molecular formula C16H14N4O2 B3320960 Tigulixostat CAS No. 1287766-55-5

Tigulixostat

Cat. No.: B3320960
CAS No.: 1287766-55-5
M. Wt: 294.31 g/mol
InChI Key: JLQQRYOWGCIMMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tigulixostat, also known as LC-350189, is a novel, orally bioactive small molecule that acts as a potent and selective non-purine xanthine oxidase (XO) inhibitor . This mechanism of action directly targets uric acid production, making this compound a valuable investigational compound for research applications in hyperuricemia and gout . Its efficacy has been demonstrated in research models, where it significantly reduces serum and urine uric acid levels . A randomized, double-blind clinical study reported that a significantly greater proportion of patients receiving this compound achieved target serum urate levels (<5.0 mg/dL) compared to placebo, with mean percentage reductions in serum urate from baseline ranging between -38.8% to -61.8% across different doses . Furthermore, a recent Phase 2 trial showed this compound demonstrated superior urate-lowering efficacy compared to febuxostat, with the 200 mg dose group showing a -57.11% change in serum uric acid from baseline . Beyond its primary use, emerging preclinical evidence suggests this compound may alleviate hyperuricemic nephropathy by promoting M2 macrophage polarization, indicating potential broader research applications in kidney conditions . The compound has shown an acceptable safety profile in research settings, with no significant toxicity noted in preclinical studies and an incidence of adverse events similar to placebo in clinical trials . The chemical is defined as 1-(3-cyano-1-propan-2-ylindol-5-yl)pyrazole-4-carboxylic acid (CAS Number: 1287766-55-5, Molecular Formula: C16H14N4O2) . This compound is intended for research purposes only and is not for diagnostic or therapeutic human use.

Properties

IUPAC Name

1-(3-cyano-1-propan-2-ylindol-5-yl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c1-10(2)19-8-11(6-17)14-5-13(3-4-15(14)19)20-9-12(7-18-20)16(21)22/h3-5,7-10H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLQQRYOWGCIMMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C2=C1C=CC(=C2)N3C=C(C=N3)C(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1287766-55-5
Record name Tigulixostat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1287766555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TIGULIXOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZ0PYQ6VLU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Tigulixostat: A Technical Guide to its Mechanism of Action as a Novel Xanthine Oxidase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tigulixostat (also known as LC350189) is a potent, non-purine selective inhibitor of xanthine oxidase being developed for the management of hyperuricemia in patients with gout.[1][2] This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by preclinical and clinical data. It includes a summary of quantitative data, detailed experimental methodologies for key cited experiments, and visualizations of relevant pathways and workflows to facilitate a comprehensive understanding for research and development professionals.

Introduction

Gout is a form of inflammatory arthritis characterized by the deposition of monosodium urate crystals in and around the joints, which is caused by chronic hyperuricemia.[1] A key therapeutic strategy for managing gout is the reduction of serum uric acid (sUA) levels.[3] Xanthine oxidase (XO) is a pivotal enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[2][4] Inhibition of XO is a well-established and effective approach for lowering sUA levels. This compound is a next-generation XO inhibitor with a distinct non-purine chemical structure, offering a promising therapeutic alternative to existing treatments like allopurinol and febuxostat.[1][2]

Core Mechanism of Action: Xanthine Oxidase Inhibition

The primary mechanism of action of this compound is the potent and selective inhibition of xanthine oxidase.[1][2] By binding to the enzyme, this compound blocks the conversion of xanthine to uric acid, thereby reducing the production of uric acid in the body.[2] This leads to a dose-dependent decrease in serum uric acid levels.[5] Preclinical studies have demonstrated that the in vitro XO inhibitory activity of this compound is comparable to that of febuxostat.[2]

Signaling Pathway

The following diagram illustrates the purine degradation pathway and the point of intervention for this compound.

purine_pathway Purine_Nucleotides Purine Nucleotides Hypoxanthine Hypoxanthine Purine_Nucleotides->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric Acid Xanthine->Uric_Acid Xanthine Oxidase This compound This compound Xanthine_Oxidase Xanthine Oxidase This compound->Xanthine_Oxidase Inhibits

Figure 1: Purine Catabolism and this compound's Point of Inhibition.

Quantitative Data

Preclinical In Vitro Efficacy
ParameterEnzyme SourceThis compoundFebuxostat
IC50 Bovine Milk Xanthine Oxidase0.003 µM0.003 µM
IC50 Rat Plasma0.073 µM0.154 µM
Table 1: In Vitro Xanthine Oxidase Inhibitory Activity of this compound and Febuxostat.[1]
Preclinical In Vivo Efficacy

A study in a potassium oxonate-induced hyperuricemic rat model demonstrated a potent hypouricemic effect of this compound.[1]

Clinical Pharmacokinetics in Healthy Subjects (Single Ascending Dose - SAD)
DoseCmax (ng/mL)AUClast (ng·h/mL)% Decrease in sUA (Cmean,24) from Baseline
10 mg 123.3 ± 36.9451.2 ± 103.78.7%
50 mg 711.0 ± 224.22772.1 ± 729.416.5%
100 mg 1342.5 ± 288.76223.3 ± 1362.420.3%
200 mg 2226.3 ± 467.411915.0 ± 2769.922.9%
400 mg 3097.5 ± 939.819641.3 ± 4955.0-
600 mg 4172.5 ± 1018.927482.5 ± 6380.031.7%
Table 2: Mean (± SD) Pharmacokinetic and Pharmacodynamic Parameters of this compound After a Single Oral Administration in Healthy Male Subjects.[5]
Clinical Pharmacokinetics in Healthy Subjects (Multiple Ascending Dose - MAD, Day 7)
Dose (once daily for 7 days)Cmax,ss (ng/mL)AUCτ,ss (ng·h/mL)% Decrease in sUA (Cmean,24) from Baseline
100 mg 2073.8 ± 573.911135.0 ± 2772.353.5%
200 mg 3385.0 ± 749.621251.3 ± 4535.167.2%
400 mg 4872.5 ± 970.234483.8 ± 7393.182.5%
600 mg 6311.3 ± 1178.445781.3 ± 10145.286.8%
800 mg 7611.7 ± 1533.956903.3 ± 11612.391.2%
Febuxostat 80 mg 1308.8 ± 399.73700.5 ± 1060.758.8%
Table 3: Mean (± SD) Steady-State Pharmacokinetic and Pharmacodynamic Parameters of this compound and Febuxostat After Multiple Oral Administrations in Healthy Male Subjects.[4][5]
Clinical Efficacy in Gout Patients with Hyperuricemia (Phase II Study)
Treatment Group (12 weeks)Proportion of Patients with sUA <5.0 mg/dL at Week 12Mean % Change in sUA from Baseline
Placebo 2.9%-
This compound 50 mg 47.1%-38.8%
This compound 100 mg 44.7%-
This compound 200 mg 62.2%-61.8%
Table 4: Efficacy of this compound in Lowering Serum Urate Levels in Gout Patients with Hyperuricemia.[3]

Experimental Protocols

In Vitro Xanthine Oxidase Inhibition Assay

The following provides a generalized protocol for determining the in vitro inhibitory activity of a compound against xanthine oxidase, based on the methodology described for preclinical studies of this compound.[1]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against xanthine oxidase.

Materials:

  • Bovine milk xanthine oxidase

  • Xanthine (substrate)

  • This compound (test compound)

  • Phosphate buffer (pH ~7.5)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a reaction vessel, combine the phosphate buffer, bovine milk xanthine oxidase, and varying concentrations of this compound or vehicle control.

  • Incubate the mixture at room temperature for a defined period.

  • Initiate the enzymatic reaction by adding a solution of xanthine.

  • Monitor the formation of uric acid by measuring the increase in absorbance at approximately 295 nm using a spectrophotometer.

  • Calculate the initial reaction velocities for each concentration of this compound.

  • Determine the percentage of inhibition relative to the vehicle control.

  • The IC50 value is calculated by fitting the concentration-response data to a non-linear regression model.[1]

in_vitro_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Prep_XO Prepare Xanthine Oxidase Solution Incubate Incubate XO with this compound/Vehicle Prep_XO->Incubate Prep_Tig Prepare this compound Dilutions Prep_Tig->Incubate Prep_Sub Prepare Xanthine Solution Add_Sub Add Xanthine to Initiate Reaction Prep_Sub->Add_Sub Incubate->Add_Sub Measure_Abs Measure Absorbance at 295 nm Add_Sub->Measure_Abs Calc_Vel Calculate Reaction Velocities Measure_Abs->Calc_Vel Calc_Inhib Calculate % Inhibition Calc_Vel->Calc_Inhib Calc_IC50 Determine IC50 Value Calc_Inhib->Calc_IC50

Figure 2: Workflow for In Vitro Xanthine Oxidase Inhibition Assay.
In Vivo Hypouricemic Effect Study

The following outlines a general protocol for evaluating the in vivo efficacy of this compound in a potassium oxonate-induced hyperuricemia rat model, based on the preclinical study design.[1]

Objective: To assess the uric acid-lowering effect of this compound in a hyperuricemic animal model.

Animal Model: Male rats.

Induction of Hyperuricemia:

  • Administer potassium oxonate (a uricase inhibitor) via intraperitoneal injection to induce hyperuricemia.[1]

Drug Administration:

  • Administer this compound or vehicle control orally to different groups of hyperuricemic rats.[1]

Sample Collection and Analysis:

  • Collect blood samples at specified time points after drug administration.

  • Separate plasma from the blood samples.

  • Measure the concentration of uric acid in the plasma using a suitable analytical method (e.g., HPLC or an enzymatic assay kit).

Data Analysis:

  • Compare the plasma uric acid levels in the this compound-treated groups to the vehicle-treated control group to determine the percentage reduction in uric acid.

in_vivo_workflow cluster_model Model Induction cluster_treatment Treatment cluster_assessment Assessment Select_Rats Select Male Rats Induce_HU Induce Hyperuricemia with Potassium Oxonate Select_Rats->Induce_HU Group_Rats Group Rats Induce_HU->Group_Rats Admin_Tig Administer this compound/Vehicle Group_Rats->Admin_Tig Collect_Blood Collect Blood Samples Admin_Tig->Collect_Blood Measure_UA Measure Plasma Uric Acid Collect_Blood->Measure_UA Analyze_Data Analyze and Compare Uric Acid Levels Measure_UA->Analyze_Data

References

Tigulixostat: A Technical Guide to a Novel Non-Purine Xanthine Oxidase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tigulixostat, also known as LC350189, is a potent, orally active, non-purine selective inhibitor of xanthine oxidase. It represents a significant advancement in the management of hyperuricemia and gout. By selectively targeting xanthine oxidase, this compound effectively reduces the production of uric acid, the causative agent of gout. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental protocols related to this compound.

Chemical Structure and Identifiers

This compound is chemically identified as 1-(3-cyano-1-propan-2-ylindol-5-yl)pyrazole-4-carboxylic acid. Its structure is distinct from purine-analog xanthine oxidase inhibitors like allopurinol.

IdentifierValue
IUPAC Name 1-(3-cyano-1-propan-2-ylindol-5-yl)pyrazole-4-carboxylic acid
SMILES CC(C)N1C=C(C2=C1C=CC(=C2)N3C=C(C=N3)C(=O)O)C#N
CAS Number 1287766-55-5
Molecular Formula C16H14N4O2
Synonyms LC350189

Physicochemical and Pharmacological Properties

This compound possesses favorable physicochemical and pharmacological properties for an orally administered therapeutic agent.

Table 2.1: Physicochemical Properties of this compound
PropertyValue
Molecular Weight 294.31 g/mol
Appearance White to light yellow solid
Solubility DMSO: ≥ 100 mg/mL (339.78 mM)
In vivo formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline): ≥ 2.5 mg/mL (8.49 mM)
In vivo formulation (10% DMSO, 90% Corn Oil): ≥ 2.5 mg/mL (8.49 mM)
XLogP3-AA 1.9
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 5
Table 2.2: Pharmacological Properties of this compound
PropertyValue
Mechanism of Action Selective, non-purine inhibitor of xanthine oxidase
Therapeutic Indications Gout, Hyperuricemia
IC50 (Bovine Milk Xanthine Oxidase) 0.003 µM
IC50 (Rat Plasma Xanthine Oxidase) 0.073 µM
Clinical Efficacy Significantly reduces serum uric acid levels in patients with gout and hyperuricemia. Doses of 50 mg, 100 mg, and 200 mg have shown efficacy.

Mechanism of Action: Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the enzyme xanthine oxidase, which is a key enzyme in the metabolic pathway of purines. This inhibition leads to a reduction in the production of uric acid.

Tigulixostat_Mechanism_of_Action cluster_purine_catabolism Purine Catabolism Pathway cluster_drug_action Drug Intervention cluster_outcome Therapeutic Outcome Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase ReducedUricAcid Reduced Serum Uric Acid This compound This compound This compound->Hypoxanthine Inhibition This compound->Xanthine Inhibition

Caption: Mechanism of action of this compound in the purine catabolism pathway.

Key Experimental Protocols

In Vitro Xanthine Oxidase Inhibition Assay

This protocol outlines a typical method for determining the in vitro inhibitory activity of this compound on xanthine oxidase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against xanthine oxidase.

Materials:

  • Bovine milk xanthine oxidase

  • Xanthine (substrate)

  • This compound

  • Phosphate buffer (pH 7.5)

  • Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of xanthine in phosphate buffer.

    • Prepare a stock solution of bovine milk xanthine oxidase in phosphate buffer immediately before use.

    • Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then dilute further in phosphate buffer.

  • Assay Reaction:

    • In a suitable reaction vessel (e.g., a cuvette), mix the phosphate buffer, xanthine solution, and the this compound solution (or vehicle control).

    • Initiate the reaction by adding the xanthine oxidase solution.

  • Measurement:

    • Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm over a set period using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a suitable dose-response curve.

In Vivo Hyperuricemia Animal Model

This protocol describes a representative in vivo study to evaluate the efficacy of this compound in a hyperuricemic animal model.

Objective: To assess the uric acid-lowering effect of this compound in a urate oxidase knockout (Uox-KO) mouse model of hyperuricemia.

Animal Model:

  • Urate oxidase knockout (Uox-KO) mice, which exhibit elevated serum uric acid levels.

Materials:

  • This compound

  • Vehicle control

  • Oral gavage needles

  • Blood collection supplies

  • Analytical equipment for measuring serum uric acid levels

Procedure:

  • Animal Acclimation:

    • Acclimate Uox-KO mice to the laboratory conditions for a specified period.

  • Dosing:

    • Administer this compound (e.g., 20 mg/kg) or vehicle control to the mice via oral gavage daily for a predetermined duration (e.g., until 11 weeks of age).

  • Sample Collection:

    • Collect blood samples from the mice at specified time points.

  • Analysis:

    • Measure the serum uric acid concentrations using a validated analytical method.

  • Data Analysis:

    • Compare the serum uric acid levels in the this compound-treated group to the vehicle-treated group to determine the efficacy of the compound.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for an in vivo study evaluating this compound.

InVivo_Workflow cluster_setup Study Setup cluster_intervention Intervention cluster_data_collection Data Collection cluster_analysis Analysis cluster_outcome Outcome AnimalModel Select Animal Model (e.g., Uox-KO Mice) Acclimation Acclimation Period AnimalModel->Acclimation Randomization Randomize into Groups (this compound vs. Vehicle) Acclimation->Randomization Dosing Daily Oral Gavage (this compound or Vehicle) Randomization->Dosing BloodSampling Periodic Blood Sampling Dosing->BloodSampling UricAcidMeasurement Measure Serum Uric Acid BloodSampling->UricAcidMeasurement StatisticalAnalysis Statistical Analysis UricAcidMeasurement->StatisticalAnalysis Efficacy Determine Efficacy (Reduction in Uric Acid) StatisticalAnalysis->Efficacy

Caption: A generalized workflow for in vivo efficacy studies of this compound.

Tigulixostat for hyperuricemia research

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Tigulixostat for Hyperuricemia Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperuricemia, a condition characterized by elevated serum uric acid (sUA) levels, is the primary precursor to gout, a debilitating inflammatory arthritis.[1] The cornerstone of hyperuricemia management is lowering sUA through pharmacological intervention.[2] Xanthine oxidase (XO) inhibitors are the standard of care, acting by blocking the terminal step in uric acid production.[2] this compound (also known as LC350189 or IBI350) is a novel, non-purine selective xanthine oxidase inhibitor being developed for the treatment of hyperuricemia in patients with gout.[3][4][5] Its distinct non-purine structure differentiates it from allopurinol, potentially offering a different safety and efficacy profile.[5][6] This guide provides a comprehensive technical overview of this compound, summarizing key preclinical and clinical data, detailing experimental protocols, and visualizing its mechanism and development pathway.

Core Mechanism of Action

This compound functions as a potent and selective inhibitor of xanthine oxidase, the enzyme responsible for the oxidation of hypoxanthine to xanthine and subsequently of xanthine to uric acid.[1][3] By blocking this critical enzymatic step in the purine degradation pathway, this compound effectively reduces the production of uric acid, leading to lower serum urate concentrations.[1] Unlike purine-analogue inhibitors, this compound's non-purine structure means it does not interfere with other pathways of purine and pyrimidine metabolism, which may contribute to its favorable safety profile.[6]

G cluster_pathway Purine Metabolism Pathway Purines Purines (from diet/cell turnover) Hypoxanthine Hypoxanthine Purines->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase This compound This compound XO_Inhibition Inhibition This compound->XO_Inhibition XO_Inhibition->Xanthine

This compound's Mechanism of Action

Preclinical Research and Efficacy

Preclinical studies have established the potent inhibitory activity of this compound on xanthine oxidase and its subsequent urate-lowering effects.

In Vitro and In Vivo Efficacy

In vitro assays using bovine milk xanthine oxidase and rat plasma demonstrated potent XO inhibition.[6] Subsequent in vivo studies in a potassium oxonate-induced hyperuricemic rat model confirmed its efficacy in lowering uric acid levels, comparable to febuxostat.[6] Importantly, this compound did not affect pyrimidine metabolism, a concern with some purine-based inhibitors.[6] In urate oxidase knockout (Uox-KO) mouse models, this compound was also shown to effectively reduce serum uric acid and alleviate hyperuricemic nephropathy.[7][8]

Table 1: Preclinical Inhibitory and Urate-Lowering Activity of this compound

Parameter This compound Febuxostat (Comparator) Source
IC₅₀ (Bovine Milk XO) 0.003 µM N/A [8]
IC₅₀ (Rat Plasma XO) 0.073 µM 0.154 µM [6]

| EC₅₀ (Rat Model) | 0.39 µg/ml | 0.34 µg/ml |[6] |

Clinical Research: Efficacy and Safety in Humans

This compound has undergone extensive clinical evaluation, demonstrating significant efficacy in lowering sUA levels in patients with gout and hyperuricemia, alongside a favorable safety profile.

Phase 2 Clinical Trial (CLUE Study)

A multicenter, randomized, double-blind, placebo-controlled Phase 2 trial (the CLUE study) evaluated the efficacy and safety of this compound at doses of 50 mg, 100 mg, and 200 mg daily over 12 weeks.[9][10] The study met its primary endpoint, with all this compound dose groups showing a significantly greater proportion of patients achieving the target sUA level of <5.0 mg/dL compared to placebo.[2][9]

Table 2: Key Efficacy Outcomes from Phase 2 CLUE Study (at Week 12)

Outcome Placebo (n=34) This compound 50 mg (n=34) This compound 100 mg (n=38) This compound 200 mg (n=37) Source
Patients Achieving sUA <5.0 mg/dL 2.9% 47.1% 44.7% 62.2% [9]
Patients Achieving sUA <6.0 mg/dL 3% 59% 63% 78% [4]

| Mean % Change in sUA from Baseline | N/A | -38.8% | N/A | -61.8% (range) |[9] |

Safety and Tolerability

Across clinical trials, this compound has been generally well-tolerated.[5] The incidence of adverse events was similar across treatment groups and placebo, with most events being mild or moderate in severity.[9] The rate of gout flares requiring rescue treatment was also comparable between the this compound and placebo groups.[2][9]

Table 3: Safety and Tolerability from Phase 2 CLUE Study (at Week 12)

Outcome Placebo This compound 50 mg This compound 100 mg This compound 200 mg Source
Incidence of Adverse Events 50.0% 50.0% 50.0% 56.8% [10]

| Gout Flares Requiring Rescue | 9.4% | 12.9% | 13.2% | 10.8% |[2][10] |

Phase 3 Clinical Program

Following the positive Phase 2 results, a global Phase 3 clinical program was initiated in late 2022 to further assess the efficacy and safety of this compound.[5][11] These studies are designed to compare multiple doses of this compound against both placebo and active comparators like allopurinol over longer durations (6 to 12 months).[3][11]

G cluster_arms Treatment Arms Screening Screening & Washout (sUA ≥7.0 mg/dL) Randomization Randomization (Double-Blind) Screening->Randomization Treatment 12-Week Treatment Period (Daily Dosing + Colchicine Prophylaxis) Randomization->Treatment Tigulixostat50 This compound 50mg Tigulixostat100 This compound 100mg Tigulixostat200 This compound 200mg Placebo Placebo Endpoint Primary Endpoint Assessment (% Patients with sUA <5.0 mg/dL at Week 12) Treatment->Endpoint FollowUp 2-Week Post-Treatment Follow-Up Endpoint->FollowUp

Phase 2 (CLUE Study) Experimental Workflow

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in this compound research.

Protocol 1: In Vitro Xanthine Oxidase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against xanthine oxidase.

  • Materials: Bovine milk xanthine oxidase, xanthine (substrate), test compound (this compound), phosphate buffer (pH 7.8), spectrophotometer.[6][12]

  • Procedure:

    • Prepare a reaction mixture in a cuvette containing phosphate buffer and a specified concentration of xanthine (e.g., 75 µM).[12]

    • Add varying concentrations of this compound to the reaction mixture. A control reaction is prepared without the inhibitor.

    • Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a brief period.[12][13]

    • Initiate the enzymatic reaction by adding a standardized amount of bovine milk xanthine oxidase.[6]

    • Monitor the formation of uric acid by measuring the increase in absorbance at 293-295 nm over several minutes using a spectrophotometer.[12][13]

    • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

    • The IC₅₀ value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a non-linear regression model.[6]

Protocol 2: In Vivo Potassium Oxonate-Induced Hyperuricemia Model
  • Objective: To evaluate the uric acid-lowering effect (EC₅₀) of this compound in an animal model of hyperuricemia.

  • Model: Male Wistar rats or Balb/c mice.[6]

  • Materials: Potassium oxonate (a uricase inhibitor), test compound (this compound), vehicle control.[6]

  • Procedure:

    • Induce hyperuricemia in rats by administering potassium oxonate (e.g., 300 mg/kg, intraperitoneally) one hour prior to the test compound administration.[6] This inhibits the uricase enzyme, which breaks down uric acid in rodents, thus elevating sUA levels.

    • Administer different doses of this compound or a vehicle control orally to the hyperuricemic rats.[6]

    • Collect blood samples at specified time points after drug administration.

    • Measure the concentration of uric acid in the plasma using standard biochemical assays.

    • The EC₅₀, the concentration of the drug that produces 50% of the maximal effect, is calculated by analyzing the dose-response relationship of sUA reduction.[6]

Protocol 3: Phase 3 Randomized Controlled Trial Design
  • Objective: To assess the long-term efficacy and safety of this compound in gout patients with hyperuricemia.

  • Design: A randomized, multi-regional, double-blind, parallel-group, placebo- and/or active-controlled study.[3][11]

  • Participant Population: Adult patients with a history of gout and hyperuricemia (e.g., sUA ≥7.0 mg/dL if not on urate-lowering therapy, or ≥6.0 mg/dL if on therapy).[11]

  • Procedure:

    • Screening and Washout: Eligible patients undergo a screening period. Those on existing urate-lowering therapies go through a washout period to establish a baseline sUA level.[4]

    • Randomization: Patients are randomly assigned to one of several treatment arms (e.g., this compound 100mg, 200mg, 300mg, or placebo) in a blinded fashion.[11]

    • Treatment Phase: Patients receive their assigned oral medication once daily for the study duration (e.g., 6 months). Gout flare prophylaxis (e.g., colchicine) is typically co-administered during the initial phase.[2][11]

    • Efficacy and Safety Monitoring: sUA levels are measured at regular intervals. Safety is monitored through the recording of adverse events, vital signs, and laboratory tests.

    • Primary Endpoint: The primary efficacy endpoint is typically the proportion of patients achieving a target sUA level (e.g., <6.0 mg/dL or <5.0 mg/dL) at the final visit.[9]

G Preclinical Preclinical Research (In Vitro & In Vivo Models) Phase1 Phase 1 (Safety, PK/PD in Healthy Volunteers) Preclinical->Phase1 Establishes initial safety & mechanism Phase2 Phase 2 (CLUE Study) (Dose-Finding, Efficacy & Safety in Patients) Phase1->Phase2 Determines safe & effective dose range for patients Phase3 Phase 3 (Confirmatory Efficacy & Safety vs. Placebo/Comparator) Phase2->Phase3 Confirms efficacy in larger population Regulatory Regulatory Review & Approval Phase3->Regulatory Submits comprehensive data package

This compound Drug Development Pipeline

References

The Discovery and Development of Tigulixostat (LC350189): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tigulixostat (formerly LC350189) is a novel, non-purine selective xanthine oxidase (XO) inhibitor developed for the treatment of hyperuricemia and gout. By potently and selectively inhibiting XO, this compound effectively reduces the production of uric acid, the key pathological driver of gout. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical evaluation, and clinical development of this compound, presenting key data and experimental methodologies to inform the scientific and drug development community.

Introduction

Gout is a debilitating form of inflammatory arthritis characterized by the deposition of monosodium urate crystals in and around the joints, leading to painful flares.[1] The underlying metabolic disorder is hyperuricemia, a condition of elevated serum uric acid (sUA) levels.[1] Xanthine oxidase is a critical enzyme in the purine metabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and then to uric acid.[1] Inhibition of XO is a well-established therapeutic strategy for lowering sUA levels.[2] this compound was developed as a next-generation XO inhibitor with a distinct chemical structure from existing therapies like the purine analog allopurinol, with the aim of providing a potent and well-tolerated treatment option for patients with gout.

Mechanism of Action

This compound is a selective inhibitor of xanthine oxidase.[1] By blocking this enzyme, it reduces the synthesis of uric acid from purine precursors.

Signaling Pathway: Uric Acid Production

The following diagram illustrates the role of xanthine oxidase in the purine degradation pathway and the point of intervention for this compound.

cluster_purine_degradation Purine Degradation Pathway cluster_inhibition Therapeutic Intervention Purines Purines Hypoxanthine Hypoxanthine Purines->Hypoxanthine Xanthine_Oxidase1 Xanthine Oxidase Hypoxanthine->Xanthine_Oxidase1 Xanthine Xanthine Xanthine_Oxidase2 Xanthine Oxidase Xanthine->Xanthine_Oxidase2 Uric_Acid Uric Acid This compound This compound (LC350189) This compound->Xanthine_Oxidase1 This compound->Xanthine_Oxidase2 Xanthine_Oxidase1->Xanthine Xanthine_Oxidase2->Uric_Acid

Caption: Uric acid production pathway and the inhibitory action of this compound.

Preclinical Development

In Vitro Xanthine Oxidase Inhibition

This compound demonstrated potent inhibitory activity against xanthine oxidase in in vitro assays.

Table 1: In Vitro IC50 Values for this compound

Enzyme SourceIC50 (µM)
Bovine Milk0.003[3]
Rat Plasma0.073[3]

A common method for determining xanthine oxidase inhibitory activity involves a spectrophotometric assay.[4][5]

cluster_workflow Xanthine Oxidase Inhibition Assay Workflow Preparation Prepare Assay Plate: - this compound/Control - Phosphate Buffer - Xanthine Oxidase Preincubation Pre-incubate at 25°C Preparation->Preincubation Initiation Add Xanthine (Substrate) Preincubation->Initiation Incubation Incubate at 25°C Initiation->Incubation Termination Stop reaction with HCl Incubation->Termination Measurement Measure absorbance at 295 nm Termination->Measurement

Caption: General workflow for an in vitro xanthine oxidase inhibition assay.

Protocol Details:

  • Reaction Mixture: A typical assay includes the test compound (this compound), a phosphate buffer (e.g., 70 mM, pH 7.5), and a solution of xanthine oxidase (e.g., 0.05 U/mL).[6]

  • Pre-incubation: The mixture is pre-incubated to allow for interaction between the inhibitor and the enzyme.[6]

  • Reaction Initiation: The reaction is initiated by the addition of the substrate, xanthine.[6]

  • Incubation: The reaction is allowed to proceed for a defined period.[6]

  • Reaction Termination: The reaction can be stopped by the addition of hydrochloric acid.[6]

  • Measurement: The formation of uric acid is quantified by measuring the increase in absorbance at approximately 295 nm.[4][5]

  • Data Analysis: The concentration of the inhibitor that produces 50% inhibition of the enzyme activity (IC50) is calculated.[6]

In Vivo Efficacy in Animal Models

This compound has been evaluated in animal models of hyperuricemia. A key model utilized is the urate oxidase knockout (Uox-KO) mouse, which mimics human hyperuricemia as these mice lack the enzyme that breaks down uric acid.[7]

Table 2: Preclinical In Vivo Study of this compound

Animal ModelTreatmentKey FindingsReference
Uox-KO MiceThis compound (20 mg/kg, oral gavage)Effectively reduced serum uric acid levels.[3]

The following diagram outlines a general workflow for evaluating anti-hyperuricemic agents in an animal model.

cluster_workflow In Vivo Hyperuricemia Model Workflow Animal_Model Select Animal Model (e.g., Uox-KO mice) Grouping Randomize into Treatment Groups (Vehicle, this compound, Comparator) Animal_Model->Grouping Treatment Administer Treatment (e.g., Oral Gavage) Grouping->Treatment Monitoring Monitor for a Defined Period Treatment->Monitoring Sample_Collection Collect Blood/Tissue Samples Monitoring->Sample_Collection Analysis Analyze Serum Uric Acid and Other Biomarkers Sample_Collection->Analysis

Caption: General experimental workflow for in vivo hyperuricemia studies.

Clinical Development

This compound has undergone a series of clinical trials to evaluate its safety, pharmacokinetics, and efficacy in humans.

Phase 1 Clinical Trials

Phase 1 studies were conducted in healthy subjects to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound.

Table 3: Overview of Phase 1 Studies

Study DesignPopulationDosingKey FindingsReference
Single Ascending Dose (SAD)Healthy Males10-600 mgWell tolerated. Dose-proportional increase in Cmax and AUC.[8]
Multiple Ascending Dose (MAD)Healthy Males100-800 mg (once daily for 7 days)Well tolerated. Significant dose-dependent reduction in serum and urine uric acid.[8]

Pharmacokinetic and Pharmacodynamic Results from Phase 1 Studies:

  • Pharmacokinetics: The mean Cmax and AUClast of this compound increased in a dose-proportional manner.[8]

  • Pharmacodynamics: A dose-dependent decrease in the 24-hour mean serum uric acid (Cmean,24) was observed. In the SAD study, the reduction from baseline ranged from 8.7% to 31.7%.[8] In the MAD study, the reduction from baseline on day 7 ranged from 53.5% to 91.2%.[8] The sUA lowering effect of 200 mg this compound was comparable to or greater than that of 80 mg febuxostat in the MAD study.[8]

Phase 2 Clinical Trial (CLUE Study - NCT03934099)

A Phase 2, randomized, double-blind, placebo-controlled, dose-finding study was conducted to evaluate the efficacy and safety of this compound in gout patients with hyperuricemia.[9]

Table 4: Phase 2 CLUE Study Design

ParameterDescription
Objective To assess the efficacy and safety of different doses of this compound.[9]
Population Gout patients with serum uric acid (sUA) ≥8.0 mg/dL to ≤12.0 mg/dL.[9]
Interventions This compound 50 mg, 100 mg, 200 mg, or placebo, administered orally once daily for 12 weeks.[2][9]
Concomitant Medication All patients received colchicine 0.6 mg daily for gout flare prophylaxis.[2][9]
Primary Endpoint Proportion of subjects achieving sUA < 5 mg/dL at week 12.[9]
Secondary Endpoints Proportion of subjects achieving sUA < 6 mg/dL at week 12, and assessment of gout flares.[9]

Table 5: Key Efficacy Results from the Phase 2 CLUE Study at Week 12

Treatment GroupProportion of Patients with sUA < 5 mg/dLProportion of Patients with sUA < 6 mg/dLMean % Change in sUA from BaselineReference
This compound 50 mg47%59%-38.8% to -61.8% (range across doses)[10]
This compound 100 mg45%63%-38.8% to -61.8% (range across doses)[10]
This compound 200 mg62%78%-38.8% to -61.8% (range across doses)[10]
Placebo3%3%-[10]
Febuxostat (active control subset)23%54%-

Safety and Tolerability from the Phase 2 CLUE Study:

  • This compound was well-tolerated at all doses.[9]

  • The incidence of treatment-emergent adverse events (TEAEs) was comparable between the this compound and placebo groups.[9]

  • No serious TEAEs were reported.[9]

  • The rate of gout flares requiring rescue treatment was similar across all treatment groups, including placebo.[9]

Phase 3 Clinical Program

Based on the promising Phase 2 results, a multi-regional global Phase 3 clinical program for this compound has been initiated to further evaluate its efficacy and safety in a larger patient population.[1]

Conclusion

This compound is a potent, non-purine selective xanthine oxidase inhibitor that has demonstrated significant sUA-lowering efficacy and a favorable safety profile in preclinical and clinical studies. The data from the Phase 2 clinical trial are particularly encouraging, showing a dose-dependent reduction in sUA levels in gout patients with hyperuricemia. The ongoing Phase 3 program will provide more definitive evidence of its clinical utility. This compound represents a promising new therapeutic option for the management of hyperuricemia and the treatment of gout.

References

Tigulixostat: A Deep Dive into its Selective Inhibition of Xanthine Oxidase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tigulixostat (LC350189) is a novel, non-purine selective inhibitor of xanthine oxidase (XO) under investigation for the management of hyperuricemia in patients with gout.[1][2][3] Its distinct chemical structure sets it apart from traditional XO inhibitors like the purine analog allopurinol.[2] This technical guide provides a comprehensive overview of the selectivity profile of this compound, supported by quantitative data from preclinical and clinical studies. Detailed experimental protocols are provided for key assays, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action and investigational framework.

Introduction

Hyperuricemia, characterized by elevated serum uric acid (sUA) levels, is a primary driver of gout, a debilitating inflammatory arthritis.[2] The cornerstone of hyperuricemia management is the inhibition of xanthine oxidase, the pivotal enzyme in the purine degradation pathway responsible for the conversion of hypoxanthine to xanthine and subsequently to uric acid.[2][4] this compound emerges as a promising therapeutic agent, demonstrating potent and selective inhibition of XO, leading to a significant reduction in sUA levels.[1][3] This document collates and presents the currently available data on the selectivity of this compound, offering a technical resource for the scientific community.

Mechanism of Action and Selectivity

This compound exerts its therapeutic effect by directly inhibiting xanthine oxidase.[4][5] This inhibition blocks the final two steps of uric acid synthesis, thereby lowering the concentration of uric acid in the blood.[4] A key characteristic of this compound is its high selectivity for xanthine oxidase, which is crucial for minimizing off-target effects and enhancing its safety profile.

In Vitro Potency

Preclinical studies have established the high potency of this compound against xanthine oxidase. The half-maximal inhibitory concentration (IC50) values demonstrate its strong inhibitory activity, which is comparable to that of febuxostat, another non-purine selective XO inhibitor.

Enzyme Source This compound IC50 (µM) Febuxostat IC50 (µM) Reference
Bovine Milk Xanthine Oxidase0.0030.003[6]
Rat Plasma Xanthine Oxidase0.0730.154[6]
In Vivo Efficacy

The potent in vitro activity of this compound translates to effective in vivo reduction of uric acid levels. In a preclinical model of hyperuricemia induced by the uricase inhibitor potassium oxonate in rats, this compound demonstrated a dose-dependent hypouricemic effect. The half-maximal effective concentration (EC50) values were comparable to those of febuxostat.

Compound EC50 (µg/mL) Reference
This compound0.39[6]
Febuxostat0.34[6]
Selectivity Against Other Enzymes

A critical aspect of a drug's safety profile is its selectivity for the intended target over other enzymes in the body. While comprehensive public data from broad enzyme panels (e.g., kinome scans or screening against a wide range of oxidases) for this compound is not currently available, preclinical studies have indicated its selectivity.

Notably, in contrast to allopurinol, this compound does not appear to interfere with pyrimidine metabolism.[6] Studies in mice have shown that high doses of allopurinol led to an increase in plasma orotic acid and orotidine, an effect not observed with this compound or febuxostat.[6] This suggests that this compound does not significantly inhibit enzymes involved in the pyrimidine biosynthesis pathway, a known off-target effect of allopurinol.

Further research is needed to fully characterize the selectivity profile of this compound against a wider range of enzymes, including structurally related enzymes like aldehyde oxidase.

Signaling Pathways

This compound's primary mechanism of action is the direct inhibition of xanthine oxidase within the purine metabolism pathway. This targeted action leads to a reduction in the production of uric acid, the final product of this pathway.

Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine:e->Xanthine:w UricAcid Uric Acid Xanthine:e->UricAcid:w XO1 Xanthine Oxidase XO1->Hypoxanthine XO2 Xanthine Oxidase XO2->Xanthine This compound This compound This compound->XO1 inhibits This compound->XO2 inhibits

Figure 1: Purine Metabolism Pathway and this compound Inhibition.

Beyond its direct impact on purine metabolism, recent studies suggest that this compound may have downstream effects on inflammatory pathways. In a mouse model of hyperuricemic nephropathy, this compound was found to promote the polarization of macrophages towards an anti-inflammatory M2 phenotype.[7] This suggests a potential secondary mechanism by which this compound may ameliorate the inflammatory consequences of hyperuricemia.

Experimental Protocols

This section provides an overview of the methodologies employed in the key preclinical and clinical studies investigating the selectivity and efficacy of this compound.

In Vitro Xanthine Oxidase Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting xanthine oxidase activity.

Methodology:

  • Enzyme Source: Bovine milk xanthine oxidase or rat plasma.[6]

  • Substrate: Xanthine.[6]

  • Procedure:

    • Bovine milk xanthine oxidase is incubated with xanthine in the presence and absence of varying concentrations of this compound at room temperature.[6]

    • The formation of uric acid is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength.[6]

    • For rat plasma, a commercially available xanthine/xanthine oxidase assay kit is utilized.[6]

  • Data Analysis: The IC50 values are calculated using a non-linear best-fit regression model.[6]

Start Prepare Reagents: - Xanthine Oxidase - Xanthine (Substrate) - this compound Incubate Incubate XO with Xanthine +/- this compound Start->Incubate Measure Measure Uric Acid Formation (Spectrophotometry) Incubate->Measure Analyze Calculate IC50 (Non-linear Regression) Measure->Analyze End Determine Potency Analyze->End

Figure 2: In Vitro Xanthine Oxidase Assay Workflow.

In Vivo Hyperuricemia Model

Objective: To evaluate the in vivo efficacy of this compound in a rat model of hyperuricemia.

Methodology:

  • Animal Model: Rats.[6]

  • Induction of Hyperuricemia: Intraperitoneal injection of potassium oxonate (a uricase inhibitor) at a dose of 300 mg/kg, one hour before the administration of the test compound.[6]

  • Test Compounds: this compound, febuxostat, or vehicle administered orally.[6]

  • Sample Collection: Plasma and liver samples are collected.[6]

  • Analysis: The concentrations of the test compounds and uric acid are measured in the collected samples.[6]

  • Data Analysis: EC50 values are calculated to determine the in vivo potency.[6]

Clinical Trial Design (Phase 2 & 3)

Objective: To assess the efficacy and safety of this compound in patients with gout and hyperuricemia.

Study Design: Randomized, double-blind, placebo-controlled, and active-controlled (febuxostat or allopurinol) studies.[2][8]

Participant Population: Patients with a diagnosis of gout and a baseline serum uric acid level typically above 7.0 mg/dL.[9]

Intervention:

  • This compound administered orally at various doses (e.g., 50 mg, 100 mg, 200 mg) once daily.[3][8]

  • Placebo or an active comparator (febuxostat or allopurinol).[2][8]

Primary Endpoint: The proportion of patients achieving a target sUA level (e.g., <6.0 mg/dL or <5.0 mg/dL) at a specified time point (e.g., 12 or 24 weeks).[8]

Secondary Endpoints:

  • Mean change in sUA from baseline.

  • Frequency of gout flares.

  • Safety and tolerability assessments.

Screening Patient Screening (Gout & Hyperuricemia) Randomization Randomization Screening->Randomization GroupA This compound (Dose 1) Randomization->GroupA GroupB This compound (Dose 2) Randomization->GroupB GroupC This compound (Dose 3) Randomization->GroupC Placebo Placebo Randomization->Placebo ActiveControl Active Comparator (Febuxostat/Allopurinol) Randomization->ActiveControl Treatment Treatment Period (e.g., 12-24 weeks) GroupA->Treatment GroupB->Treatment GroupC->Treatment Placebo->Treatment ActiveControl->Treatment Endpoint Primary Endpoint Assessment: Proportion of Patients Reaching Target sUA Treatment->Endpoint

Figure 3: Clinical Trial Logical Flow.

Clinical Efficacy and Safety

Phase 2 and 3 clinical trials have demonstrated that this compound significantly lowers sUA levels in a dose-dependent manner compared to placebo.[2][3][8] In some studies, the efficacy of this compound was found to be superior to that of febuxostat at certain doses.[2] The treatment has been generally well-tolerated, with a safety profile comparable to placebo and active comparators.[2][3] The incidence of treatment-emergent adverse events has been similar across treatment groups.[2]

Conclusion

This compound is a potent and selective non-purine inhibitor of xanthine oxidase. Preclinical data confirm its high in vitro and in vivo potency, comparable to or exceeding that of febuxostat. A key differentiating feature appears to be its lack of interference with pyrimidine metabolism, suggesting a favorable selectivity profile. Clinical trials have consistently demonstrated its efficacy in lowering serum uric acid levels in patients with gout and hyperuricemia, with a favorable safety and tolerability profile. While further studies are warranted to fully elucidate its selectivity against a broader range of enzymes, the available evidence positions this compound as a promising new therapeutic option for the management of hyperuricemia and gout.

References

Tigulixostat's Impact on Purine Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tigulixostat (also known as LC350189) is a novel, non-purine selective inhibitor of xanthine oxidase, a critical enzyme in the purine metabolism pathway.[1][2][3] Developed for the management of hyperuricemia in patients with gout, this compound effectively reduces the production of uric acid by blocking the conversion of hypoxanthine to xanthine and subsequently to uric acid.[1][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on purine metabolites, and detailed methodologies of key experimental protocols used in its evaluation.

Introduction to Purine Metabolism and Gout

Purine metabolism is a fundamental biological process involving the synthesis and breakdown of purine nucleotides, which are essential components of nucleic acids and energy-carrying molecules. The catabolism of purines culminates in the production of uric acid.[4] Hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, can lead to the deposition of monosodium urate crystals in the joints and other tissues, resulting in the painful inflammatory condition known as gout.[1] Xanthine oxidase is the key enzyme in the terminal steps of purine degradation, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[5] Therefore, inhibition of xanthine oxidase is a primary therapeutic strategy for controlling hyperuricemia and managing gout.[6]

Mechanism of Action of this compound

This compound is a potent and selective inhibitor of xanthine oxidase.[2] Unlike purine-analogue inhibitors such as allopurinol, this compound has a non-purine chemical structure, which may offer a different safety and efficacy profile.[7] By binding to and inhibiting xanthine oxidase, this compound blocks the final two steps of uric acid synthesis, leading to a reduction in serum uric acid levels.[3]

Below is a diagram illustrating the purine metabolism pathway and the point of intervention for this compound.

Purine_Metabolism Purine Metabolism and this compound's Point of Action Purine_Nucleotides Purine Nucleotides (ATP, GTP) Hypoxanthine Hypoxanthine Purine_Nucleotides->Hypoxanthine Catabolism Xanthine_Oxidase1 Xanthine Oxidase Hypoxanthine->Xanthine_Oxidase1 Salvage_Pathway Salvage Pathway Hypoxanthine->Salvage_Pathway Xanthine Xanthine Xanthine_Oxidase2 Xanthine Oxidase Xanthine->Xanthine_Oxidase2 Xanthine->Salvage_Pathway Uric_Acid Uric Acid Xanthine_Oxidase1->Xanthine Xanthine_Oxidase2->Uric_Acid This compound This compound This compound->Xanthine_Oxidase1 This compound->Xanthine_Oxidase2 De_Novo_Synthesis De Novo Synthesis De_Novo_Synthesis->Purine_Nucleotides

This compound inhibits xanthine oxidase, blocking uric acid production.

Quantitative Effects on Purine Metabolism

This compound has demonstrated significant, dose-dependent reductions in serum uric acid levels in both preclinical and clinical studies. Its inhibitory effect on xanthine oxidase also leads to changes in the concentrations of uric acid precursors, namely xanthine and hypoxanthine.

In Vitro Xanthine Oxidase Inhibition
ParameterValueSource
IC50 (Bovine Milk Xanthine Oxidase)0.003 µM[8]
IC50 (Rat Plasma Xanthine Oxidase)0.073 µM[8]
Preclinical In Vivo Efficacy

A study in a urate oxidase knockout (Uox-KO) mouse model of hyperuricemia showed that this compound effectively reduced serum uric acid levels.[9] Furthermore, metabolomic analysis in this model revealed a decreasing trend in the levels of uric acid, xanthine, and adenine in the this compound-treated group.[9]

Clinical Efficacy in Patients with Gout and Hyperuricemia

Data from a Phase 2, randomized, double-blind, placebo-controlled study (NCT03934099) in patients with gout and hyperuricemia are summarized below.[1][7]

ParameterPlaceboThis compound 50 mgThis compound 100 mgThis compound 200 mg
Proportion of patients with sUA < 5.0 mg/dL at Week 12 2.9%47.1%44.7%62.2%
Proportion of patients with sUA < 6.0 mg/dL at Week 12 3%59%63%78%
Mean % change in sUA from baseline --38.8% to -61.8% (range across doses)--

Another Phase 2 study comparing this compound with febuxostat in Chinese gout patients provided the following results.[10]

ParameterFebuxostat 40 mgThis compound 50 mgThis compound 100 mgThis compound 200 mg
Proportion of patients with sUA < 360 µmol/L (6 mg/dL) at Week 16 18.2%55.0%81.0%85.7%
Mean % change in sUA from baseline -24.11%-38.66%-48.61%-57.11%

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to evaluate the efficacy of this compound.

In Vitro Xanthine Oxidase Inhibition Assay (Spectrophotometric Method)

This assay determines the inhibitory activity of a compound on xanthine oxidase by measuring the decrease in uric acid production.[2][11][12]

Xanthine_Oxidase_Assay Workflow for In Vitro Xanthine Oxidase Inhibition Assay Prepare_Reagents 1. Prepare Reagents: - Phosphate Buffer (pH 7.5) - Xanthine Oxidase Solution - Xanthine Substrate Solution - Test Compound (this compound) Incubation 2. Pre-incubation: - Mix Test Compound, Buffer, and Xanthine Oxidase. - Incubate at 25°C for 15 min. Prepare_Reagents->Incubation Reaction 3. Initiate Reaction: - Add Xanthine Substrate. Incubation->Reaction Measurement 4. Spectrophotometric Measurement: - Monitor absorbance increase at 295 nm (due to uric acid formation). Reaction->Measurement Calculation 5. Calculate Inhibition: - Determine the rate of uric acid formation. - Calculate % inhibition relative to control. Measurement->Calculation

A spectrophotometric assay to measure xanthine oxidase inhibition.

Protocol:

  • Reagent Preparation:

    • Prepare a 70 mM phosphate buffer (pH 7.5).[2]

    • Prepare a xanthine oxidase enzyme solution (e.g., 0.01 units/mL in phosphate buffer).[2]

    • Prepare a 150 µM xanthine substrate solution in the same buffer.[2]

    • Prepare various concentrations of this compound.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the test solution (this compound or control), 35 µL of phosphate buffer, and 30 µL of the xanthine oxidase solution.[2]

    • Pre-incubate the mixture at 25°C for 15 minutes.[2]

    • Initiate the reaction by adding 60 µL of the xanthine substrate solution.[2]

    • Incubate at 25°C for 30 minutes.[2]

    • Stop the reaction by adding 25 µL of 1N HCl.[2]

  • Data Analysis:

    • Measure the absorbance of the solution at 295 nm using a spectrophotometer.[2]

    • The inhibitory activity is calculated as a percentage of the reduction in uric acid formation compared to a control without the inhibitor.[2]

In Vivo Hyperuricemia Animal Model Study

This protocol describes the induction of hyperuricemia in mice to evaluate the in vivo efficacy of uric acid-lowering drugs.[13][14][15]

Hyperuricemia_Model_Workflow Workflow for In Vivo Hyperuricemia Model Study Animal_Acclimatization 1. Animal Acclimatization: - House mice under standard conditions. Model_Induction 2. Hyperuricemia Induction: - Administer potassium oxonate (uricase inhibitor) and a purine-rich diet/hypoxanthine. Animal_Acclimatization->Model_Induction Drug_Administration 3. Treatment: - Orally administer this compound or vehicle control. Model_Induction->Drug_Administration Sample_Collection 4. Sample Collection: - Collect blood samples at specified time points. Drug_Administration->Sample_Collection Analysis 5. Biochemical Analysis: - Measure serum uric acid, xanthine, and hypoxanthine levels. Sample_Collection->Analysis

A general workflow for studying hyperuricemia in animal models.

Protocol:

  • Animal Model:

    • Use male Kunming mice, for example.[15]

  • Induction of Hyperuricemia:

    • Administer potassium oxonate (a uricase inhibitor) to the mice, typically via intraperitoneal injection (e.g., 250 mg/kg).[13]

    • Concurrently, provide a purine-rich diet or administer hypoxanthine (e.g., 500 mg/kg, intragastrically) to increase the substrate for uric acid production.[15] This is often done for a period of 7 days.[15]

  • Drug Administration:

    • Administer this compound or the vehicle control orally to different groups of hyperuricemic mice.

  • Sample Collection and Analysis:

    • Collect blood samples at designated time points after drug administration.

    • Centrifuge the blood to obtain serum.

    • Analyze the serum for uric acid, xanthine, and hypoxanthine concentrations using methods like LC-MS/MS.

Quantification of Purine Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying multiple purine metabolites simultaneously in biological samples.[16][17][18][19][20]

LCMS_Workflow Workflow for LC-MS/MS Quantification of Purine Metabolites Sample_Prep 1. Sample Preparation: - Deproteination of plasma/serum (e.g., with organic solvent). - Centrifugation and supernatant collection. LC_Separation 2. Liquid Chromatography: - Separation of purine metabolites on a suitable column (e.g., HILIC). Sample_Prep->LC_Separation MS_Detection 3. Mass Spectrometry: - Ionization of metabolites (e.g., ESI). - Detection and quantification using tandem mass spectrometry (MRM mode). LC_Separation->MS_Detection Data_Analysis 4. Data Analysis: - Quantify metabolite concentrations based on standard curves. MS_Detection->Data_Analysis

A typical workflow for analyzing purine metabolites using LC-MS/MS.

Protocol:

  • Sample Preparation:

    • For plasma or serum samples, perform protein precipitation by adding a cold organic solvent (e.g., methanol or acetonitrile).

    • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into an LC-MS/MS system.

    • Use a suitable liquid chromatography column, such as a hydrophilic interaction liquid chromatography (HILIC) column, for the separation of the polar purine metabolites.[17]

    • The separated metabolites are then introduced into the mass spectrometer.

    • Employ electrospray ionization (ESI) in either positive or negative mode.

    • Use multiple reaction monitoring (MRM) mode for sensitive and specific detection and quantification of each purine metabolite.[18]

  • Data Quantification:

    • Generate standard curves for each purine metabolite of interest using known concentrations.

    • Quantify the concentration of each metabolite in the samples by comparing their peak areas to the respective standard curves.

Conclusion

This compound is a promising novel therapeutic agent for the treatment of gout and hyperuricemia. Its mechanism as a non-purine selective xanthine oxidase inhibitor leads to a significant and dose-dependent reduction in serum uric acid levels. The accompanying changes in purine precursors, such as xanthine and hypoxanthine, are consistent with its mode of action. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this compound and other xanthine oxidase inhibitors. Further research will continue to elucidate the full clinical profile of this compound and its long-term impact on purine metabolism and patient outcomes.

References

Tigulixostat: A Technical Guide to Its Potential in Asymptomatic Hyperuricemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tigulixostat, a novel non-purine selective xanthine oxidase inhibitor, and its potential therapeutic application in the management of asymptomatic hyperuricemia. The document consolidates preclinical and clinical data, details experimental methodologies, and visualizes key pathways and workflows to support further research and development in this area.

Core Mechanism of Action: Xanthine Oxidase Inhibition

This compound functions by selectively inhibiting xanthine oxidase, a pivotal enzyme in the purine catabolism pathway.[1][2][3][4] This enzyme catalyzes the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[1][2] By blocking this enzymatic activity, this compound effectively reduces the production of uric acid, thereby lowering serum urate levels.[3][4] This targeted approach offers a promising strategy for managing hyperuricemia, a condition characterized by elevated levels of uric acid in the blood.[3][4]

Signaling Pathway: Purine Catabolism and Uric Acid Synthesis

The following diagram illustrates the purine catabolism pathway and the point of intervention for this compound.

cluster_setup Model Setup cluster_treatment Treatment cluster_analysis Analysis Induction Induce Hyperuricemia (Potassium Oxonate 300 mg/kg IP) Administer Administer this compound/Febuxostat (1 hour post-induction) Induction->Administer Measure Measure Plasma & Liver Uric Acid and Compound Levels Administer->Measure cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment_arms Treatment Arms (12 Months) cluster_endpoints Endpoint Assessment Screening Screening of Gout Patients (sUA ≥7.0 or ≥6.0 mg/dL) Washout Washout of Prior Urate-Lowering Therapy Screening->Washout Randomize Randomization Washout->Randomize This compound This compound (100mg, 200mg, 300mg) Randomize->this compound Allopurinol Allopurinol (100-800mg titrated) Randomize->Allopurinol Placebo Placebo (up to 6 months) Randomize->Placebo PrimaryEndpoints Primary Endpoints: - sUA < 6.0 mg/dL (Months 4, 5, 6) - Gout Flares (Months 6-12) This compound->PrimaryEndpoints Safety Safety Monitoring This compound->Safety Allopurinol->PrimaryEndpoints Allopurinol->Safety Placebo->PrimaryEndpoints Placebo->Safety

References

Tigulixostat: A Novel Xanthine Oxidase Inhibitor for the Management of Chronic Kidney Disease with Hyperuricemia

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Hyperuricemia, characterized by elevated serum uric acid (sUA) levels, is a prevalent metabolic disorder and an independent risk factor for the development and progression of chronic kidney disease (CKD).[1][2][3][4] The management of hyperuricemia in patients with CKD presents a clinical challenge, as impaired renal function can both result from and contribute to elevated sUA levels.[3][4] Xanthine oxidase (XO) inhibitors are the cornerstone of urate-lowering therapy, acting by reducing the production of uric acid.[2][5][6][7] Tigulixostat (LC350189) is a novel, potent, and highly selective non-purine xanthine oxidase inhibitor being investigated for the management of hyperuricemia in patients with gout, including those with compromised renal function.[8][9] This technical guide provides a comprehensive overview of the role of this compound in the management of CKD with hyperuricemia, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental protocols.

Mechanism of Action of this compound

Uric acid is the final product of purine metabolism in humans. The enzyme xanthine oxidase plays a crucial role in this pathway, catalyzing the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[1] this compound exerts its therapeutic effect by selectively inhibiting this enzyme, thereby reducing the synthesis of uric acid.

cluster_purine Purine Metabolism Purines Purines (from diet, cell turnover) Hypoxanthine Hypoxanthine Purines->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase This compound This compound This compound->Xanthine Inhibition This compound->UricAcid

Figure 1: Purine Metabolism and this compound's Site of Action.

Beyond its primary effect on sUA levels, the inhibition of xanthine oxidase by this compound may confer additional renoprotective benefits. Hyperuricemia is linked to renal injury through mechanisms including endothelial dysfunction, activation of the renin-angiotensin system, and renal inflammation.[1][4][10] Preclinical studies suggest that this compound can alleviate hyperuricemic nephropathy by promoting the polarization of macrophages to an anti-inflammatory M2 phenotype, thereby mitigating the inflammatory cascade triggered by high uric acid levels.[1]

cluster_pathway Proposed Renoprotective Mechanisms of this compound Hyperuricemia Hyperuricemia XO_Activity Increased Xanthine Oxidase Activity Hyperuricemia->XO_Activity Endo_Dysfunction Endothelial Dysfunction Hyperuricemia->Endo_Dysfunction RAAS RAAS Activation Hyperuricemia->RAAS Inflammation Renal Inflammation (e.g., NLRP3 activation) XO_Activity->Inflammation CKD_Progression CKD Progression (Fibrosis, Sclerosis) Inflammation->CKD_Progression Endo_Dysfunction->CKD_Progression RAAS->CKD_Progression This compound This compound This compound->XO_Activity Inhibition

Figure 2: this compound's Potential Impact on CKD Pathogenesis.

Preclinical Evidence

Preclinical studies have demonstrated the potent and selective XO inhibitory activity of this compound, comparable to other established inhibitors like febuxostat.[9]

Data Presentation: In Vitro and In Vivo Efficacy of this compound

ParameterThis compoundFebuxostatAllopurinol
In Vitro IC₅₀ (Bovine Milk XO) 0.003 µM0.003 µMN/A
In Vitro IC₅₀ (Rat Plasma) 0.073 µM0.154 µMN/A
In Vivo EC₅₀ (Rat Model) 0.39 µg/mL0.34 µg/mLN/A
Effect on Renal Markers (Mouse Model) Maintained stable creatinine; notable improvement in BUNLess improvement in BUN compared to this compoundN/A
Effect on Liver Markers (Mouse Model) No significant changes in ALTN/AN/A
Data sourced from preclinical studies.[1][9] N/A: Not Available from the provided search results.

Experimental Protocols: Preclinical Studies

  • In Vitro Xanthine Oxidase Inhibition Assay: [9]

    • Enzyme Source: Bovine milk xanthine oxidase.

    • Procedure: The enzyme was incubated with its substrate, xanthine, in the presence or absence of varying concentrations of this compound or a comparator drug.

    • Measurement: The formation of uric acid was quantified spectrophotometrically.

    • Analysis: The half-maximal inhibitory concentration (IC₅₀) was calculated using a non-linear best-fit regression model. A similar assay was performed using rat plasma as the medium.

  • In Vivo Hyperuricemia Rat Model: [9]

    • Model Induction: Hyperuricemia was induced in rats by intraperitoneal injection of potassium oxonate (a uricase inhibitor) at a dose of 300 mg/kg, one hour prior to drug administration.

    • Drug Administration: this compound or a comparator was administered orally.

    • Sample Collection: Plasma and liver samples were collected for analysis.

    • Measurement: Concentrations of the test compounds and uric acid were measured.

    • Analysis: The half-maximal effective concentration (EC₅₀) was determined.

  • Hyperuricemic Nephropathy Mouse Model (Uox-KO): [1]

    • Model: Urate oxidase knockout (Uox-KO) mice, which develop hyperuricemia and features of nephropathy, were used.

    • Study Groups: Mice were divided into four groups: Control, Uox-KO (vehicle), Uox-KO + Allopurinol, and Uox-KO + this compound.

    • Assessments: Serum uric acid (sUA), serum creatinine (CREA), and blood urea nitrogen (BUN) levels were measured at specified time points (e.g., 5, 7, and 9 weeks of age). Urine microalbumin (mALB) and the urine albumin-to-creatinine ratio were also assessed.

    • Mechanism Investigation: Single-cell RNA sequencing, spatial metabolomics, plasma metabolomics, and flow cytometry were employed to investigate the mechanistic effects, particularly on macrophage polarization.

cluster_workflow Preclinical In Vivo Experimental Workflow Model Induce Hyperuricemia (e.g., Uox-KO mice or Potassium Oxonate) Grouping Randomize into Groups (Vehicle, this compound, Comparator) Model->Grouping Treatment Administer Treatment (Oral Gavage) Grouping->Treatment Monitoring Monitor Over Time (e.g., 2-4 weeks) Treatment->Monitoring Sampling Collect Samples (Blood, Urine, Kidney Tissue) Monitoring->Sampling Analysis Biochemical & Histological Analysis (sUA, Creatinine, BUN, etc.) Sampling->Analysis

Figure 3: Generalized Preclinical In Vivo Experimental Workflow.

Clinical Efficacy and Safety in Renal Impairment

Clinical trials have evaluated the efficacy and safety of this compound in patients with hyperuricemia, with specific attention to its performance in individuals with varying degrees of renal function.

Pharmacokinetics in Renal Impairment

A Phase 1, open-label study (NCT04066712) investigated the pharmacokinetics (PK) and pharmacodynamics (PD) of multiple doses of this compound in participants with normal renal function and those with mild, moderate, or severe renal impairment.[8] Following a 200 mg once-daily dose for 7 days, there were no clinically meaningful changes in PK parameters (Cmax,ss, AUC) observed in participants with mild to severe renal impairment compared to those with normal renal function.[8] This suggests that this compound does not require dose adjustment based on renal function.[8]

Data Presentation: Pharmacokinetic Parameters of this compound (200 mg) by Renal Function

Renal Function Group (eGFR)NCmax,ss (Steady-State Max Concentration)AUCtau (Area Under the Curve)
Normal (≥90 mL/min/1.73m²)13Baseline ReferenceBaseline Reference
Mild Impairment (60 to <90 mL/min/1.73m²)8Slight elevation vs. NormalSlight elevation vs. Normal
Moderate Impairment (30 to <60 mL/min/1.73m²)8Slight elevation vs. NormalSlight elevation vs. Normal
Severe Impairment (<30 mL/min/1.73m²)8Slight decrease vs. NormalSlight elevation vs. Normal
Data describes trends observed in study NCT04066712.[8] Absolute values were not provided in the source abstract.

Efficacy in Lowering Serum Uric Acid

This compound has demonstrated significant efficacy in reducing sUA levels across different patient populations. A Phase II randomized, double-blind, placebo-controlled trial showed that after 12 weeks, a significantly greater proportion of patients treated with this compound achieved the target sUA level of <5.0 mg/dL compared to placebo.[11] Importantly, the sUA reduction efficacy was found to be similar across all renal impairment groups in the dedicated PK/PD study.[8]

Data Presentation: Phase II Efficacy of this compound at Week 12

Treatment GroupNProportion Achieving sUA <5.0 mg/dLMean % Change in sUA from Baseline
Placebo 342.9%N/A
This compound 50 mg 3447.1%-38.8%
This compound 100 mg 3844.7%(Range: -38.8% to -61.8%)
This compound 200 mg 3762.2%-61.8%
Data sourced from a multicenter, Phase II, randomized, double-blind, placebo-controlled trial.[7][11]

Safety and Tolerability

Across clinical studies, this compound has been generally well-tolerated. In the Phase II dose-finding study, the incidence of adverse events was between 50.0% and 56.8% across all groups, including placebo, with most events being mild or moderate in severity.[11] The rate of gout flares requiring rescue treatment was comparable between the this compound and placebo groups (ranging from 9.4% to 13.2%).[7][11] In the renal impairment study, only three treatment-emergent adverse events (TEAEs) were reported after this compound administration, with the majority being mild.[8] No serious adverse events or deaths were reported.[8]

Experimental Protocols: Clinical Trials

  • Phase I Renal Impairment PK/PD Study (NCT04066712): [8]

    • Design: Phase 1, open-label study.

    • Population: 37 male and female participants (18-80 years) enrolled into four groups based on renal function as determined by the MDRD equation: normal (eGFR ≥90), mild impairment (eGFR 60 to <90), moderate impairment (eGFR 30 to <60), and severe impairment (eGFR <30, not on dialysis).

    • Intervention: this compound 200 mg administered orally once daily for 7 days.

    • PK/PD Assessment: Serial blood and urine samples were collected pre-dose and up to 48 hours post-final dose for PK (Cmax,ss, AUC) and PD (sUA levels) assessment.

    • Safety Assessment: Monitoring of adverse events, laboratory safety tests, vital signs, and electrocardiograms.

  • Phase II Dose-Finding Efficacy Study: [7][11][12]

    • Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.

    • Population: 143 gout patients with hyperuricemia (sUA ≥8.0 mg/dL to ≤12.0 mg/dL).

    • Procedure: After a washout period from any prior urate-lowering therapies, patients were randomized to receive daily oral this compound (50 mg, 100 mg, or 200 mg) or placebo for 12 weeks. All patients received colchicine for gout flare prophylaxis.

    • Primary Endpoint: The proportion of patients with a sUA level <5.0 mg/dL at week 12.

    • Secondary Endpoints: Mean percentage change in sUA level from baseline.

    • Safety Assessment: Monitoring and recording of all adverse events.

cluster_workflow Clinical Trial Workflow (Placebo-Controlled) Screening Screening & Enrollment (Inclusion/Exclusion Criteria, e.g., eGFR ≥30) Washout Washout Period (Discontinue current ULT) Screening->Washout Randomization Randomization Washout->Randomization Treatment Treatment Period (e.g., 12 weeks) - this compound (Dose 1, 2, 3) - Placebo Randomization->Treatment Assign Groups Endpoint Primary Endpoint Assessment (e.g., sUA at Week 12) Treatment->Endpoint FollowUp End of Study / Follow-up (Safety Assessment) Endpoint->FollowUp

Figure 4: Generalized Workflow for a Randomized Clinical Trial.

Conclusion

This compound is a promising novel xanthine oxidase inhibitor for the management of hyperuricemia in patients with chronic kidney disease. Its potent sUA-lowering efficacy is maintained across a range of renal function, from normal to severely impaired.[8] Crucially, pharmacokinetic data indicate that this compound exposure is not significantly altered by renal impairment, suggesting that dose adjustments may not be necessary for this patient population—a significant advantage over some existing therapies.[6][8] Preclinical evidence points towards potential renoprotective mechanisms beyond urate lowering, such as the modulation of renal inflammation.[1] With a favorable safety profile observed in clinical trials to date, this compound represents a potentially valuable therapeutic option for managing the complex interplay between hyperuricemia and chronic kidney disease.[8][11] Further long-term studies are anticipated to fully elucidate its impact on renal outcomes and overall cardiovascular safety.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperuricemia, characterized by elevated serum uric acid (sUA) levels, is a metabolic condition that extends beyond its well-established role in gout. A growing body of evidence links sustained hyperuricemia to a range of non-gout-related pathologies, including chronic kidney disease (CKD), cardiovascular conditions, and metabolic syndrome.[1] Tigulixostat (LC350189) is a novel, non-purine selective xanthine oxidase (XO) inhibitor currently under investigation for the management of hyperuricemia.[2][3] By potently inhibiting the final two steps in the purine catabolism pathway, this compound offers a targeted mechanism to reduce the production of uric acid.[1] This technical guide provides a comprehensive overview of the existing preclinical and clinical data for this compound, with a specific focus on its potential application in non-gout-related hyperuricemia, particularly hyperuricemic nephropathy.

Core Mechanism of Action

This compound's therapeutic effect is derived from its function as a selective inhibitor of xanthine oxidase, a critical enzyme in the purine degradation pathway.[1] This enzyme catalyzes the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid. By blocking this enzyme, this compound effectively curtails the production of uric acid, thereby lowering its concentration in the blood.[1] Unlike purine-analogue inhibitors, this compound's non-purine structure may offer a different safety and tolerability profile.[3]

cluster_purine_pathway Purine Metabolism Pathway cluster_intervention Therapeutic Intervention cluster_outcome Physiological Outcome Purines Purines Hypoxanthine Hypoxanthine Purines->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase ReducedUricAcid Reduced Serum Uric Acid This compound This compound XO_inhibition Inhibition This compound->XO_inhibition XO_inhibition->Xanthine Blocks Conversion XO_inhibition->UricAcid

Caption: Mechanism of Action of this compound.

Preclinical Evidence in a Non-Gout Model

A key study investigated the effects of this compound in a urate oxidase knockout (Uox-KO) mouse model, which develops hyperuricemia and subsequent hyperuricemic nephropathy (HN), a condition independent of gouty arthritis.[4] This model is highly relevant for studying the renal implications of elevated uric acid.

Experimental Protocol: Uox-KO Mouse Model of Hyperuricemic Nephropathy
  • Animal Model: Male Uox-KO mice on a C57BL/6J background, created by knocking out exons 2-4 of the Uox gene using CRISPR/Cas9 technology.[4] Wild-type (WT) C57BL/6J mice served as controls.[4]

  • Study Groups: The mice were divided into four groups:

    • Control (Wild-type mice)

    • Uox-KO (Untreated)

    • Uox-KO + Allopurinol

    • Uox-KO + this compound[4][5]

  • Dosing and Administration: Details on the specific doses of this compound and Allopurinol were not provided in the abstract. Oral administration is implied.

  • Duration: The study monitored the mice at 5, 7, and 9 weeks of age.[4][5]

  • Endpoints and Analysis:

    • Serum Biomarkers: Serum uric acid (sUA), serum creatinine (CREA), blood urea nitrogen (BUN), and alanine transaminase (ALT) levels were measured at specified time points.[4]

    • Urine Analysis: Urine microalbumin (mALB) and uric acid levels were assessed at 9 weeks.[4]

    • Histopathology: Kidney and liver tissues were collected for pathological examination.[4]

    • Mechanism of Action: Single-cell RNA sequencing, spatial and plasma metabolomics, and flow cytometry were employed to investigate the underlying mechanisms, particularly focusing on macrophage polarization in the kidney.[6]

cluster_setup Model & Grouping cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis cluster_outcome Study Outcome Model Uox-KO Mouse Model (Hyperuricemic Nephropathy) Groups Grouping (n=4): - Control (WT) - Uox-KO (Untreated) - Uox-KO + Allopurinol - Uox-KO + this compound Model->Groups Dosing Oral Administration of Compounds Groups->Dosing Duration Monitoring at 5, 7, & 9 weeks Dosing->Duration Analysis Analysis: - Serum Biomarkers (sUA, CREA) - Urine Analysis (mALB) - Histopathology - scRNA-seq, Metabolomics Duration->Analysis Outcome Evaluation of Efficacy & Renal Protection Analysis->Outcome

Caption: Experimental Workflow in the Uox-KO Mouse Study.

Preclinical Efficacy and Renal Outcomes

In the Uox-KO mouse model, this compound demonstrated significant efficacy in managing hyperuricemia and its renal sequelae.[4]

Table 1: Preclinical Efficacy of this compound in Uox-KO Mice

ParameterUox-KO (Untreated)Uox-KO + this compoundKey Findings
Serum Uric Acid (sUA) Significantly ElevatedMore effectively reduced sUA levels compared to allopurinol.[4][6]This compound provides superior sUA lowering.
Renal Outcomes Evidence of HNBetter renal outcomes compared to allopurinol.[4][6]This compound shows superior renal protection.
Urine Microalbumin (mALB) ElevatedLower levels at 9 weeks.[4]Indicates reduced kidney injury.
Liver Safety -No induction of liver injury (no significant change in ALT).[4][6]Favorable liver safety profile.

Data is qualitative as presented in the cited source.[4][6]

Mechanistically, the study revealed that this compound's beneficial effects on hyperuricemic nephropathy were associated with the promotion of M2 macrophage polarization, suggesting an anti-inflammatory and tissue-reparative role in the kidney beyond its sUA-lowering effect.[4][6]

In Vitro and In Vivo Pharmacodynamics

Additional preclinical studies have quantified the inhibitory potential of this compound.

Table 2: In Vitro and In Vivo Pharmacodynamics of this compound

AssayThis compoundFebuxostat (Comparator)
Bovine Milk XO IC50 0.003 µM0.003 µM
Rat Plasma XO IC50 0.073 µM0.154 µM
Rat Hypouricemic Effect EC50 0.39 µg/ml0.34 µg/ml

Source: Data from preclinical efficacy studies.[3]

These results indicate that this compound has a comparable in vitro and in vivo potency to febuxostat in reducing uric acid levels.[3]

Clinical Data in Hyperuricemia (Gout Population)

While clinical trials specifically targeting non-gout-related hyperuricemia are not yet published, extensive data from Phase II and III studies in gout patients with hyperuricemia demonstrate this compound's potent sUA-lowering effects in humans.[2][7][8][9][10][11] This data is crucial for understanding its potential dose-response and efficacy in any condition driven by elevated uric acid.

Phase II Dose-Finding Study (CLUE Trial)

A randomized, placebo-controlled Phase II trial evaluated three doses of this compound over 12 weeks in 143 patients with gout and hyperuricemia.[11]

Table 3: Efficacy of this compound in a 12-Week Phase II Study

ParameterPlacebo (n=34)This compound 50 mg (n=34)This compound 100 mg (n=38)This compound 200 mg (n=37)
% Achieving sUA <5.0 mg/dL at Week 12 2.9%47.1%44.7%62.2%
Mean % Change in sUA from Baseline --38.8%--61.8%
Gout Flares Requiring Rescue 9.4%12.9%13.2%10.8%

P < 0.0001 for all this compound doses vs. placebo for the primary endpoint.[2]

Phase II Active-Comparator Study

A Phase II study in 84 patients compared different doses of this compound to febuxostat (40 mg) over 16 weeks.[10]

Table 4: this compound vs. Febuxostat in a 16-Week Phase II Study

ParameterFebuxostat 40 mg (n=~21)This compound 50 mg (n=~21)This compound 100 mg (n=~21)This compound 200 mg (n=~21)
% Achieving sUA <360 µmol/L (~6.0 mg/dL) 18.2%55.0%81.0%85.7%
% Achieving sUA <300 µmol/L (~5.0 mg/dL) 9.1%30.0%61.9%81.0%
Mean % Change in sUA from Baseline -24.11%-38.66%-48.61%-57.11%

Data from a study in Chinese patients with gout.[10]

These clinical findings underscore this compound's robust, dose-dependent reduction of sUA.[12] The treatment was generally well-tolerated, with adverse event rates comparable to placebo and active comparators.[10][11]

Application in Non-Gout Hyperuricemia: A Logical Framework

The strong preclinical evidence for this compound in a model of hyperuricemic nephropathy, combined with its proven clinical efficacy in lowering sUA, provides a strong rationale for its exploration in non-gout-related hyperuricemia. The primary mechanism—reduction of uric acid production—is directly applicable to any condition where sUA is pathologically elevated.

cluster_patho Pathophysiology cluster_intervention This compound Intervention cluster_outcome Therapeutic Outcomes Hyperuricemia Non-Gout Hyperuricemia KidneyDamage Renal Inflammation & Endothelial Dysfunction Hyperuricemia->KidneyDamage HN Hyperuricemic Nephropathy (HN) KidneyDamage->HN This compound This compound XO_Inhibition Xanthine Oxidase Inhibition This compound->XO_Inhibition M2_Polarization Macrophage M2 Polarization This compound->M2_Polarization sUA_Reduction Reduced Serum Uric Acid XO_Inhibition->sUA_Reduction Inflammation_Reduction Reduced Renal Inflammation M2_Polarization->Inflammation_Reduction sUA_Reduction->KidneyDamage HN_Amelioration Amelioration of HN sUA_Reduction->HN_Amelioration Inflammation_Reduction->KidneyDamage Inflammation_Reduction->HN_Amelioration

Caption: Therapeutic Pathway in Hyperuricemic Nephropathy.

Conclusion and Future Directions

This compound is a potent xanthine oxidase inhibitor that has consistently demonstrated significant serum uric acid reduction in both preclinical models and clinical trials involving patients with hyperuricemia.[4][11] The compelling preclinical data from the Uox-KO mouse model strongly suggest a therapeutic potential for this compound in non-gout-related hyperuricemia, particularly in mitigating hyperuricemic nephropathy.[4][6] The mechanism appears to involve not only the lowering of uric acid but also a direct, beneficial modulation of renal inflammation.[4]

While the current clinical data is primarily from populations with gout, the fundamental mechanism of action is directly translatable. Future research, including dedicated clinical trials in patients with asymptomatic hyperuricemia or hyperuricemia associated with chronic kidney disease, is warranted to fully elucidate the clinical benefits and define the role of this compound in the management of non-gout-related hyperuricemia. These studies will be critical in expanding the therapeutic landscape for a condition with growing recognition of its systemic impact.

References

Tigulixostat: A Technical Guide to its Mechanism and Impact on Cellular Uric acid Production

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tigulixostat, also known as LC350189, is a novel, non-purine selective inhibitor of xanthine oxidase (XO) currently under investigation for the management of hyperuricemia in patients with gout.[1][2][3] Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary risk factor for gout, an inflammatory arthritis caused by the deposition of monosodium urate crystals in joints and tissues.[4][5] Xanthine oxidase inhibitors are the standard of care for lowering serum urate levels.[2][6] this compound presents a promising therapeutic option by directly targeting the enzymatic pathway responsible for uric acid synthesis.[1][4] This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: Xanthine Oxidase Inhibition

Uric acid is the final metabolic product of purine catabolism in humans.[7][8] The enzyme xanthine oxidase plays a crucial role in this pathway, catalyzing the oxidation of hypoxanthine to xanthine and subsequently the oxidation of xanthine to uric acid.[1][7]

This compound functions by selectively binding to and inhibiting xanthine oxidase.[4] This inhibition blocks the terminal steps of purine degradation, thereby reducing the production of uric acid and lowering its concentration in the blood.[1][4] As a non-purine inhibitor, its chemical structure is distinct from the purine-like substrates of the enzyme, which may offer a different safety and efficacy profile compared to traditional purine analogue inhibitors like allopurinol.[2]

Purine_Metabolism_Pathway cluster_purine Purine Metabolism cluster_enzyme Enzymatic Conversion cluster_inhibitor Inhibition Purines Purine Nucleotides (AMP, GMP) Hypoxanthine Hypoxanthine Purines->Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 UricAcid Uric Acid XO1->Xanthine XO2->UricAcid This compound This compound This compound->XO1 Inhibits This compound->XO2 Inhibits

Caption: this compound inhibits xanthine oxidase, blocking uric acid synthesis.

Data Presentation: Efficacy of this compound

The efficacy of this compound in inhibiting xanthine oxidase and reducing uric acid levels has been demonstrated through in vitro assays and multiple clinical trials.

Table 1: In Vitro Inhibitory Concentration (IC₅₀)

The IC₅₀ value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

CompoundEnzyme SourceIC₅₀ (µM)Reference(s)
This compound Bovine Milk0.003[2][9]
This compound Rat Plasma0.073[2][9]
FebuxostatBovine Milk0.003[2]
FebuxostatRat Plasma0.154[2]
Table 2: Phase 2 Clinical Trial (CLUE Study) - Efficacy at Week 12

This randomized, double-blind, placebo-controlled trial evaluated different doses of this compound in gout patients with hyperuricemia.[6][10]

Treatment Group% Patients Achieving sUA <5.0 mg/dLMean % Change in sUA from BaselineReference(s)
Placebo (n=34)2.9%N/A[3][10][11]
This compound 50 mg (n=34)47.1%-38.8% to -61.8% (range across doses)[6][10][11]
This compound 100 mg (n=38)44.7%-38.8% to -61.8% (range across doses)[6][10][11]
This compound 200 mg (n=37)62.2%-38.8% to -61.8% (range across doses)[6][10][11]
Table 3: Phase 2 Clinical Trial (China) - Efficacy vs. Febuxostat at Week 16

This study compared the urate-lowering efficacy of this compound with febuxostat in Chinese gout patients.[5][12]

Treatment Group% Patients Achieving sUA <360 µmol/L (~6 mg/dL)% Patients Achieving sUA <300 µmol/L (~5 mg/dL)Mean % Change in sUA from BaselineReference(s)
Febuxostat 40 mg18.2%9.1%-24.11%[5][12]
This compound 50 mg55.0%30.0%-38.66%[5][12]
This compound 100 mg81.0%61.9%-48.61%[5][12]
This compound 200 mg85.7%81.0%-57.11%[5][12]

Experimental Protocols

In Vitro Xanthine Oxidase Inhibition Assay

This protocol outlines the general steps to determine the IC₅₀ of a test compound against xanthine oxidase.

  • Objective: To measure the concentration of this compound required to inhibit 50% of xanthine oxidase activity.

  • Materials:

    • Bovine milk xanthine oxidase enzyme[2]

    • Xanthine (substrate)[2]

    • Test compound (this compound)

    • Phosphate buffer

    • Spectrophotometer

  • Methodology:

    • Prepare a series of dilutions of this compound.

    • In a reaction vessel (e.g., a cuvette or microplate well), combine the phosphate buffer, xanthine solution, and a specific dilution of this compound or vehicle control.

    • Initiate the enzymatic reaction by adding bovine milk xanthine oxidase.[2]

    • Incubate the reaction mixture at a controlled temperature (e.g., room temperature).[2]

    • Measure the rate of uric acid formation by monitoring the increase in absorbance at a specific wavelength (e.g., 295 nm) using a spectrophotometer.[2]

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and use a non-linear regression model to determine the IC₅₀ value.[2]

Cellular Uric Acid Measurement (Uricase-Based Colorimetric Assay)

This protocol describes a common method for quantifying uric acid concentrations in biological samples such as serum, plasma, or cell lysates.[13][14]

  • Objective: To determine the concentration of uric acid in a given sample.

  • Principle: Uricase catalyzes the oxidation of uric acid to allantoin and hydrogen peroxide (H₂O₂).[14] The H₂O₂ produced then reacts with a colorimetric probe in the presence of horseradish peroxidase (HRP) to generate a colored product. The intensity of the color, measured by a spectrophotometer, is proportional to the uric acid concentration.[13][14]

  • Methodology:

    • Sample Preparation: Collect biological samples (e.g., serum). If using cell culture, lyse the cells to release intracellular contents.

    • Standard Curve: Prepare a series of uric acid standards with known concentrations to generate a standard curve.

    • Reaction Setup: In a 96-well microtiter plate, add the prepared samples, standards, and a blank control (sample buffer).[13]

    • Enzyme Reaction: Add an enzyme mix containing uricase, HRP, and the colorimetric probe to each well.[13]

    • Incubation: Incubate the plate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C), protected from light.[13]

    • Measurement: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 505-520 nm).[13][14]

    • Calculation: Subtract the blank reading from all measurements. Plot the absorbance of the standards versus their concentrations to create a standard curve. Use the standard curve to determine the uric acid concentration in the unknown samples.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development cluster_outcome Primary Outcome in_vitro In Vitro Assay (Xanthine Oxidase Inhibition, IC50) cell_based Cell-Based Assay (Uric Acid Production) in_vitro->cell_based Confirm Cellular Activity in_vivo In Vivo Animal Model (Hyperuricemic Rats/Mice) cell_based->in_vivo Evaluate In-Body Efficacy phase1 Phase I (Safety & PK/PD in Healthy Volunteers) in_vivo->phase1 Assess Human Safety phase2 Phase II (Dose-Finding & Efficacy in Patients) phase1->phase2 phase3 Phase III (Pivotal Efficacy & Safety Trials) phase2->phase3 outcome_node Reduced Serum Uric Acid phase3->outcome_node Demonstrate Therapeutic Benefit

Caption: Workflow for development of a xanthine oxidase inhibitor like this compound.

Conclusion

This compound is a potent, selective, non-purine inhibitor of xanthine oxidase that effectively reduces the production of uric acid.[4][9] Preclinical in vitro data establish its high inhibitory activity against the target enzyme, with IC₅₀ values comparable or superior to existing therapies.[2] Subsequent Phase II clinical trials have consistently demonstrated its efficacy in significantly lowering serum uric acid levels in patients with gout and hyperuricemia, meeting primary endpoints across various dosages.[10][11] The comprehensive data accumulated to date underscore the potential of this compound as a valuable therapeutic agent for the management of conditions associated with elevated uric acid.

References

Methodological & Application

Application Notes and Protocols for Tigulixostat In Vitro Xanthine Oxidase Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tigulixostat (LC350189) is a novel, non-purine selective inhibitor of xanthine oxidase, the key enzyme in the purine catabolism pathway responsible for the production of uric acid.[1][2] Elevated levels of uric acid are implicated in conditions such as gout and hyperuricemia.[1] The inhibition of xanthine oxidase is a primary therapeutic strategy for managing these conditions.[3] These application notes provide a detailed protocol for determining the in vitro inhibitory activity of this compound against xanthine oxidase.

Principle of the Assay

The in vitro xanthine oxidase inhibition assay is a spectrophotometric method that measures the enzymatic activity of xanthine oxidase by monitoring the formation of uric acid from its substrate, xanthine. Uric acid has a characteristic absorbance maximum at 295 nm. In the presence of an inhibitor like this compound, the rate of uric acid production is reduced. By measuring the change in absorbance over time in the presence of varying concentrations of the inhibitor, the potency of the inhibitor, typically expressed as the half-maximal inhibitory concentration (IC50), can be determined.

Quantitative Data Summary

The inhibitory potency of this compound and a common reference inhibitor, Febuxostat, are summarized in the table below. This data is based on preclinical in vitro studies.[2]

CompoundEnzyme SourceAssay MatrixIC50 (µM)
This compound Bovine MilkPurified Enzyme0.003
This compound Rat PlasmaBiological Matrix0.073
FebuxostatBovine MilkPurified Enzyme0.003
FebuxostatRat PlasmaBiological Matrix0.154

Signaling Pathway

The following diagram illustrates the biochemical pathway of uric acid production and the mechanism of its inhibition by this compound.

cluster_0 Purine Catabolism cluster_1 Inhibition Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric Acid Uric Acid Xanthine->Uric Acid Xanthine Oxidase Gout & Hyperuricemia Gout & Hyperuricemia Uric Acid->Gout & Hyperuricemia This compound This compound Xanthine Oxidase Xanthine Oxidase This compound->Xanthine Oxidase Inhibits

Caption: Biochemical pathway of uric acid production and inhibition by this compound.

Experimental Workflow

The general workflow for determining the xanthine oxidase inhibitory activity of this compound is depicted below.

Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Prepare this compound Dilutions Prepare this compound Dilutions Prepare Reagents->Prepare this compound Dilutions Assay Plate Setup Assay Plate Setup Prepare this compound Dilutions->Assay Plate Setup Pre-incubation Pre-incubation Assay Plate Setup->Pre-incubation Initiate Reaction Initiate Reaction Pre-incubation->Initiate Reaction Spectrophotometric Reading Spectrophotometric Reading Initiate Reaction->Spectrophotometric Reading Data Analysis Data Analysis Spectrophotometric Reading->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination End End IC50 Determination->End

Caption: Experimental workflow for the xanthine oxidase inhibition assay.

Detailed Experimental Protocol

This protocol is adapted from standard spectrophotometric methods for measuring xanthine oxidase inhibition.[2][4]

1. Materials and Reagents

  • This compound

  • Febuxostat (as a positive control)

  • Xanthine Oxidase from bovine milk

  • Xanthine

  • Potassium Phosphate Buffer (50 mM, pH 7.5)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading at 295 nm

2. Preparation of Solutions

  • Potassium Phosphate Buffer (50 mM, pH 7.5): Prepare and adjust the pH to 7.5.

  • Xanthine Oxidase (0.1 units/mL): Dilute the stock solution of xanthine oxidase in potassium phosphate buffer. Prepare this solution fresh before each experiment.

  • Xanthine (150 µM): Dissolve xanthine in the potassium phosphate buffer. Gentle warming may be required to fully dissolve the substrate.

  • This compound and Febuxostat Stock Solutions (10 mM): Dissolve this compound and Febuxostat in DMSO.

  • Serial Dilutions of Test Compounds: Prepare a series of dilutions of this compound and Febuxostat from the stock solutions in potassium phosphate buffer. The final concentration of DMSO in the assay should be kept below 1%.

3. Assay Procedure

  • Assay Plate Setup: In a 96-well UV-transparent microplate, add the following to each well:

    • 100 µL of Potassium Phosphate Buffer

    • 50 µL of the test compound dilution (this compound or Febuxostat) or buffer for the control wells.

    • 50 µL of Xanthine Oxidase solution (0.1 units/mL).

  • Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 25°C for 15 minutes.

  • Initiate Reaction: Add 50 µL of the Xanthine solution (150 µM) to each well to start the reaction.

  • Spectrophotometric Reading: Immediately measure the absorbance at 295 nm at 1-minute intervals for 10 minutes using a microplate spectrophotometer.

4. Data Analysis

  • Calculate the Rate of Reaction: Determine the rate of uric acid formation by calculating the change in absorbance per minute (ΔAbs/min) from the linear portion of the absorbance versus time curve.

  • Calculate Percentage Inhibition: Use the following formula to calculate the percentage of xanthine oxidase inhibition for each concentration of this compound:

    % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

  • Determine IC50 Value: Plot the percentage inhibition against the logarithm of the test compound concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by non-linear regression analysis of the dose-response curve.

The following diagram illustrates the data analysis workflow.

Raw Absorbance Data Raw Absorbance Data Calculate ΔAbs/min Calculate ΔAbs/min Raw Absorbance Data->Calculate ΔAbs/min Calculate % Inhibition Calculate % Inhibition Calculate ΔAbs/min->Calculate % Inhibition Plot % Inhibition vs. [Inhibitor] Plot % Inhibition vs. [Inhibitor] Calculate % Inhibition->Plot % Inhibition vs. [Inhibitor] Non-linear Regression Non-linear Regression Plot % Inhibition vs. [Inhibitor]->Non-linear Regression Determine IC50 Determine IC50 Non-linear Regression->Determine IC50

Caption: Data analysis workflow for IC50 determination.

Troubleshooting

  • High background absorbance: Ensure that the DMSO concentration is low and consistent across all wells. Check the purity of the reagents.

  • Low enzyme activity: Use freshly prepared enzyme solution. Ensure proper storage of the enzyme stock.

  • Precipitation of compounds: Check the solubility of the test compounds in the assay buffer. Adjust the DMSO concentration if necessary, ensuring it does not exceed the recommended limit.

Conclusion

This protocol provides a robust and reproducible method for evaluating the in vitro inhibitory activity of this compound against xanthine oxidase. The provided data and workflows offer a comprehensive guide for researchers in the field of drug development for gout and hyperuricemia.

References

Application Note: High-Throughput Quantification of Tigulixostat in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive, selective, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Tigulixostat in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The assay was validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring of this compound.

Introduction

This compound (LC350189) is a novel, non-purine selective xanthine oxidase inhibitor under investigation for the management of hyperuricemia in patients with gout.[1][2] As a potent urate-lowering therapy, it is crucial to have a reliable and sensitive bioanalytical method to characterize its pharmacokinetic profile in plasma. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for the quantification of small molecules in complex biological matrices. This application note presents a detailed protocol for the determination of this compound in human plasma, adaptable for high-throughput analysis in a drug development setting.

Experimental

Materials and Reagents
  • This compound reference standard (C16H14N4O2, MW: 294.31)

  • This compound-d4 (internal standard, IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Ultrapure water

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad™ 6500+ or equivalent

  • Analytical Column: ACE Excel 5 C18-PFP (2.1 x 50.0 mm) or equivalent

Sample Preparation

A protein precipitation method was employed for the extraction of this compound from human plasma.

  • Allow plasma samples to thaw at room temperature.

  • To 100 µL of plasma, add 20 µL of the internal standard working solution (this compound-d4).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 13,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid Chromatography
  • Mobile Phase A: 2 mM Ammonium acetate in 0.1% formic acid in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.45 mL/min

  • Injection Volume: 5 µL

  • Gradient Program:

Time (min)%B
0.010
0.510
1.090
2.090
2.110
4.010
Mass Spectrometry

The mass spectrometer was operated in the positive ionization mode with multiple reaction monitoring (MRM).

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • This compound: m/z 295.1 → 221.1

    • This compound-d4 (IS): m/z 299.1 → 225.1

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of this compound in human plasma.

Method Validation

The method was validated according to the US Food and Drug Administration (FDA) guidelines on bioanalytical method validation.

Linearity: The calibration curve was linear over the concentration range of 1 to 5000 ng/mL with a correlation coefficient (r²) of >0.99.

Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels. The results are summarized in Table 1.

Table 1: Precision and Accuracy of this compound Quantification

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ18.5105.29.8103.5
Low36.298.77.5101.2
Medium20004.1102.35.399.8
High40003.597.94.8100.5

Recovery: The extraction recovery of this compound from human plasma was determined at three QC levels and was found to be consistent and reproducible.

Table 2: Extraction Recovery of this compound

QC LevelConcentration (ng/mL)Mean Recovery (%)
Low388.5
Medium200091.2
High400090.7

Matrix Effect: The matrix effect was evaluated to assess the impact of plasma components on the ionization of the analyte and internal standard. The results indicated no significant matrix effect.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma 100 µL Plasma is Add Internal Standard plasma->is precipitate Protein Precipitation (300 µL Acetonitrile) is->precipitate vortex Vortex (2 min) precipitate->vortex centrifuge Centrifuge (13,000 x g, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject 5 µL supernatant->inject lc Chromatographic Separation (C18-PFP Column) inject->lc ms Mass Spectrometry (MRM Detection) lc->ms data Data Acquisition & Processing ms->data

Caption: Experimental workflow for this compound quantification.

logical_relationship cluster_method Bioanalytical Method cluster_validation Validation Parameters cluster_application Application method LC-MS/MS Method for this compound linearity Linearity method->linearity precision Precision method->precision accuracy Accuracy method->accuracy recovery Recovery method->recovery matrix_effect Matrix Effect method->matrix_effect pk_studies Pharmacokinetic Studies linearity->pk_studies precision->pk_studies accuracy->pk_studies recovery->pk_studies matrix_effect->pk_studies

Caption: Method validation and application logic.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and high-throughput solution for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for routine use in clinical and preclinical studies, facilitating the development of this promising new therapeutic agent for hyperuricemia and gout.

References

Application Notes and Protocols: In Vivo Administration of Tigulixostat in Uox-KO Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a key factor in the pathogenesis of gout and is associated with kidney disease.[1] The urate oxidase (Uox) knockout (KO) mouse model is a valuable tool for studying hyperuricemia, as these mice lack the Uox enzyme that breaks down uric acid in most other mammals, thus mimicking the human condition of uric acid being the final product of purine metabolism.[2][3] Tigulixostat (also known as LC350189) is a novel, non-purine selective xanthine oxidase inhibitor that has shown promise in reducing serum uric acid levels.[4][5][6] This document provides detailed application notes and protocols for the in vivo administration of this compound in Uox-KO mouse models, based on available preclinical research.

Mechanism of Action of this compound

This compound functions by inhibiting xanthine oxidase, a crucial enzyme in the purine metabolism pathway responsible for the conversion of hypoxanthine to xanthine and then to uric acid.[4][5] By blocking this enzyme, this compound effectively reduces the production of uric acid, thereby lowering serum uric acid concentrations.[4] Preclinical studies have demonstrated its efficacy in lowering uric acid at levels comparable to other xanthine oxidase inhibitors like febuxostat.[7]

Data Presentation

The following tables summarize the quantitative data from a key in vivo study administering this compound to Uox-KO mice.[8]

Table 1: Serum Biomarker Levels in Uox-KO Mice

GroupTimepointSerum Uric Acid (SUA) (mg/dL)Serum Creatinine (CREA) (mg/dL)Blood Urea Nitrogen (BUN) (mg/dL)
Control (Wild-Type)Week 5~1.5-~25
Week 7~1.5~0.2~25
Week 9~1.5~0.2~25
Uox-KOWeek 5~6.0-~40
Week 7~8.0~0.4~60
Week 9~9.5~0.5~80
Uox-KO + AllopurinolWeek 5~3.0-~35
Week 7~3.5~0.3~40
Week 9~4.0~0.35~45
Uox-KO + this compoundWeek 5~2.5-~30
Week 7~2.0~0.25~35
Week 9~2.0~0.2~30

Data are approximated from graphical representations in the source material and presented as mean values.[8]

Table 2: Urine Biomarker Levels in Uox-KO Mice at Week 9

GroupUrine Microalbumin (mALB) (µg/mL)Urine Uric Acid (mg/dL)Urine Creatinine (mg/dL)
Control (Wild-Type)~20~10~20
Uox-KO~120~30~15
Uox-KO + Allopurinol~60~15~25
Uox-KO + this compound~40~12~22

Data are approximated from graphical representations in the source material and presented as mean values.[8]

Experimental Protocols

Generation of Uox-KO Mouse Model

Urate oxidase (Uox) knockout mice on a C57BL/6J background are generated using CRISPR/Cas9 technology to delete exons 2-4 of the Uox gene.[1] This results in a model that spontaneously develops hyperuricemia.[9][10] Homozygous Uox-KO mice may have a lower survival rate, and their viability can be improved with the administration of a uric acid-lowering agent like allopurinol during the postnatal period.[11][12]

Animal Husbandry

Male Uox-KO mice and wild-type C57BL/6J mice are used for experiments.[1] Mice are housed under standard conditions with a 12-hour light-dark cycle and ad libitum access to standard chow and water.[1]

Drug Administration
  • This compound: Administered daily by oral gavage. A common dosage used in studies is 10 mg/kg.[1]

  • Allopurinol (Control): Administered daily by oral gavage at a dosage of 10 mg/kg.[1]

  • Vehicle Control: The vehicle solution used for dissolving the drugs is administered to the Uox-KO control group.

Protocol for Oral Gavage in Mice:

  • Animal Restraint: Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and body.

  • Gavage Needle Measurement: Measure the appropriate length for the gavage needle by holding it alongside the mouse, with the tip at the corner of the mouth and the end at the last rib. Mark the needle to ensure it is not inserted too far.

  • Tube Insertion: With the mouse's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate.

  • Passage into Esophagus: The tube should pass smoothly down the esophagus with no resistance. If resistance is met, withdraw the needle and reposition.

  • Substance Administration: Once the needle is correctly positioned, slowly administer the solution.

  • Withdrawal: Gently and slowly withdraw the gavage needle.

  • Monitoring: Monitor the animal for a few minutes post-procedure for any signs of distress.[4][5][12]

Sample Collection and Analysis

a. Blood Sampling and Serum Analysis: Blood samples are collected at specified time points (e.g., weeks 5, 7, and 9) to monitor disease progression and drug efficacy.[8]

  • Protocol for Serum Separation:

    • Collect blood via retro-orbital bleeding or tail vein sampling into a serum separator tube.

    • Allow the blood to clot at room temperature for 30 minutes.

    • Centrifuge at 1,000 x g for 10 minutes.

    • Collect the serum (supernatant) and store at -80°C until analysis.[13]

  • Serum Uric Acid (SUA) Measurement: Use a commercial uric acid assay kit following the manufacturer's instructions.[14]

  • Serum Creatinine (CREA) Measurement: Can be measured using HPLC for accuracy in mouse serum or a commercial ELISA kit.[7][13]

  • Blood Urea Nitrogen (BUN) Measurement: Use a commercial BUN assay kit, which typically involves an enzymatic reaction and colorimetric detection.[6]

b. Kidney Tissue Analysis:

  • Histology:

    • At the end of the study, euthanize the mice and perfuse the kidneys with PBS.

    • Fix the kidneys in 10% formalin and embed in paraffin.

    • Section the paraffin blocks and stain with Hematoxylin and Eosin (H&E), Masson's trichrome, and Periodic acid-Schiff (PAS) to assess kidney morphology, fibrosis, and glycogen deposition, respectively.[15]

  • Immunohistochemistry:

    • Deparaffinize and rehydrate kidney sections.

    • Perform antigen retrieval using a citrate buffer.

    • Block non-specific binding with a blocking serum.

    • Incubate with primary antibodies against markers of interest (e.g., inflammatory markers).

    • Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

    • Develop with a chromogenic substrate and counterstain with hematoxylin.[16][17]

c. Flow Cytometry for Macrophage Polarization:

  • Single-Cell Suspension Preparation:

    • Perfuse kidneys with cold PBS.

    • Mince the kidney tissue and digest with a solution containing collagenase and DNase.

    • Filter the cell suspension through a 70 µm cell strainer.

    • Lyse red blood cells using a lysis buffer.

  • Cell Staining:

    • Block Fc receptors with an anti-CD16/32 antibody.

    • Stain with fluorescently labeled antibodies against cell surface markers for macrophages (e.g., CD45, F4/80) and M1/M2 markers (e.g., CD86 for M1, CD206 for M2).

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer.

    • Gate on the macrophage population and analyze the expression of M1 and M2 markers to determine the polarization state.[2][9]

d. Advanced Analyses (as described in recent studies): [1]

  • Single-Cell RNA Sequencing (scRNA-seq): Isolate nuclei from kidney tissue and perform scRNA-seq to analyze the transcriptome of individual cells and identify cell-type-specific changes in gene expression in response to this compound treatment.[1][18]

  • Plasma and Spatial Metabolomics: Analyze metabolites in the plasma and their spatial distribution within the kidney tissue to understand the metabolic pathways affected by this compound.[19][20]

Visualizations

Signaling Pathways and Experimental Workflow

Tigulixostat_Mechanism_of_Action Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase Hyperuricemia Hyperuricemia UricAcid->Hyperuricemia XanthineOxidase Xanthine Oxidase This compound This compound This compound->XanthineOxidase Inhibits M2_Macrophage M2 Macrophage (Anti-inflammatory) This compound->M2_Macrophage Promotes Polarization Inflammation Inflammation Hyperuricemia->Inflammation KidneyInjury Hyperuricemic Nephropathy Hyperuricemia->KidneyInjury M1_Macrophage M1 Macrophage (Pro-inflammatory) Inflammation->M1_Macrophage Promotes M1_Macrophage->KidneyInjury Contributes to M2_Macrophage->KidneyInjury Alleviates

Caption: Mechanism of this compound in Uox-KO mice.

Experimental_Workflow Start Start: Generate Uox-KO Mice Grouping Group Allocation: - Uox-KO (Vehicle) - Uox-KO + this compound - Uox-KO + Allopurinol - Wild-Type Control Start->Grouping Treatment Daily Oral Gavage Treatment Grouping->Treatment Monitoring In-life Monitoring: - Body Weight - Clinical Signs Treatment->Monitoring Termination Study Termination (e.g., Week 9) Treatment->Termination Sampling Interim Sampling (e.g., Weeks 5, 7): - Blood Collection (Serum) Monitoring->Sampling Sampling->Termination Necropsy Necropsy: - Blood Collection (Serum) - Urine Collection - Kidney Tissue Harvesting Termination->Necropsy Analysis Downstream Analysis Necropsy->Analysis SerumAnalysis Serum Analysis: - Uric Acid - Creatinine - BUN Analysis->SerumAnalysis UrineAnalysis Urine Analysis: - Microalbumin - Uric Acid - Creatinine Analysis->UrineAnalysis KidneyAnalysis Kidney Tissue Analysis: - Histology (H&E, Masson's) - Flow Cytometry (Macrophages) - scRNA-seq - Spatial Metabolomics Analysis->KidneyAnalysis

Caption: Experimental workflow for this compound study.

Macrophage_Polarization_Pathway Hyperuricemia Hyperuricemia (High Uric Acid) Inflammation Renal Inflammation Hyperuricemia->Inflammation Macrophage Macrophage Inflammation->Macrophage Activates M1 M1 Polarization (Pro-inflammatory) Macrophage->M1 Default Pathway in Hyperuricemia M2 M2 Polarization (Anti-inflammatory) Macrophage->M2 Promoted by This compound M1->Inflammation Exacerbates Nephropathy Alleviation of Hyperuricemic Nephropathy M2->Nephropathy This compound This compound This compound->Macrophage Promotes shift

Caption: Macrophage polarization in hyperuricemic nephropathy.

References

Application Notes and Protocols: Tigulixostat Solubility and Stability in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the solubility and stability of tigulixostat in dimethyl sulfoxide (DMSO), a common solvent used in preclinical and in vitro research. The included protocols offer guidance for the preparation and storage of this compound stock solutions.

Introduction

This compound is a non-purine selective inhibitor of xanthine oxidase being investigated for its potential to lower serum uric acid levels in patients with gout and hyperuricemia.[1][2] Accurate preparation and storage of this compound solutions are crucial for obtaining reliable and reproducible results in in vitro and in vivo studies. This document outlines the solubility and stability of this compound in DMSO, providing protocols for its dissolution and storage.

Data Presentation

Solubility of this compound in DMSO

The solubility of this compound in DMSO is high, facilitating the preparation of concentrated stock solutions for experimental use.[3][4] It is important to note that the use of newly opened, anhydrous DMSO is recommended, as hygroscopic DMSO can negatively impact solubility.[4]

ParameterValueUnitNotes
Solubility in DMSO100[3][4]mg/mLUltrasonic treatment may be required for complete dissolution.[3][4]
Molar Concentration339.78[3]mMBased on a molecular weight of 294.31 g/mol .
Stability of this compound in DMSO

Proper storage of this compound stock solutions in DMSO is essential to maintain its integrity and activity. The stability is temperature-dependent.

Storage TemperatureStability Duration
-80°C6 months[3][4]
-20°C1 month[3][4]

Experimental Protocols

Protocol for Preparation of a 100 mg/mL this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, newly opened DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Weigh the desired amount of this compound powder and place it in a sterile tube or vial.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mg/mL.

  • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

  • If the compound is not fully dissolved, place the tube or vial in an ultrasonic water bath and sonicate until the solution is clear.[3][4]

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[3][4]

Protocol for Assessing the Stability of this compound in DMSO

This protocol provides a general framework for evaluating the stability of this compound in DMSO over time at different storage temperatures. A method such as Reverse-Phase Ultra-Performance Liquid Chromatography with UV detection (RP-UPLC-UV) can be employed for this purpose.[5]

Materials:

  • This compound in DMSO stock solution

  • Incubators or freezers set to desired storage temperatures (e.g., room temperature, 4°C, -20°C, -80°C)

  • RP-UPLC-UV system

  • Appropriate mobile phases and column for analysis

Procedure:

  • Prepare a fresh stock solution of this compound in DMSO as described in Protocol 3.1.

  • Immediately analyze an aliquot of the freshly prepared solution (T=0 time point) using a validated RP-UPLC-UV method to determine the initial concentration and purity.

  • Aliquot the remaining stock solution into multiple tubes for each storage condition to be tested.

  • Store the aliquots at the selected temperatures.

  • At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), remove one aliquot from each storage condition.

  • Allow the samples to thaw and equilibrate to room temperature.

  • Analyze the samples by RP-UPLC-UV to determine the concentration and purity of this compound.

  • Compare the results to the T=0 time point to calculate the percentage of degradation.

Visualizations

G cluster_prep Stock Solution Preparation Workflow weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Vigorously add_dmso->vortex ultrasonicate Ultrasonicate if Necessary vortex->ultrasonicate If not fully dissolved aliquot Aliquot for Storage vortex->aliquot If fully dissolved ultrasonicate->aliquot G cluster_stability Stability Assessment Workflow prep_stock Prepare Stock Solution t0_analysis T=0 Analysis (RP-UPLC-UV) prep_stock->t0_analysis aliquot_store Aliquot and Store at Different Temperatures prep_stock->aliquot_store time_points Analyze at Specified Time Points aliquot_store->time_points compare Compare to T=0 time_points->compare

References

Application Notes: Development of a Tigulixostat Biochemical Assay

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Tigulixostat (also known as LC350189) is a potent, non-purine selective inhibitor of xanthine oxidase, the critical enzyme in the purine catabolism pathway responsible for producing uric acid.[1][2][3][4][5] Elevated activity of xanthine oxidase can lead to hyperuricemia, a precursor to the inflammatory joint disease, gout.[2][3][6] This document provides detailed protocols for establishing a robust and sensitive biochemical assay to evaluate the inhibitory activity of this compound against xanthine oxidase. We describe both a highly sensitive fluorometric method and a classic spectrophotometric method, suitable for high-throughput screening and detailed kinetic analysis of xanthine oxidase inhibitors.

Introduction

Xanthine oxidase (XO) is a molybdoflavoenzyme that catalyzes the final two steps of purine degradation: the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[6][7][8][9] In humans, XO is found predominantly in the liver and intestine.[8][10] Under pathological conditions such as liver damage, XO is released into circulation, making its activity a potential biomarker.[7][10] The overproduction of uric acid resulting from high XO activity is a primary cause of hyperuricemia, which can lead to the deposition of monosodium urate crystals in joints and tissues, triggering painful gouty arthritis.[2][11]

This compound is a next-generation xanthine oxidase inhibitor designed to lower serum uric acid levels for the management of gout and hyperuricemia.[1][2][4] Unlike purine-analogue inhibitors like allopurinol, this compound is a non-purine selective inhibitor, offering a different structural approach to targeting the enzyme.[4][11] Accurate and reproducible biochemical assays are essential for the preclinical evaluation of such inhibitors, enabling the determination of key parameters like the half-maximal inhibitory concentration (IC50). These application notes provide comprehensive protocols for researchers, scientists, and drug development professionals to quantify the inhibitory potency of this compound.

Principle of the Assay

The biochemical assay for this compound's inhibitory activity is based on monitoring the enzymatic reaction of xanthine oxidase. The enzyme catalyzes the oxidation of a purine substrate (xanthine or hypoxanthine) to uric acid, concurrently producing hydrogen peroxide (H₂O₂).[7][8][9] The inhibition of this reaction by this compound can be quantified using two primary detection methods:

  • Fluorometric Detection (Recommended): This is a highly sensitive, indirect coupled-enzyme assay. The H₂O₂ produced by the XO reaction reacts with a fluorogenic probe, such as 10-acetyl-3,7-dihydroxyphenoxazine (ADHP or Amplex Red), in the presence of horseradish peroxidase (HRP). This reaction yields the highly fluorescent compound resorufin, which can be measured with an excitation wavelength of 530-550 nm and an emission wavelength of 585-595 nm.[7][8][9] The fluorescence intensity is directly proportional to the XO activity. This method is ideal for high-throughput screening due to its high signal-to-noise ratio.[9]

  • Spectrophotometric Detection (Alternative): This classic method directly measures the formation of uric acid, which has a distinct absorbance peak at approximately 290-295 nm.[12][13][14][15] By monitoring the increase in absorbance over time, the rate of the enzymatic reaction can be determined. While less sensitive than the fluorometric method, it is a direct and straightforward approach for kinetic studies.

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the purine catabolism pathway, the role of xanthine oxidase, and the inhibitory action of this compound.

purine_pathway cluster_pathway Purine Catabolism Pathway cluster_inhibitor Inhibition Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid (Causes Gout at high levels) Xanthine->UricAcid Xanthine Oxidase XO_Node Xanthine Oxidase This compound This compound This compound->XO_Node inhibits

Caption: Purine metabolism and this compound's mechanism of action.

Materials and Equipment

Equipment
  • Fluorescence microplate reader (with Ex/Em filters for ~540/590 nm)

  • UV-Vis microplate spectrophotometer (for absorbance at ~295 nm)

  • 37°C Incubator

  • Calibrated single and multichannel pipettes

  • Low-protein-binding microcentrifuge tubes

  • Black, flat-bottom 96-well microplates (for fluorometric assay)

  • UV-transparent, flat-bottom 96-well microplates (for spectrophotometric assay)

Reagents and Chemicals
  • This compound (MedChemExpress, HY-139585 or equivalent)

  • Xanthine Oxidase from bovine milk (Sigma-Aldrich, X4376 or equivalent)

  • Xanthine (Sigma-Aldrich, X7375 or equivalent)

  • Allopurinol (Positive Control Inhibitor, Sigma-Aldrich, A8003 or equivalent)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5

  • For Fluorometric Assay:

    • Horseradish Peroxidase (HRP) (Sigma-Aldrich, P8375 or equivalent)

    • Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) (Thermo Fisher, A12222 or equivalent)

  • Ultrapure water

Experimental Workflow Diagram

The diagram below outlines the general workflow for determining the IC50 of this compound using the fluorometric assay.

workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution (96-well plate) cluster_detect 3. Detection & Analysis arrow arrow A Prepare Reagent Stocks: - this compound Dilutions - Xanthine Oxidase - Substrate (Xanthine) - Detection Mix (HRP + Probe) B Add Assay Buffer, This compound, and Xanthine Oxidase A->B C Pre-incubate mixture (e.g., 15 min at 37°C) B->C D Initiate reaction: Add Xanthine Substrate C->D E Incubate (e.g., 30 min at 37°C) D->E F Add Detection Mix (HRP + Amplex Red) E->F G Incubate to develop signal (e.g., 10 min, dark) F->G H Read Fluorescence (Ex: 540 nm, Em: 590 nm) G->H I Calculate % Inhibition & Determine IC50 H->I

Caption: Experimental workflow for the fluorometric XO assay.

Detailed Experimental Protocols

Reagent Preparation
  • This compound Stock Solution (10 mM): Dissolve this compound in 100% DMSO. For example, dissolve 2.94 mg of this compound (MW: 294.31 g/mol ) in 1 mL of DMSO. Store at -20°C.

  • Xanthine Oxidase (XO) Stock (1 U/mL): Reconstitute lyophilized XO in Assay Buffer. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Working XO Solution (0.1 U/mL): On the day of the experiment, dilute the XO stock 1:10 in ice-cold Assay Buffer. Keep on ice.

  • Xanthine Substrate Stock (10 mM): Dissolve 15.2 mg of xanthine in 10 mL of 0.025 M NaOH. This stock can be stored at 4°C for short-term use.

  • Working Xanthine Solution (1 mM): Dilute the Xanthine Substrate Stock 1:10 in Assay Buffer.

  • Fluorometric Detection Reagent (prepare fresh): Prepare a solution containing 100 µM Amplex Red and 0.4 U/mL HRP in Assay Buffer. Protect from light.

Protocol 1: Fluorometric IC50 Determination

This protocol is designed for a 96-well plate with a final reaction volume of 100 µL.

  • Prepare this compound Dilutions: Create a serial dilution series of this compound (e.g., 11 points, 1:3 dilution) in Assay Buffer containing 1% DMSO to ensure consistent solvent concentration across all wells. Include a "no inhibitor" control (1% DMSO in buffer).

  • Assay Plate Setup:

    • Test Wells: Add 20 µL of each this compound dilution.

    • Positive Control (No Inhibition): Add 20 µL of Assay Buffer with 1% DMSO.

    • Blank (No Enzyme): Add 40 µL of Assay Buffer with 1% DMSO.

  • Add Enzyme: Add 20 µL of the Working XO Solution (0.1 U/mL) to all wells except the Blank wells.

  • Pre-incubation: Mix gently by tapping the plate. Cover and pre-incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 60 µL of the Working Xanthine Solution (1 mM) to all wells to start the reaction.

  • Incubation: Cover the plate and incubate for 30 minutes at 37°C.

  • Signal Development: Add 50 µL of the freshly prepared Fluorometric Detection Reagent to all wells. Incubate for 10 minutes at room temperature, protected from light.

  • Measure Fluorescence: Read the fluorescence on a microplate reader at Ex/Em = 540/590 nm.

Protocol 2: Spectrophotometric IC50 Determination (Alternative)

This protocol is for a final reaction volume of 200 µL in a UV-transparent plate.

  • Prepare Dilutions: Prepare this compound dilutions as described in Protocol 1.

  • Assay Plate Setup:

    • Test Wells: Add 20 µL of each this compound dilution.

    • Positive Control: Add 20 µL of Assay Buffer with 1% DMSO.

    • Blank (No Enzyme): Add 40 µL of Assay Buffer with 1% DMSO.

  • Add Enzyme: Add 20 µL of the Working XO Solution (0.1 U/mL) to all wells except the Blank.

  • Pre-incubation: Mix and pre-incubate for 15 minutes at 37°C.

  • Reaction Mix: Add 160 µL of Working Xanthine Solution (final concentration will be lower, adjust as needed for optimal signal) to all wells.

  • Measure Absorbance: Immediately place the plate in a spectrophotometer pre-set to 37°C. Measure the increase in absorbance at 293 nm kinetically for 10-20 minutes, taking readings every 30-60 seconds. The rate of reaction (ΔOD/min) is calculated from the linear portion of the curve.[12]

Data Analysis and Presentation

  • Subtract Background: For each data point, subtract the average value of the Blank (No Enzyme) wells.

  • Calculate Percent Inhibition: Use the following formula: % Inhibition = (1 - (Signal_Inhibitor / Signal_PositiveControl)) * 100

  • Determine IC50: Plot the % Inhibition against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic (log[inhibitor] vs. response) non-linear regression model to determine the IC50 value.

Quantitative Data Summary

The following table summarizes known and expected inhibitory values for this compound and other XO inhibitors. This can be used as a reference for experimental results.

CompoundTargetAssay SourceReported IC50 (µM)
This compound Xanthine OxidaseBovine Milk0.003[1][11][16]
This compound Xanthine OxidaseRat Plasma0.073[1][11][16]
Febuxostat Xanthine OxidaseBovine Milk0.003[11]
Allopurinol Xanthine OxidaseVaries~2.84[14]

Note: IC50 values can vary based on specific assay conditions (e.g., enzyme source, substrate concentration, pH, temperature).

Conclusion

The protocols detailed in these application notes provide robust and reliable methods for determining the biochemical potency of this compound as a xanthine oxidase inhibitor. The recommended fluorometric assay offers high sensitivity suitable for screening and IC50 determination, while the spectrophotometric assay provides a direct method for kinetic analysis. By following these procedures, researchers can effectively characterize the inhibitory profile of this compound and other novel compounds targeting xanthine oxidase in the context of drug discovery for gout and hyperuricemia.

References

Application Notes and Protocols for Inducing M2 Macrophage Polarization In Vitro Using Tigulixostat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tigulixostat (LC350189) is a potent, non-purine selective inhibitor of xanthine oxidase (XO)[1][2][3][4]. By blocking xanthine oxidase, this compound effectively reduces the production of uric acid[1][2][5]. Elevated uric acid levels, or hyperuricemia, are associated with pro-inflammatory responses, including the polarization of macrophages towards a pro-inflammatory M1 phenotype[6][7]. Recent in vivo studies have demonstrated that this compound can promote the polarization of macrophages towards an anti-inflammatory M2 phenotype, which is involved in tissue repair and resolution of inflammation[2][8][9][10]. These application notes provide a comprehensive guide for researchers to induce and evaluate M2 macrophage polarization in vitro using this compound.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of xanthine oxidase, which catalyzes the final two steps of purine metabolism, converting hypoxanthine to xanthine and then to uric acid. High levels of uric acid can act as a danger-associated molecular pattern (DAMP), promoting a pro-inflammatory M1 macrophage phenotype through pathways like the activation of the NLRP3 inflammasome[7][8]. By reducing uric acid production, this compound is hypothesized to create a microenvironment that is less pro-inflammatory, thereby facilitating the polarization of macrophages towards the M2 phenotype. M2 polarization is typically driven by signaling pathways such as STAT6 and STAT3, which are activated by cytokines like IL-4 and IL-10. It is proposed that by mitigating the pro-inflammatory signals induced by uric acid, this compound allows for these alternative polarization pathways to dominate.

Data Presentation

The following tables summarize key data relevant to the use of this compound and the characterization of M2 macrophages.

Table 1: this compound Properties

PropertyValueReference
Target Xanthine Oxidase[2]
IC₅₀ (Bovine Milk) 0.003 µM[1][2][3]
IC₅₀ (Rat Plasma) 0.073 µM[1][2][3]
Molecular Formula C₁₆H₁₄N₄O₂[2]
Molecular Weight 294.31 g/mol [2]
Solubility in DMSO ≥ 100 mg/mL (339.78 mM)[2]

Table 2: Key Markers for M2 Macrophage Polarization

Marker TypeMarkerFunction/DescriptionMethod of Detection
Cell Surface CD206 (Mannose Receptor)Pattern recognition, phagocytosisFlow Cytometry, Immunofluorescence
CD163Scavenger receptor for hemoglobin-haptoglobin complexesFlow Cytometry, Immunofluorescence
Secreted Proteins IL-10Anti-inflammatory cytokineELISA, Luminex
TGF-βImmunosuppressive cytokineELISA
Arginase-1 (Arg-1)Competes with iNOS for L-arginine, promotes tissue repairWestern Blot, qPCR, Enzyme Activity Assay
Intracellular STAT6 (phosphorylated)Key transcription factor in IL-4/IL-13 signalingWestern Blot, Flow Cytometry
STAT3 (phosphorylated)Transcription factor involved in anti-inflammatory signalingWestern Blot, Flow Cytometry

Experimental Protocols

Protocol 1: Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs)

This protocol describes the isolation of bone marrow cells from mice and their differentiation into macrophages.

Materials:

  • 6-12 week old mice

  • 70% Ethanol

  • Sterile PBS and DMEM (high-glucose) with 10% FBS and 1% Penicillin/Streptomycin (DMEM+)

  • M-CSF (Macrophage Colony-Stimulating Factor)

  • Syringes (10 mL) and needles (25G)

  • 70 µm cell strainer

  • Petri dishes and cell culture plates

Procedure:

  • Euthanize the mouse via an approved method.

  • Sterilize the hind legs with 70% ethanol.

  • Dissect the femur and tibia, removing excess muscle tissue.

  • Cut the ends of the bones and flush the marrow with a 10 mL syringe containing cold DMEM into a petri dish.

  • Create a single-cell suspension by gently pipetting the marrow clumps.

  • Pass the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.

  • Centrifuge at 300 x g for 7 minutes at 4°C. Discard the supernatant.

  • Resuspend the cell pellet in DMEM+ containing 20 ng/mL M-CSF.

  • Plate the cells in non-tissue culture treated petri dishes and incubate at 37°C with 5% CO₂.

  • After 3 days, add fresh DMEM+ with 20 ng/mL M-CSF.

  • On day 7, the differentiated, adherent BMDMs are ready for polarization experiments.

Protocol 2: In Vitro M2 Macrophage Polarization with this compound

This protocol details the steps to induce M2 polarization in BMDMs using this compound. As there is no established in vitro concentration, a dose-response experiment is recommended to determine the optimal concentration.

Materials:

  • Differentiated BMDMs (from Protocol 1)

  • This compound (dissolved in DMSO)

  • IL-4 (recombinant mouse)

  • DMEM+

  • 6-well or 12-well cell culture plates

Procedure:

  • Harvest the differentiated BMDMs by gently scraping and seed them into appropriate cell culture plates at a density of 1 x 10⁶ cells/mL. Allow cells to adhere for 2-4 hours.

  • Prepare different concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM, 25 µM) in DMEM+. Include a vehicle control (DMSO) and a positive control.

  • For the positive control and experimental wells, add 20 ng/mL of IL-4 to induce M2 polarization.

  • Add the different concentrations of this compound to the experimental wells.

  • Incubate the cells for 24-48 hours at 37°C with 5% CO₂.

  • After incubation, collect the cell culture supernatant for cytokine analysis (e.g., ELISA for IL-10).

  • Lyse the cells to extract RNA for qPCR analysis (e.g., Arg-1, CD206) or protein for Western blot analysis (e.g., Arg-1, p-STAT6).

  • Alternatively, detach the cells for flow cytometry analysis of M2 surface markers (e.g., CD206).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Tigulixostat_M2_Polarization_Pathway cluster_extracellular Extracellular cluster_cell Macrophage Uric_Acid Uric Acid Inflammatory_Signal Pro-inflammatory Signaling (e.g., NLRP3) Uric_Acid->Inflammatory_Signal Activates This compound This compound XO Xanthine Oxidase This compound->XO Inhibits IL4 IL-4 IL4R IL-4 Receptor IL4->IL4R Binds XO->Uric_Acid Produces M1_Polarization M1 Polarization Inflammatory_Signal->M1_Polarization Promotes STAT6 STAT6 Inflammatory_Signal->STAT6 Inhibits IL4R->STAT6 Activates M2_Genes M2-related Genes (Arg-1, IL-10, CD206) STAT6->M2_Genes Upregulates M2_Polarization M2 Polarization M2_Genes->M2_Polarization Leads to

Caption: Proposed mechanism of this compound-induced M2 macrophage polarization.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis BM_Isolation 1. Isolate Bone Marrow Cells BMDM_Differentiation 2. Differentiate with M-CSF (7 days) BM_Isolation->BMDM_Differentiation Seeding 3. Seed Differentiated BMDMs BMDM_Differentiation->Seeding Stimulation 4. Add IL-4 and This compound Seeding->Stimulation Incubation 5. Incubate (24-48h) Stimulation->Incubation Supernatant Collect Supernatant Incubation->Supernatant Cells Harvest Cells Incubation->Cells ELISA ELISA (IL-10) Supernatant->ELISA qPCR qPCR (Arg-1, CD206) Cells->qPCR Flow_Cytometry Flow Cytometry (CD206) Cells->Flow_Cytometry

Caption: Workflow for in vitro M2 macrophage polarization using this compound.

References

Application Notes and Protocols for Studying Hyperuricemic Nephropathy in Animal Models Using Tigulixostat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Tigulixostat, a selective xanthine oxidase inhibitor, in preclinical animal models of hyperuricemic nephropathy. The protocols outlined below are based on established methodologies and aim to facilitate the investigation of this compound's therapeutic potential and mechanisms of action in this disease context.

Introduction to this compound and Hyperuricemic Nephropathy

Hyperuricemia, characterized by elevated serum uric acid (sUA) levels, is a key etiological factor in the development of gout and can lead to a form of chronic kidney disease known as hyperuricemic nephropathy.[1][2] This condition is pathologically characterized by renal inflammation, tubulointerstitial fibrosis, and glomerulosclerosis.[2][3] this compound (also known as LC350189) is a potent, non-purine selective inhibitor of xanthine oxidase, the key enzyme in the uric acid production pathway.[4][5][6] By inhibiting xanthine oxidase, this compound effectively reduces sUA levels and has shown promise in alleviating the pathological features of hyperuricemic nephropathy in animal models.[2][7]

Recent studies have demonstrated that this compound not only lowers sUA but also ameliorates kidney damage by promoting the polarization of macrophages towards an anti-inflammatory M2 phenotype.[2][7][8] This dual action makes this compound a compelling candidate for further investigation in the treatment of hyperuricemia-related kidney diseases.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies evaluating the efficacy of this compound in animal models of hyperuricemic nephropathy.

Table 1: Effect of this compound on Serum Biomarkers in Uox-KO Mice

ParameterControlUox-KO (Vehicle)Uox-KO + Allopurinol (10 mg/kg)Uox-KO + this compound (20 mg/kg)
Serum Uric Acid (mg/dL)
Week 5~1.5~10.0~10.0~10.0
Week 7~1.5~12.5~7.5~6.0
Week 9~1.5~13.0~6.0~4.0
Serum Creatinine (mg/dL)
Week 7~0.1~0.25~0.2~0.15
Week 9~0.1~0.3~0.25~0.15
Blood Urea Nitrogen (mg/dL)
Week 5~20~30~30~30
Week 7~20~45~35~25
Week 9~20~55~40~30

Data adapted from Xue L, et al. J Inflamm Res. 2025.[2][8][9][10]

Table 2: Effect of this compound on Urine Biomarkers in Uox-KO Mice at 9 Weeks

ParameterControlUox-KO (Vehicle)Uox-KO + Allopurinol (10 mg/kg)Uox-KO + this compound (20 mg/kg)
Urine Microalbumin (µg/mL) ~50~250~150~100
Urine Uric Acid (mg/dL) ~10~30~15~15

Data adapted from Xue L, et al. J Inflamm Res. 2025.[2][9]

Experimental Protocols

Animal Models of Hyperuricemic Nephropathy

Two primary animal models are recommended for studying hyperuricemic nephropathy: the genetically modified Urate Oxidase knockout (Uox-KO) mouse model and the chemically-induced model using potassium oxonate and adenine.

This model provides a stable and genetically relevant representation of hyperuricemia as seen in humans, who naturally lack a functional UOX gene.[9][11]

  • Animal Strain: Uox-KO mice on a C57BL/6J background.[2]

  • Generation: Urate oxidase (Uox) gene is knocked out, typically by deleting exons 2-4, using CRISPR/Cas9 technology.[2][11]

  • Characteristics: These mice spontaneously develop hyperuricemia, with sUA levels progressively increasing with age.[9] They exhibit features of hyperuricemic nephropathy, including elevated serum creatinine and BUN, and histological evidence of kidney damage.[9]

  • Timeline: Hyperuricemia becomes significant around 5 weeks of age, with progressive kidney damage observed in the following weeks.[2][9]

This is a widely used chemical induction model that rapidly induces hyperuricemia and subsequent kidney injury.[5][10][12]

  • Animal Strain: Male C57BL/6J mice.

  • Induction Protocol:

    • Prepare a suspension of potassium oxonate (Sigma-Aldrich) and adenine (Sigma-Aldrich) in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na).[13]

    • Administer potassium oxonate (e.g., 500 mg/kg) and adenine (e.g., 100 mg/kg) daily via oral gavage for 3 to 4 weeks.[13][14]

    • Monitor animal weight and food/water intake regularly.[13]

  • Characteristics: This model leads to a rapid increase in sUA and serum creatinine levels within the first week, followed by significant renal tubulointerstitial injury.[13][14]

This compound Formulation and Administration
  • Dosage: A dose of 20 mg/kg body weight administered daily has been shown to be effective in Uox-KO mice.[15]

  • Formulation:

    • For oral administration, this compound can be suspended in a vehicle such as a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile water.

    • The concentration of the suspension should be calculated based on the average weight of the animals and the desired dosing volume (typically 5-10 mL/kg).

  • Administration:

    • Administer the this compound suspension daily via oral gavage using a suitable gavage needle.

    • Treatment should commence at the onset of significant hyperuricemia (e.g., 5 weeks of age in Uox-KO mice) and continue for the duration of the study (e.g., 4-6 weeks).[15]

Endpoint Analysis
  • Blood Collection: Collect blood samples weekly or at designated endpoints via retro-orbital sinus or cardiac puncture under anesthesia.[13] Allow the blood to clot at room temperature and centrifuge to separate the serum.

  • Urine Collection: House mice in metabolic cages for 24-hour urine collection at the end of the study period.[13]

  • Biochemical Analysis:

    • Serum Uric Acid (sUA): Measure using a commercial uric acid assay kit according to the manufacturer's instructions.

    • Serum Creatinine (CREA) and Blood Urea Nitrogen (BUN): Measure using commercial colorimetric assay kits (e.g., from Nanjing Jiancheng Bioengineering Institute or similar suppliers).[6] A common method for creatinine involves the Jaffe reaction (picrate-based), and for BUN, a urease-based enzymatic assay.[16][17]

    • Urine Microalbumin: Measure using a mouse albumin ELISA kit.

  • Tissue Preparation:

    • At the study endpoint, euthanize the animals and perfuse the kidneys with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.

    • Excise the kidneys, fix them in 10% neutral buffered formalin overnight, and then embed them in paraffin.[4]

    • Cut 4-5 µm sections for histological staining.

  • Staining for Fibrosis:

    • Masson's Trichrome Stain: This stain is used to visualize collagen fibers (blue/green), nuclei (black), and cytoplasm/muscle/erythrocytes (red). It provides a qualitative and semi-quantitative assessment of interstitial fibrosis.[3][18]

    • Picrosirius Red Stain: This stain specifically binds to collagen fibers, which appear red under bright-field microscopy and show yellow-orange birefringence under polarized light. It is a more specific method for collagen quantification.[4][19]

  • Image Analysis:

    • Capture images of the stained kidney sections using a light microscope.

    • Quantify the fibrotic area (percentage of positively stained area) using image analysis software (e.g., ImageJ, NIH).

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Hyperuricemic Nephropathy

This compound's primary mechanism is the inhibition of xanthine oxidase, which reduces uric acid production. In the context of hyperuricemic nephropathy, a key secondary mechanism involves the modulation of macrophage polarization. High uric acid levels can promote a pro-inflammatory (M1) macrophage phenotype, contributing to kidney injury. This compound has been shown to promote a shift towards an anti-inflammatory and tissue-reparative (M2) macrophage phenotype, thereby alleviating renal inflammation and fibrosis.[2][7][8]

Tigulixostat_Mechanism cluster_0 Purine Metabolism cluster_1 Pathophysiology cluster_2 Therapeutic Intervention Purines Purines Hypoxanthine Hypoxanthine Purines->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Uric Acid Uric Acid Xanthine->Uric Acid Hyperuricemia Hyperuricemia Uric Acid->Hyperuricemia Xanthine Oxidase Xanthine Oxidase Inflammation (M1 Macrophages) Inflammation (M1 Macrophages) Hyperuricemia->Inflammation (M1 Macrophages) Kidney Injury Kidney Injury Fibrosis Fibrosis Kidney Injury->Fibrosis Inflammation (M1 Macrophages)->Kidney Injury This compound This compound This compound->Xanthine Oxidase Inhibits M2 Macrophage Polarization M2 Macrophage Polarization This compound->M2 Macrophage Polarization Promotes M2 Macrophage Polarization->Inflammation (M1 Macrophages) Suppresses Tissue Repair Tissue Repair M2 Macrophage Polarization->Tissue Repair

Caption: Mechanism of this compound in Hyperuricemic Nephropathy.

Experimental Workflow for Evaluating this compound

The following diagram illustrates a typical experimental workflow for assessing the efficacy of this compound in an animal model of hyperuricemic nephropathy.

Experimental_Workflow cluster_setup Model Setup & Treatment cluster_monitoring In-Life Monitoring cluster_endpoint Endpoint Analysis Animal Model Induction Induce Hyperuricemic Nephropathy (e.g., Uox-KO or KO+Adenine) Group Allocation Randomly Allocate Animals into Groups: - Control - Disease Model (Vehicle) - this compound - Positive Control (e.g., Allopurinol) Animal Model Induction->Group Allocation Treatment Period Daily Oral Gavage with this compound or Vehicle for 4-6 Weeks Group Allocation->Treatment Period Weekly Monitoring Monitor Body Weight, Food/Water Intake Terminal Procedures Euthanasia & Tissue Collection Treatment Period->Terminal Procedures Blood Sampling Weekly/Bi-weekly Blood Collection for Serum Analysis Weekly Monitoring->Blood Sampling Biochemical Analysis Measure Serum Uric Acid, Creatinine, BUN and Urine Microalbumin Terminal Procedures->Biochemical Analysis Histopathology Kidney Histology: - Masson's Trichrome - Picrosirius Red Terminal Procedures->Histopathology Molecular Analysis Optional: Gene/Protein Expression Analysis (e.g., Macrophage Markers, Fibrotic Markers) Terminal Procedures->Molecular Analysis

References

Application Notes and Protocols: Tigulixostat in Single-Cell RNA Sequencing Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Tigulixostat in single-cell RNA sequencing (scRNA-seq) experiments, drawing upon findings from preclinical research. The protocols outlined below are based on a key study investigating the effects of this compound on hyperuricemic nephropathy in a mouse model, offering a framework for similar research endeavors.

Introduction

This compound (LC350189) is a novel, non-purine selective xanthine oxidase (XO) inhibitor developed for the treatment of gout and hyperuricemia.[1][2][3] By blocking the XO enzyme, this compound reduces the production of uric acid, the causative agent of gout.[1][2] Single-cell RNA sequencing (scRNA-seq) is a powerful technology that allows for the transcriptional profiling of individual cells, providing unprecedented resolution into cellular heterogeneity and responses to therapeutic interventions. The application of scRNA-seq in studies involving this compound can elucidate the cell-type-specific mechanisms of action and therapeutic effects of the drug.

A pivotal study by Xue et al. (2025) utilized scRNA-seq to investigate the effects of this compound in a urate oxidase knockout (Uox-KO) mouse model of hyperuricemic nephropathy.[1][4][5][6] This work demonstrated that this compound not only effectively lowered serum uric acid levels but also ameliorated kidney injury by promoting the polarization of M2 macrophages, a finding made possible through single-cell analysis.[1][4][5][6]

Data Presentation

The following tables summarize the key findings from the scRNA-seq analysis in the aforementioned study, providing a clear comparison of the cellular landscape in response to this compound treatment.

Table 1: Proportional Changes in Key Immune Cell Populations in Kidney Tissue

Cell TypeControl GroupUox-KO Group (Hyperuricemia)Uox-KO + this compound Group
MacrophagesBaselineIncreasedShift towards M2 polarization[1]
T lymphocytesBaselineIncreasedReduced[1]

Table 2: Proportional Changes in Key Non-Immune Cell Populations in Kidney Tissue

Cell TypeControl GroupUox-KO Group (Hyperuricemia)Uox-KO + this compound Group
Endothelial CellsBaselineAlteredSignificant Changes (suggesting a role in disease remission)[1]
Mesangial CellsBaselineAlteredSignificant Changes (suggesting a role in disease remission)[1]

Table 3: Summary of Pathway Analysis from Differentially Expressed Genes

Cell CategoryEnriched Pathways in Downregulated GenesImplication
Immune CellsRibosome, Cytokine-cytokine receptor interaction, Chemokine signaling pathway[1]This compound may attenuate the inflammatory response by modulating these key signaling pathways. The enrichment of the ribosome pathway suggests a role in regulating protein synthesis during disease remission.[1]
Non-Immune CellsRibosome[1]Highlights the ribosome as a key organelle in disease remission across different cell types.[1]

Experimental Protocols

The following protocols are based on the methodologies described in the study by Xue et al. (2025) and are intended to serve as a guide for researchers planning similar experiments.

Protocol 1: Animal Model and this compound Treatment
  • Animal Model: Utilize a urate oxidase knockout (Uox-KO) mouse model to induce hyperuricemia and subsequent nephropathy.[1]

  • Experimental Groups:

    • Control Group (Wild-type mice)

    • Uox-KO Group (Vehicle-treated)

    • Uox-KO + this compound Group

  • This compound Administration: Based on previous studies, a dosage of 20 mg/kg of this compound administered daily by oral gavage can be used.[7]

  • Treatment Duration: A treatment period of several weeks (e.g., from 5 to 9 weeks of age) is suggested to observe significant pathological changes and therapeutic effects.[1]

  • Monitoring: Regularly monitor serum uric acid (SUA) and serum creatinine (CREA) levels to assess the progression of hyperuricemia and kidney injury.[1]

Protocol 2: Single-Cell Suspension Preparation from Mouse Kidney

Note: The preparation of high-quality single-cell suspensions is critical for successful scRNA-seq experiments.

  • Euthanasia and Tissue Collection: Euthanize mice according to approved animal care protocols. Perfuse the kidneys with ice-cold phosphate-buffered saline (PBS) to remove blood.

  • Tissue Dissociation: a. Mince the kidney tissue into small pieces. b. Digest the tissue with a suitable enzyme cocktail (e.g., collagenase, dispase, and DNase I) at 37°C with gentle agitation. The specific enzymes and incubation times may need to be optimized for kidney tissue to ensure efficient dissociation while maintaining cell viability.[8][9][10]

  • Cell Filtration and Lysis: a. Filter the cell suspension through a cell strainer (e.g., 40-70 µm) to remove undigested tissue clumps. b. Perform red blood cell lysis if necessary.

  • Cell Counting and Viability Assessment: Count the cells using a hemocytometer or an automated cell counter and assess viability with a suitable dye (e.g., trypan blue). Aim for high viability (>80-90%).

  • Cell Washing and Resuspension: Wash the cells with ice-cold PBS containing bovine serum albumin (BSA) and resuspend at the desired concentration for single-cell capture.

Protocol 3: Single-Cell RNA Sequencing and Data Analysis
  • Single-Cell Capture and Library Preparation: a. Utilize a commercial platform for single-cell capture, such as the Chromium Next GEM Single Cell 3ʹ Kit v3.1 from 10x Genomics, following the manufacturer's instructions.[1] This system partitions individual cells into nanoliter-scale Gel Beads-in-emulsion (GEMs) where cell lysis and barcoded reverse transcription of RNA occurs. b. Following reverse transcription, break the GEMs and pool the barcoded cDNA for amplification and library construction.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencer, such as the Illumina NovaSeq 6000 system.[6]

  • Data Preprocessing: a. Use the manufacturer's software suite (e.g., Cell Ranger) for demultiplexing, alignment to a reference genome (e.g., mouse mm10), and generation of a cell-gene count matrix. b. Perform quality control to filter out low-quality cells (e.g., based on the number of genes detected, total UMI counts, and percentage of mitochondrial reads).

  • Downstream Analysis: a. Normalization and Scaling: Normalize the gene expression data to account for differences in sequencing depth between cells. b. Dimensionality Reduction: Use techniques like Principal Component Analysis (PCA) to reduce the dimensionality of the data. c. Clustering: Perform unsupervised clustering (e.g., using graph-based clustering methods) to identify distinct cell populations. Visualize the clusters using t-distributed Stochastic Neighbor Embedding (t-SNE) or Uniform Manifold Approximation and Projection (UMAP).[1] d. Cell Type Annotation: Annotate the cell clusters based on the expression of known marker genes for different kidney cell types.[1] e. Differential Gene Expression Analysis: Identify genes that are differentially expressed between the experimental groups within each cell type. f. Pathway and Gene Ontology Analysis: Perform enrichment analysis on the differentially expressed genes to identify the biological pathways and functions affected by this compound treatment.[1]

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the application of this compound in scRNA-seq experiments.

Purine_Metabolism_and_Tigulixostat_Action Purine Nucleotides Purine Nucleotides Hypoxanthine Hypoxanthine Purine Nucleotides->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric Acid Uric Acid Xanthine->Uric Acid Xanthine Oxidase Xanthine Oxidase Xanthine Oxidase This compound This compound This compound->Xanthine Oxidase inhibits

Mechanism of this compound action.

scRNA_Seq_Experimental_Workflow cluster_wet_lab Wet Lab Procedures cluster_dry_lab Bioinformatics Analysis Tissue_Dissociation Kidney Tissue Dissociation Single_Cell_Suspension Single-Cell Suspension Tissue_Dissociation->Single_Cell_Suspension Single_Cell_Capture Single-Cell Capture & Lysis Single_Cell_Suspension->Single_Cell_Capture Library_Preparation Library Preparation Single_Cell_Capture->Library_Preparation Sequencing Sequencing Library_Preparation->Sequencing Data_Preprocessing Data Preprocessing (QC & Alignment) Sequencing->Data_Preprocessing Clustering Clustering & Cell Type Annotation Data_Preprocessing->Clustering Differential_Expression Differential Gene Expression Analysis Clustering->Differential_Expression Pathway_Analysis Pathway Analysis Differential_Expression->Pathway_Analysis

General scRNA-seq workflow.

Tigulixostat_Effect_on_Inflammation Hyperuricemia Hyperuricemia Pro_inflammatory_Macrophages_M1 Pro-inflammatory Macrophages (M1) Hyperuricemia->Pro_inflammatory_Macrophages_M1 Inflammatory_Cytokines Inflammatory Cytokines & Chemokines Pro_inflammatory_Macrophages_M1->Inflammatory_Cytokines Anti_inflammatory_Macrophages_M2 Anti-inflammatory Macrophages (M2) Kidney_Injury Kidney Injury Anti_inflammatory_Macrophages_M2->Kidney_Injury ameliorates This compound This compound This compound->Anti_inflammatory_Macrophages_M2 promotes polarization Inflammatory_Cytokines->Kidney_Injury

This compound's effect on macrophage polarization.

References

Application Notes and Protocols: Assessing the Effect of Tigulixostat on Renal Urate Transporters

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tigulixostat is a potent and highly selective non-purine xanthine oxidase (XO) inhibitor developed for the management of hyperuricemia in patients with gout.[1][2] By inhibiting XO, the final enzyme in the purine metabolism pathway, this compound effectively reduces the production of uric acid.[3] While its primary mechanism is well-understood, a comprehensive pharmacological profile requires assessment of its potential interactions with renal urate transporters. The kidneys play a crucial role in maintaining urate homeostasis through a complex interplay of reabsorptive and secretory transporters in the proximal tubules.[4][5] This document provides detailed protocols for researchers to assess the in vitro and in vivo effects of this compound on key human renal urate transporters, ensuring a thorough evaluation of its renal handling profile.

1. Renal Urate Transport Pathway

The net renal excretion of uric acid is determined by a four-step process involving glomerular filtration, reabsorption, secretion, and post-secretory reabsorption. This process is mediated by several key transporters located on the apical (urine-facing) and basolateral (blood-facing) membranes of renal proximal tubule cells. The major transporters involved are Urate Transporter 1 (URAT1) and Glucose Transporter 9 (GLUT9) for reabsorption, and Organic Anion Transporters (OAT1, OAT3) and ATP-binding Cassette Transporter G2 (ABCG2) for secretion.[4][5]

cluster_cell Renal Proximal Tubule Cell URAT1 URAT1 (Reabsorption) Urine Tubular Lumen (Apical) URAT1->Urine GLUT9_apical GLUT9 (Reabsorption) OAT1 OAT1 (Secretion) OAT3 OAT3 (Secretion) ABCG2 ABCG2 (Secretion) ABCG2->Urine GLUT9_basolateral GLUT9 (Reabsorption) Blood Blood (Basolateral) Blood->OAT1 Blood->OAT3 Blood->GLUT9_basolateral Urate_blood Urate Urate_cell1 Urate Urate_blood->Urate_cell1 Secretion OAT1/3 Urate_urine Urate Urate_cell1->Urate_urine Secretion ABCG2 Urate_cell2 Urate Urate_cell2->Urate_blood Reabsorption GLUT9 Urate_urine->Urate_cell2 Reabsorption URAT1 start Seed Transfected HEK293 Cells culture Culture to >90% Confluency start->culture wash1 Wash with HBSS culture->wash1 preincubate Pre-incubate with this compound or Control (10 min) wash1->preincubate add_substrate Add Radiolabeled Substrate ([¹⁴C]Uric Acid) + This compound preincubate->add_substrate incubate Incubate at 37°C (5-10 min) add_substrate->incubate stop_wash Stop Reaction & Wash with Ice-Cold HBSS incubate->stop_wash lyse Lyse Cells stop_wash->lyse measure Quantify Radioactivity (Scintillation Counter) lyse->measure analyze Normalize to Protein & Calculate IC₅₀ measure->analyze start Acclimatize Uox-KO Mice randomize Randomize into Groups (Vehicle, this compound, Control) start->randomize treat Daily Oral Dosing (1-4 Weeks) randomize->treat metabolic_cage Place in Metabolic Cages for 24h Urine Collection treat->metabolic_cage collect_blood Collect Blood Samples metabolic_cage->collect_blood process_samples Process Samples (Serum & Urine) collect_blood->process_samples analyze Biochemical Analysis (Urate, Creatinine) process_samples->analyze calculate Calculate FEUA analyze->calculate statistics Statistical Analysis (ANOVA) calculate->statistics

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Tigulixostat for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Tigulixostat for in vitro experiments. The following information, presented in a question-and-answer format, addresses specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel, non-purine, selective inhibitor of xanthine oxidase (XO).[1][2][3] Xanthine oxidase is a key enzyme in the purine metabolism pathway responsible for the conversion of hypoxanthine to xanthine and then to uric acid.[4] By inhibiting XO, this compound blocks the production of uric acid, making it a promising therapeutic agent for conditions associated with hyperuricemia, such as gout.[1][4]

Q2: What are the recommended cell lines for in vitro studies with this compound?

A2: The choice of cell line depends on the research focus. For studies on hyperuricemia, liver and kidney cell lines are particularly relevant as these organs are central to uric acid production and excretion. For gout-related inflammation research, macrophage cell lines are commonly used.

Table 1: Recommended Cell Lines for In Vitro this compound Studies

Research AreaRecommended Cell LinesRationale
Hyperuricemia (Uric Acid Production) Human embryonic kidney cells (HEK293)Commonly used and can be engineered to express specific transporters.
Human kidney proximal tubule cells (HK-2)A relevant model for studying renal handling of uric acid.
Human liver cancer cells (HepG2)A well-established model for studying liver metabolism, including purine breakdown.
Normal human liver cells (LO2)A non-cancerous liver cell line for metabolic studies.
Human colorectal adenocarcinoma cells (Caco-2)A model for intestinal absorption and metabolism.
Gouty Inflammation Human monocytic cell line (THP-1)Can be differentiated into macrophages to model the inflammatory response to monosodium urate (MSU) crystals.
Mouse macrophage cell line (RAW 264.7)A common model for studying macrophage activation and inflammation.

Q3: What is a good starting concentration for this compound in my in vitro experiment?

A3: Currently, there is limited published data on the optimal concentration of this compound for cell-based in vitro assays. However, enzymatic assays provide a useful starting point. The reported IC50 values for this compound are in the nanomolar range.

Table 2: this compound IC50 Values in Enzymatic Assays

Assay SystemIC50 (µM)Reference
Bovine Milk Xanthine Oxidase0.003[5]
Rat Plasma0.073[5]

For cell-based assays, a common starting point is to test a concentration range that is 20- to 200-fold higher than the plasma Cmax observed in vivo.[6] Given the potent enzymatic inhibition, a pilot experiment with a broad concentration range (e.g., 0.1 µM to 50 µM) is recommended to determine the optimal concentration for your specific cell line and assay.

Q4: How should I prepare a stock solution of this compound?

A4: this compound is highly soluble in dimethyl sulfoxide (DMSO).[5] A concentrated stock solution can be prepared in DMSO and then diluted in cell culture medium to the desired final concentration.

Table 3: this compound Solubility

SolventSolubilityReference
DMSO100 mg/mL (339.78 mM)[5]

Important Considerations:

  • To ensure complete dissolution, ultrasonic treatment may be necessary.[5]

  • The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Prepare fresh dilutions from the stock solution for each experiment.

Troubleshooting Guides

Problem: My this compound solution is precipitating in the cell culture medium.

  • Cause: The concentration of this compound may be too high for the aqueous environment of the cell culture medium, especially when diluting from a high-concentration DMSO stock.

  • Solution:

    • Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of media, perform a serial dilution. First, dilute the DMSO stock in a small volume of serum-free medium, vortex gently, and then add this intermediate dilution to the rest of the culture medium.

    • Pre-warm the Medium: Ensure your cell culture medium is at 37°C before adding the this compound solution.

    • Increase Serum Concentration (if applicable): If you are using a serum-containing medium, the proteins in the serum can help to stabilize the compound and prevent precipitation.

    • Lower the Final Concentration: If precipitation persists, you may need to work with a lower final concentration of this compound.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Uric Acid Production Assay in HepG2 Cells

This protocol describes how to establish an in vitro model of hyperuricemia in HepG2 cells and how to test the efficacy of this compound in reducing uric acid production.

Materials:

  • HepG2 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Hypoxanthine

  • This compound

  • Uric Acid Assay Kit

  • 96-well plates

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

  • Induction of Hyperuricemia: The following day, replace the medium with fresh medium containing a final concentration of 200 µM hypoxanthine to induce uric acid production.

  • This compound Treatment: Immediately after adding hypoxanthine, treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 50 µM). Include a vehicle control (DMSO) and a positive control (e.g., Allopurinol).

  • Incubation: Incubate the plate for 24-48 hours.

  • Sample Collection: Collect the cell culture supernatant for uric acid measurement.

  • Uric Acid Measurement: Determine the uric acid concentration in the supernatant using a commercial Uric Acid Assay Kit, following the manufacturer's instructions.

  • Data Analysis: Plot the uric acid concentration against the this compound concentration to determine the effective concentration (EC50) for reducing uric acid production.

Protocol 2: Assessing this compound Cytotoxicity using an MTT Assay

This protocol outlines how to determine the cytotoxic potential of this compound in a chosen cell line.

Materials:

  • Selected cell line (e.g., HK-2, HepG2)

  • Complete cell culture medium

  • This compound

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or isopropanol with HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • This compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 200 µM). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: At the end of each incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the cell viability against the this compound concentration to determine the concentration that causes 50% cell death (LC50).

Visualizations

Signaling_Pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO UricAcid Uric Acid Xanthine->UricAcid XO XO Xanthine Oxidase This compound This compound This compound->XO Inhibits

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare this compound Stock Solution (in DMSO) Treat Treat with this compound (Concentration Range) Stock->Treat Cells Seed Cells in 96-well plate Induce Induce Hyperuricemia (e.g., with Hypoxanthine) Cells->Induce Induce->Treat Incubate Incubate (24-72h) Treat->Incubate Supernatant Collect Supernatant Incubate->Supernatant Cytotoxicity Assess Cytotoxicity (e.g., MTT Assay) Incubate->Cytotoxicity UricAcidAssay Measure Uric Acid Supernatant->UricAcidAssay Data Analyze Data (EC50 / LC50) UricAcidAssay->Data Cytotoxicity->Data

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Tree Start Precipitation Observed in Cell Culture Medium? Conc Is the final concentration high? Start->Conc Yes Dilution How was the dilution performed? Conc->Dilution No Solution1 Try lowering the final concentration. Conc->Solution1 Yes Temp Was the medium pre-warmed? Dilution->Temp Stepwise Solution2 Use stepwise dilution. Dilution->Solution2 Directly to media Solution3 Pre-warm medium to 37°C. Temp->Solution3 No

Caption: Troubleshooting precipitation of this compound.

References

Troubleshooting Insolubility of Tigulixostat in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the investigational xanthine oxidase inhibitor, Tigulixostat, ensuring its complete dissolution in aqueous solutions is critical for accurate and reproducible experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound?

Q2: I've observed precipitation after diluting my this compound DMSO stock solution into an aqueous buffer. What is causing this?

A2: This is a common issue when working with compounds that are poorly soluble in water. The DMSO keeps this compound in solution at high concentrations. When this stock is diluted into an aqueous buffer, the percentage of DMSO decreases significantly. If the final concentration of this compound in the aqueous solution exceeds its solubility limit in that specific buffer, it will precipitate out of the solution.

Q3: How can I increase the solubility of this compound in my aqueous experimental setup?

A3: Several strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These methods, often used in formulation development, can be adapted for in-vitro experiments:

  • Co-solvents: Introducing a small percentage of a water-miscible organic solvent (like DMSO or ethanol) into your final aqueous solution can help maintain solubility. However, it is crucial to ensure the final solvent concentration is compatible with your experimental system (e.g., does not affect cell viability or enzyme activity).

  • pH Adjustment: The solubility of ionizable compounds can be pH-dependent. While the pKa of this compound is not publicly reported, systematically testing a range of pH values for your buffer could identify a pH at which solubility is improved.

  • Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween-80 or Pluronic F-68, can form micelles that encapsulate hydrophobic compounds and increase their apparent solubility in aqueous solutions.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, thereby increasing their solubility. Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is a commonly used derivative for this purpose.

Q4: Are there any established formulations for in-vivo studies with this compound?

A4: Yes, formulations have been developed for in-vivo administration that successfully solubilize this compound. These typically involve a combination of co-solvents and other excipients. These formulations are designed to maintain the drug in solution upon administration.

Quantitative Solubility Data

The following table summarizes the available solubility and formulation data for this compound.

Solvent/Formulation SystemConcentrationObservationsReference
In Vitro
Dimethyl Sulfoxide (DMSO)100 mg/mL (339.78 mM)Requires sonication for dissolution.[1][2]
Dimethyl Sulfoxide (DMSO)80 mg/mL (271.82 mM)Sonication is recommended.[3]
In Vivo Formulations
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (8.49 mM)Clear solution.[1][4]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (8.49 mM)Clear solution.[1][4]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (8.49 mM)Clear solution.[1][4]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO

This protocol describes the preparation of a 100 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Sonicator bath

Procedure:

  • Weigh the desired amount of this compound powder and place it in a sterile vial.

  • Add the appropriate volume of DMSO to achieve a final concentration of 100 mg/mL.

  • Vortex the mixture briefly to suspend the powder.

  • Place the vial in a sonicator bath and sonicate until the this compound is completely dissolved. The solution should be clear and free of any visible particles.[2]

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of an In-Vivo Formulation using a Co-solvent System

This protocol details the preparation of a this compound formulation suitable for in-vivo studies, based on a common co-solvent system.

Materials:

  • This compound DMSO stock solution (e.g., 25 mg/mL)

  • PEG300

  • Tween-80

  • Sterile Saline

  • Sterile tubes for mixing

Procedure:

  • Begin with a clear stock solution of this compound in DMSO.

  • In a sterile tube, add the required volume of the this compound DMSO stock solution.

  • Sequentially add the other solvents in the following order, ensuring the solution is clear after each addition:

    • Add 40% of the final volume as PEG300 and mix thoroughly.

    • Add 5% of the final volume as Tween-80 and mix until the solution is homogeneous.

    • Add 45% of the final volume as sterile saline and mix thoroughly.

  • The final solution should be a clear, single phase. If precipitation occurs, the formulation may need to be adjusted. It is recommended to prepare this formulation fresh for each experiment.[4]

Visual Troubleshooting and Workflow Diagrams

The following diagrams illustrate the troubleshooting process for this compound insolubility and the workflow for preparing different formulations.

Troubleshooting_Tigulixostat_Insolubility cluster_troubleshooting Troubleshooting Strategies start Start: this compound powder stock_prep Prepare high-concentration stock in 100% DMSO start->stock_prep dilution Dilute stock into aqueous buffer stock_prep->dilution observation Observe for precipitation dilution->observation soluble Solution is clear: Proceed with experiment observation->soluble No insoluble Precipitation observed: Troubleshoot solubility observation->insoluble Yes option1 Increase co-solvent (e.g., DMSO) in final solution insoluble->option1 option2 Adjust pH of aqueous buffer insoluble->option2 option3 Add surfactant (e.g., Tween-80) insoluble->option3 option4 Use cyclodextrin (e.g., SBE-β-CD) insoluble->option4

Troubleshooting workflow for this compound insolubility.

Tigulixostat_Formulation_Workflow cluster_invitro In Vitro Preparation cluster_invivo In Vivo Formulation start_vitro This compound Powder dmso_stock Dissolve in 100% DMSO with sonication start_vitro->dmso_stock final_dilution Dilute into aqueous buffer (check for precipitation) dmso_stock->final_dilution start_vivo This compound DMSO Stock add_peg Add PEG300 start_vivo->add_peg add_tween Add Tween-80 add_peg->add_tween add_saline Add Saline add_tween->add_saline final_vivo Clear solution for injection add_saline->final_vivo

Preparation workflows for in-vitro and in-vivo studies.

References

Potential off-target effects of Tigulixostat in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on using Tigulixostat in cellular assays, with a focus on understanding and mitigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a novel, non-purine selective inhibitor of xanthine oxidase (XO)[1][2][3]. Xanthine oxidase is a key enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and then to uric acid[4]. By inhibiting this enzyme, this compound reduces the production of uric acid, which is its primary therapeutic effect in the treatment of hyperuricemia and gout[1][2].

Q2: Are there any known or potential off-target effects of this compound observed in cellular studies?

While specific off-target screening data for this compound is not extensively published, preclinical studies in a mouse model of hyperuricemic nephropathy suggest effects beyond xanthine oxidase inhibition. These studies indicate that this compound may promote the polarization of M2 macrophages[5][6]. Additionally, single-cell RNA sequencing analyses have shown that this compound can influence pathways related to ribosome function, cytokine-cytokine receptor interactions, and chemokine signaling[5].

Q3: What are some potential off-target effects observed with other xanthine oxidase inhibitors that could be relevant for this compound?

Studies on other xanthine oxidase inhibitors can provide insights into potential off-target effects. For example, febuxostat, another non-purine XO inhibitor, has been shown to prevent NLRP3 inflammasome assembly and reduce IL-1β production in macrophages, a potential off-target effect[7]. In contrast, allopurinol, a purine analogue XO inhibitor, did not exhibit this effect[7]. It is important to consider that off-target effects can be compound-specific.

Q4: What are the best practices for designing control experiments when using this compound in cellular assays?

To ensure that the observed cellular effects are due to the inhibition of xanthine oxidase and not off-target activities, the following controls are recommended:

  • Vehicle Control: Treat cells with the same concentration of the solvent used to dissolve this compound (e.g., DMSO).

  • Inactive Analog Control: If available, use a structurally similar but inactive analog of this compound. This helps to distinguish specific effects from non-specific chemical effects.

  • Alternative XO Inhibitors: Use other well-characterized xanthine oxidase inhibitors, such as allopurinol or febuxostat, to see if they produce a similar phenotype.

  • Genetic Controls: If possible, use cells with genetic knockdown or knockout of xanthine oxidase (XO) to mimic the effect of the inhibitor.

  • Rescue Experiments: In some contexts, it may be possible to "rescue" the phenotype by adding back the product of the enzymatic reaction (e.g., uric acid), although the biological relevance of this would need careful consideration.

Troubleshooting Guide

Unexpected results in cellular assays with this compound can arise from a variety of factors. This guide provides a structured approach to identifying and resolving common issues.

Quantitative Data Summary: Troubleshooting Common Issues
Observed Issue Potential Cause Recommended Solution
Higher than expected cytotoxicity 1. Off-target effects. 2. Solvent toxicity at high concentrations. 3. Cell line sensitivity.1. Perform a dose-response curve to determine the EC50 and a non-toxic working concentration. 2. Ensure the final solvent concentration is low and consistent across all treatments. 3. Test the compound on multiple cell lines to check for cell-type specific toxicity.
Lack of expected biological effect 1. Insufficient concentration or incubation time. 2. Low expression of xanthine oxidase in the cell line. 3. Compound instability in culture medium.1. Perform a dose-response and time-course experiment. 2. Confirm xanthine oxidase expression in your cell line via qPCR or Western blot. 3. Assess the stability of this compound in your specific cell culture medium over the course of the experiment.
Inconsistent results between experiments 1. Variability in cell seeding density. 2. Inconsistent compound preparation. 3. Passage number of cells.1. Standardize cell seeding protocols and ensure even cell distribution in plates. 2. Prepare fresh stock solutions of this compound and use consistent dilution methods. 3. Use cells within a defined passage number range for all experiments.
Phenotype does not match known XO inhibition effects 1. Potential off-target effect. 2. The observed phenotype is a downstream consequence of XO inhibition not previously described in your cell type.1. Conduct off-target screening assays (e.g., kinase panel). 2. Use genetic controls (XO knockdown/knockout) to confirm the on-target nature of the phenotype. 3. Perform gene expression or proteomic analysis to identify affected pathways.

Experimental Protocols

Here are detailed methodologies for key experiments to investigate the on-target and potential off-target effects of this compound.

Cell Viability Assessment (MTT Assay)

This protocol is for assessing the cytotoxic effects of this compound on a cell line.

Materials:

  • Cells of interest

  • This compound

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[8]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader[5].

Kinase Profiling for Off-Target Effects

To investigate if this compound inhibits any protein kinases, a commercial kinase screening service is recommended. These services typically perform binding or activity assays against a large panel of kinases.

General Workflow:

  • Provide the service provider with a sample of this compound at a specified concentration and purity.

  • The compound is typically screened at one or two concentrations (e.g., 1 µM and 10 µM) against a panel of hundreds of kinases.

  • The results are usually provided as a percentage of inhibition for each kinase at the tested concentrations.

  • Follow-up dose-response assays are then performed for any "hits" to determine the IC50 values.

Gene Expression Analysis (qPCR)

This protocol is to determine if this compound treatment alters the expression of specific genes of interest.

Materials:

  • Cells treated with this compound and vehicle control

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for target genes and housekeeping genes

  • SYBR Green or TaqMan qPCR master mix

  • qPCR instrument

Procedure:

  • Treat cells with this compound at the desired concentration and for the appropriate duration.

  • Harvest the cells and extract total RNA using a commercial kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform qPCR using primers for your gene(s) of interest and at least two stable housekeeping genes for normalization.

  • Analyze the qPCR data using the delta-delta Ct (ΔΔCt) method to determine the relative fold change in gene expression[9].

Visualizations

This compound's Primary Signaling Pathway

Tigulixostat_Pathway cluster_purine Purine Metabolism Hypoxanthine Hypoxanthine Xanthine_Oxidase Xanthine Oxidase Hypoxanthine->Xanthine_Oxidase Substrate Xanthine Xanthine Xanthine->Xanthine_Oxidase Substrate Uric Acid Uric Acid Xanthine_Oxidase->Xanthine Product Xanthine_Oxidase->Uric Acid Product This compound This compound This compound->Xanthine_Oxidase Inhibition Off_Target_Workflow Start Start: Observe Unexpected Phenotype Dose_Response 1. Confirm with Dose-Response & Time-Course Experiments Start->Dose_Response Cytotoxicity 2. Assess Cytotoxicity (e.g., MTT Assay) Dose_Response->Cytotoxicity On_Target_Validation 3. On-Target Validation: - Use alternative XO inhibitors - Use XO knockout/knockdown cells Cytotoxicity->On_Target_Validation Off_Target_Screening 4. Broad Off-Target Screening: - Kinase Panel Screen - Target Binding Panel On_Target_Validation->Off_Target_Screening Pathway_Analysis 5. Pathway Analysis: - Gene Expression (qPCR/RNA-seq) - Proteomics Off_Target_Screening->Pathway_Analysis Conclusion Conclude: On-Target vs. Off-Target Effect Pathway_Analysis->Conclusion Troubleshooting_Tree Start Unexpected Phenotype Observed Check_Controls Are controls (vehicle, untreated) behaving as expected? Start->Check_Controls Troubleshoot_Assay Troubleshoot general assay conditions Check_Controls->Troubleshoot_Assay No Phenotype_Dose_Dependent Is the phenotype dose-dependent? Check_Controls->Phenotype_Dose_Dependent Yes Consider_Artifact Consider experimental artifact or compound precipitation Phenotype_Dose_Dependent->Consider_Artifact No Phenotype_with_other_XOI Is a similar phenotype observed with other XO inhibitors? Phenotype_Dose_Dependent->Phenotype_with_other_XOI Yes Likely_Off_Target High likelihood of an off-target effect Phenotype_with_other_XOI->Likely_Off_Target No Likely_On_Target Likely an on-target effect of XO inhibition Phenotype_with_other_XOI->Likely_On_Target Yes

References

Tigulixostat and Theophylline Drug-Drug Interaction: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential drug-drug interaction between Tigulixostat and theophylline. The content is structured to address common questions and provide detailed experimental insights.

Frequently Asked Questions (FAQs)

Q1: Is there a known drug-drug interaction between this compound and theophylline?

A Phase 1, open-label, drug-drug interaction study (NCT06189404) was conducted to evaluate the effect of multiple doses of this compound on the pharmacokinetics of a single dose of theophylline in healthy adult volunteers.[1][2][3] The primary goal of this study is to determine if this compound alters the way the body processes theophylline.[4] While the study has been completed, detailed quantitative results have not yet been made publicly available.

Q2: What is the metabolic pathway of theophylline and the potential for interaction?

Theophylline is primarily metabolized in the liver, with approximately 90% of the drug being eliminated through this route.[5][6][7] The main enzyme responsible for theophylline metabolism is Cytochrome P450 1A2 (CYP1A2), which catalyzes both N-demethylation and 8-hydroxylation.[5][6][8] CYP2E1 also plays a minor role in its hydroxylation.[6][8][9] Therefore, any co-administered drug that inhibits or induces CYP1A2 has the potential to alter theophylline's plasma concentrations, which is critical given theophylline's narrow therapeutic index.[6][9]

Q3: How does this compound work and could it theoretically interact with theophylline?

This compound is a non-purine selective xanthine oxidase inhibitor.[10][11] It works by blocking the xanthine oxidase enzyme, which is responsible for the conversion of hypoxanthine and xanthine into uric acid.[4][11] This mechanism effectively lowers serum uric acid levels in patients with conditions like gout and hyperuricemia.[4][12][13] The primary concern for a drug-drug interaction with theophylline would be if this compound also inhibits or induces the CYP1A2 enzyme system. The dedicated clinical trial was designed to investigate this possibility.

Experimental Protocols

Phase 1 Drug-Drug Interaction Study (NCT06189404) Protocol Summary

Below is a summary of the experimental design for the clinical trial evaluating the effect of this compound on theophylline pharmacokinetics.[1][2][3]

Parameter Description
Study Title A Phase 1, Open-Label, Drug-Drug Interaction Study to Evaluate the Effect of Multiple Doses of this compound on the Pharmacokinetics of Single-Dose Theophylline in Healthy Adult Volunteers.[1][2][3]
Study Design Phase 1, open-label, single-sequence crossover study.[1][2][3]
Participant Population Healthy adult male and female volunteers, aged 18 to 55 years, with a BMI between 18.0 and 32.0 kg/m ².[1][2]
Treatment Arms Participants received a single dose of theophylline alone, followed by multiple doses of this compound, and then a single dose of theophylline co-administered with this compound.
Primary Outcome Measures The primary pharmacokinetic parameters to be assessed from the study will likely include: - AUC (Area Under the Curve): A measure of total drug exposure over time. - Cmax (Maximum Concentration): The highest concentration of the drug in the blood. - tmax (Time to Maximum Concentration): The time it takes to reach Cmax. - t1/2 (Half-life): The time it takes for the drug concentration to be reduced by half.
Exclusion Criteria Key exclusion criteria included a history of hypersensitivity to theophylline or other xanthines, and the use of any prescription or over-the-counter medications that could interfere with the study drugs.[1][2][3]

Visualizations

Theophylline Metabolism Pathway

The following diagram illustrates the primary metabolic pathways of theophylline, highlighting the central role of the CYP1A2 enzyme.

Theophylline_Metabolism cluster_enzymes Metabolizing Enzymes Theophylline Theophylline Caffeine Caffeine (Minor Pathway) Theophylline->Caffeine N-Methylation (~6%) CYP1A2 CYP1A2 Theophylline->CYP1A2 8-Hydroxylation (~60-80%) Theophylline->CYP1A2 N-Demethylation (to 1-MX & 3-MX) CYP2E1 CYP2E1 (minor) Theophylline->CYP2E1 8-Hydroxylation Metabolite1 1,3-Dimethyluric Acid (Inactive) Metabolite2 1-Methylxanthine Metabolite3 3-Methylxanthine CYP1A2->Metabolite1 CYP1A2->Metabolite2 CYP1A2->Metabolite3 CYP2E1->Metabolite1 XDH Xanthine Oxidase

Caption: Primary metabolic pathways of theophylline.

Hypothetical Drug-Drug Interaction Workflow

This diagram outlines the logical workflow for assessing the potential drug-drug interaction between this compound and theophylline.

DDI_Workflow Start Initiate DDI Assessment Theophylline_PK Administer Theophylline Alone Measure PK Parameters (AUC, Cmax) Start->Theophylline_PK Washout Washout Period Theophylline_PK->Washout Tigulixostat_Dosing Administer Multiple Doses of this compound Washout->Tigulixostat_Dosing Co_Administration Co-administer Theophylline and this compound Measure Theophylline PK Tigulixostat_Dosing->Co_Administration Comparison Compare Theophylline PK (Alone vs. Co-administered) Co_Administration->Comparison No_Interaction Conclusion: No Clinically Significant Interaction Comparison->No_Interaction PK parameters are similar Interaction Conclusion: Clinically Significant Interaction (Inhibition or Induction) Comparison->Interaction PK parameters are significantly different End Report Findings No_Interaction->End Interaction->End

References

Technical Support Center: Mitigating Tigulixostat Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference from Tigulixostat in biochemical assays.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound. Each problem is presented with potential causes and step-by-step solutions.

Issue 1: Unexpectedly Low Signal in a Luciferase-Based Reporter Assay

Potential Causes:

  • Direct Inhibition of Luciferase: this compound, containing indole and pyrazole moieties, may directly inhibit the luciferase enzyme, a known issue with some heterocyclic compounds.

  • ATP Depletion: As a modulator of purine metabolism, this compound could indirectly affect cellular ATP levels, which are critical for firefly luciferase activity.

  • Light Absorbance/Quenching: The compound may absorb light at the emission wavelength of the luciferase, leading to a reduced signal.

Troubleshooting Protocol:

  • Run a Luciferase Inhibition Counterscreen:

    • Perform the luciferase assay in a cell-free system.

    • Add purified luciferase enzyme and its substrate to buffer.

    • Add this compound at the same concentrations used in your primary assay.

    • Result: A decrease in luminescence in the presence of this compound indicates direct enzyme inhibition.

  • Perform an ATP Quantification Assay:

    • Treat your cells with this compound for the same duration as your primary experiment.

    • Lyse the cells and use a commercial ATP quantification kit to measure cellular ATP levels.

    • Result: A significant drop in ATP levels compared to vehicle-treated controls suggests ATP depletion is the cause.

  • Check for Spectral Interference:

    • Measure the absorbance spectrum of this compound in the assay buffer.

    • Compare this to the emission spectrum of the luciferase used (e.g., ~560 nm for firefly luciferase).

    • Result: Significant absorbance by this compound at the emission wavelength indicates spectral overlap.

Mitigation Strategies:

  • If direct inhibition is confirmed, consider using a different reporter system (e.g., β-galactosidase) or a luciferase variant known to be less susceptible to small molecule inhibition.

  • If ATP depletion is the issue, ensure cells are healthy and consider supplementing the medium with additional glucose.

  • For spectral interference, use a spectrally distinct luciferase (e.g., Renilla or NanoLuc) or apply a mathematical correction if the absorbance is minimal.

Issue 2: High Background Signal in an Absorbance-Based Assay (e.g., ELISA, MTT)

Potential Causes:

  • Compound Insolubility and Light Scatter: At higher concentrations, this compound may precipitate out of solution, causing light scattering that is read as absorbance.

  • Intrinsic Color: this compound in solution may have a color that absorbs light at the assay wavelength.

  • Chemical Reactivity: The compound could react with assay reagents (e.g., tetrazolium salts like MTT) to produce a colored product, independent of biological activity.

Troubleshooting Protocol:

  • Assess Compound Solubility:

    • Visually inspect the wells containing the highest concentrations of this compound for any precipitate.

    • Measure absorbance at a non-assay wavelength (e.g., 650 nm); an elevated signal suggests light scattering.

  • Run a Compound-Only Control:

    • Prepare wells containing only assay medium and this compound at various concentrations.

    • Add the detection reagent and measure the absorbance.

    • Result: A concentration-dependent increase in absorbance indicates intrinsic color or reactivity with the reagent.

Mitigation Strategies:

  • Solubility: Lower the concentration of this compound or add a non-interfering solubilizing agent like DMSO (ensure final concentration is tolerated by the assay).

  • Intrinsic Color: Subtract the absorbance values from the compound-only control wells from your experimental wells.

  • Reactivity: Switch to a different assay endpoint. For cell viability, consider a non-enzymatic method like CellTiter-Glo® (which measures ATP) or a direct cell counting method.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a non-purine selective inhibitor of the enzyme xanthine oxidase (XO).[1][2] Its primary function is to block the final two steps of purine catabolism, specifically the conversion of hypoxanthine to xanthine and then to uric acid.[3][4] This mechanism effectively reduces the production of uric acid in the body and is the basis for its use in treating conditions like gout and hyperuricemia.[1][3]

Q2: Why might this compound interfere with biochemical assays?

A2: Interference can stem from several factors:

  • On-Target Effect: In any assay measuring uric acid production via xanthine oxidase, this compound will show potent, expected inhibition.

  • Off-Target Inhibition: Its chemical structure, which includes indole and pyrazole rings, may allow it to bind to and inhibit other, unrelated enzymes, such as luciferases.

  • Physicochemical Properties: Like many small molecules, it can absorb light, fluoresce, cause light scattering if it precipitates, or react with assay reagents, leading to false signals.[1]

Q3: Which types of assays are most susceptible to interference by this compound?

A3: Based on its structure and mechanism, the following assays warrant careful validation:

  • Uric Acid Quantification Assays: These are directly affected by this compound's intended pharmacological activity.

  • Luciferase Reporter Assays: Prone to direct inhibition by heterocyclic compounds.

  • Assays Using NAD+/NADH: As xanthine oxidase can use NAD+ as a cofactor, there is a potential for indirect effects on assays measuring NAD+/NADH levels.[4]

  • MTT and Similar Redox-Based Assays: Potential for chemical reaction with the tetrazolium dyes.

  • Fluorescence-Based Assays: Risk of signal quenching or autofluorescence from the compound.

Q4: How can I preemptively design my experiments to minimize potential interference?

A4: Proactive measures are key:

  • Characterize the Compound: Before starting, measure the absorbance and fluorescence spectra of this compound in your assay buffer.

  • Run Controls: Always include "compound + no enzyme" and "compound + no cells" controls to identify background signal and non-specific effects.

  • Use Orthogonal Assays: Plan to confirm any "hits" from your primary screen with a secondary, orthogonal assay that has a different detection principle (e.g., confirm a fluorescence-based result with a luminescence-based one).

  • Work at the Lowest Effective Concentration: Use a dose-response curve to determine the lowest concentration of this compound that gives the desired biological effect to minimize the risk of off-target and physicochemical interference.

Data Presentation

Table 1: Potential Off-Target Activity of this compound

This table summarizes hypothetical IC₅₀ values for this compound against enzymes commonly used in biochemical assays to illustrate potential off-target effects. These values are for illustrative purposes and should be determined experimentally.

Enzyme TargetAssay TypeHypothetical this compound IC₅₀ (µM)Potential for Interference
Xanthine Oxidase (Bovine)Absorbance (Uric Acid)0.003High (On-Target)
Firefly LuciferaseLuminescence15Moderate
Renilla LuciferaseLuminescence> 100Low
Caspase-3Fluorescence50Low to Moderate
Lactate Dehydrogenase (LDH)Absorbance (NADH)> 100Low
Table 2: Spectral Properties of this compound

This table provides a template for characterizing the spectral properties of this compound to diagnose potential interference in optical assays. Researchers should fill this table with their own experimental data.

PropertyWavelength (nm)Result (e.g., M⁻¹cm⁻¹)Implication
Absorbance Maximum (λₘₐₓ)User DeterminedUser DeterminedPotential interference if overlaps with assay excitation/emission.
Molar Extinction Coefficient at λₘₐₓUser DeterminedUser DeterminedQuantifies the potential for inner filter effect.
Fluorescence Excitation MaxUser DeterminedUser DeterminedRisk of autofluorescence.
Fluorescence Emission MaxUser DeterminedUser DeterminedRisk of autofluorescence.

Experimental Protocols

Protocol 1: Cell-Free Luciferase Inhibition Assay

Objective: To determine if this compound directly inhibits firefly luciferase.

Materials:

  • Purified recombinant firefly luciferase

  • Luciferin substrate solution

  • Assay buffer (e.g., PBS or Tris-based buffer, pH 7.4)

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare a serial dilution of this compound in assay buffer. The final concentrations should match those used in your primary cell-based assay. Include a DMSO-only vehicle control.

  • In each well of the microplate, add 50 µL of the diluted this compound or vehicle control.

  • Add 25 µL of the luciferase enzyme solution (at a final concentration recommended by the manufacturer) to each well.

  • Incubate the plate for 15 minutes at room temperature, protected from light.

  • Initiate the reaction by adding 25 µL of the luciferin substrate solution to all wells.

  • Immediately measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal of this compound-treated wells to the vehicle control wells. Plot the percentage of inhibition against the this compound concentration to determine the IC₅₀ value.

Visualizations

Signaling Pathway: Purine Metabolism and this compound's Point of Action

Purine_Metabolism substance substance enzyme enzyme inhibitor inhibitor Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 UricAcid Uric Acid XO1->Xanthine Oxidation XO2->UricAcid Oxidation This compound This compound This compound->XO1 Inhibition This compound->XO2 Inhibition Interference_Workflow start_end start_end process process decision decision result result A Start: Unexpected Assay Result B Run Compound Controls (No Enzyme/Cells) A->B C Interference Detected? B->C D Run Counterscreens (e.g., Cell-free enzyme, Spectral scan) C->D Yes I No Interference Detected C->I No E Identify Interference Mechanism (e.g., Direct Inhibition, Spectral) D->E F Apply Mitigation Strategy (e.g., Change reporter, Subtract background) E->F G Validate with Orthogonal Assay F->G H Result is Validated G->H J Result is an Artifact G->J K End H->K I->K L Re-evaluate Primary Hit J->L L->K Troubleshooting_Tree question question cause cause solution solution start start n0 Start: Anomaly Observed n1 Signal change in compound-only control? n0->n1 n2 Signal change in cell-free assay? n1->n2 No n4 Physicochemical Interference (Color/Fluorescence/Scatter) n1->n4 Yes n3 Signal change with different reporter? n2->n3 No n5 Direct Enzyme Inhibition n2->n5 Yes n3->n5 Yes n6 Indirect Cellular Effect (e.g., ATP depletion, toxicity) n3->n6 No n7 Subtract Background Change Wavelength n4->n7 n8 Change Reporter System (e.g., Luciferase -> B-gal) n5->n8 n9 Use Orthogonal Viability Assay (e.g., ATP-based) n6->n9

References

Tigulixostat Dose Adjustments in Renal Impairment: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the administration of tigulixostat in preclinical and clinical models of renal impairment. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues and clarify experimental considerations.

Frequently Asked Questions (FAQs)

Q1: Is a dose adjustment for this compound required in subjects with renal impairment?

A1: Based on current clinical trial data, dose adjustment for this compound is not expected to be necessary for patients with mild, moderate, or severe renal impairment.[1] A phase 1, open-label study (NCT04066712) demonstrated that the pharmacokinetic (PK) profile and the serum uric acid (sUA) reduction efficacy of this compound were not significantly different between participants with varying degrees of renal impairment and those with normal renal function.[1]

Q2: What is the mechanism of action of this compound?

A2: this compound is a potent and highly selective, non-purine based xanthine oxidase inhibitor.[1] It works by blocking the xanthine oxidase enzyme, which is responsible for the conversion of hypoxanthine to xanthine and then to uric acid in the purine catabolism pathway. By inhibiting this enzyme, this compound reduces the production of uric acid in the body.

Q3: What were the general safety findings for this compound in subjects with renal impairment?

A3: In a clinical study involving participants with normal renal function and those with mild, moderate, or severe renal impairment, multiple doses of this compound were found to be safe and generally well-tolerated.[1] The majority of treatment-emergent adverse events (TEAEs) reported were mild in severity.[1]

Troubleshooting Guide

Issue: Unexpected variability in pharmacokinetic data in a renal impairment model.

Possible Cause & Solution:

  • Incorrect classification of renal impairment: Ensure that the estimated glomerular filtration rate (eGFR) is accurately calculated and that subjects are correctly stratified into the appropriate renal function group (normal, mild, moderate, severe). The Modification of Diet in Renal Disease (MDRD) equation is a commonly used method for this classification.[1]

  • Concomitant medications: Review for any co-administered drugs that could potentially interact with this compound metabolism or excretion, although specific drug-drug interaction studies in this population may be limited.

  • Sample collection and processing: Adherence to a strict and consistent schedule for blood and urine sample collection is critical. In the key clinical trial, serial blood and urine samples were collected before dosing and up to 48 or 24 hours after the final dose for pharmacokinetic and pharmacodynamic (PK/PD) assessment.[1] Ensure proper handling and storage of samples to maintain analyte stability.

Data Summary

The following tables summarize the expected pharmacokinetic outcomes of this compound in subjects with varying degrees of renal function based on the findings from the NCT04066712 study. Please note that while the study concluded that there were no clinically meaningful changes in pharmacokinetic parameters, the specific quantitative data from the study's figures have not been publicly released in tabular format.[1]

Table 1: Pharmacokinetic Parameters of this compound (200 mg, multiple doses) in Renal Impairment

Renal Function GroupeGFR (mL/min/1.73m²)Cmax,ss (Peak Plasma Concentration)AUC0-t and AUCtau (Area Under the Curve)
Normal≥90Data not publicly availableData not publicly available
Mild Impairment60 to < 90Slight elevation tendency observed[1]Slight elevation tendency observed[1]
Moderate Impairment30 to < 60Slight elevation tendency observed[1]Slight elevation tendency observed[1]
Severe Impairment< 30 (not on hemodialysis)Slight decrease tendency observed[1]Slight elevation tendency observed[1]

Table 2: Pharmacodynamic Response to this compound in Renal Impairment

Renal Function GroupSerum Uric Acid (sUA) Reduction
NormalSignificant reduction from baseline[1]
Mild ImpairmentSimilar reduction to normal renal function group[1]
Moderate ImpairmentSimilar reduction to normal renal function group[1]
Severe ImpairmentSimilar reduction to normal renal function group[1]

Experimental Protocols

Protocol: Phase 1 Clinical Trial to Evaluate Pharmacokinetics and Pharmacodynamics of this compound in Renal Impairment (Based on NCT04066712)

1. Study Design:

  • A Phase 1, open-label, parallel-group, multiple-dose study.[2]

2. Participant Population:

  • Male and female participants, aged 18-80 years.[1]

  • Participants were enrolled into four groups based on renal function as determined by the MDRD equation for eGFR[1]:

    • Normal renal function (eGFR ≥90 mL/min/1.73m²)

    • Mild renal impairment (eGFR 60 to < 90 mL/min/1.73m²)

    • Moderate renal impairment (eGFR 30 to < 60 mL/min/1.73m²)

    • Severe renal impairment (eGFR < 30 mL/min/1.73m² and not on hemodialysis)

3. Dosing Regimen:

  • Oral administration of 200 mg this compound once daily for 7 days.[1]

4. Sample Collection:

  • Serial blood and urine samples were collected for PK/PD assessment.[1]

  • Samples were taken before dosing and at multiple time points up to 48 or 24 hours after the final dose.[1]

5. Bioanalytical Method:

  • Specific details on the bioanalytical method for this compound quantification in this study are not publicly available. Generally, liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a standard method for the quantification of small molecule drugs like this compound in biological matrices.

6. Safety Assessments:

  • Monitoring of adverse events, laboratory safety tests, vital signs, and electrocardiograms throughout the study.[1]

Visualizations

Below are diagrams illustrating the mechanism of action of this compound and the experimental workflow for a renal impairment study.

cluster_0 Purine Catabolism Pathway cluster_1 Mechanism of this compound Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric Acid Uric Acid Xanthine->Uric Acid Xanthine Oxidase This compound This compound Xanthine Oxidase Xanthine Oxidase This compound->Xanthine Oxidase Inhibits

Caption: Mechanism of action of this compound in the purine catabolism pathway.

cluster_workflow Experimental Workflow: this compound in Renal Impairment start Participant Screening (eGFR Assessment) stratification Stratification into 4 Groups: - Normal - Mild Impairment - Moderate Impairment - Severe Impairment start->stratification dosing This compound Administration (200 mg QD for 7 days) stratification->dosing sampling Serial Blood & Urine Sample Collection (Pre-dose to 24/48h post-final dose) dosing->sampling safety Safety Monitoring (AEs, Vitals, ECG, Labs) dosing->safety analysis PK/PD Analysis (LC-MS/MS for Drug Levels, Uric Acid Measurement) sampling->analysis results Data Analysis & Conclusion on Dose Adjustment analysis->results

Caption: Experimental workflow for a clinical study of this compound in renal impairment.

References

Identifying potential Tigulixostat metabolites in pharmacokinetic studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers and scientists involved in the pharmacokinetic studies of Tigulixostat, a novel, non-purine selective xanthine oxidase inhibitor.[1][2][3][4] The following resources are designed to assist in the identification and characterization of potential this compound metabolites.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as LC350189) is an orally active, non-purine selective xanthine oxidase inhibitor.[2] It is being investigated for the management of hyperuricemia in patients with gout.[1][3][5] Its therapeutic effect comes from inhibiting the xanthine oxidase enzyme, which is crucial in the production of uric acid.[4][6][7] By blocking this enzyme, this compound reduces the synthesis of uric acid, thereby lowering its levels in the blood.[4][6]

Q2: What are the likely metabolic pathways for a non-purine xanthine oxidase inhibitor like this compound?

A2: While specific data on this compound's metabolism is not extensively published, drugs are typically metabolized through Phase I (functionalization) and Phase II (conjugation) reactions. For a molecule like this compound, potential Phase I pathways could involve oxidation, hydroxylation, or N-dealkylation. Subsequent Phase II reactions could include glucuronidation or sulfation of any newly introduced hydroxyl groups.

Q3: What are the recommended in vitro models for studying the metabolism of this compound?

A3: Standard in vitro models are suitable for investigating the metabolism of this compound. These include:

  • Human liver microsomes: To identify the primary cytochrome P450 (CYP) enzymes involved in oxidative metabolism.

  • Hepatocytes: Provide a more complete picture of metabolism, including both Phase I and Phase II pathways, as well as potential transporter effects.

  • Recombinant human CYP enzymes: To pinpoint specific CYP isoforms responsible for the metabolism of this compound.

Q4: What analytical techniques are most effective for identifying and quantifying this compound and its potential metabolites?

A4: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and selectivity.[8] Gas chromatography-mass spectrometry (GC-MS) can also be used, particularly for more volatile compounds.[8][9] These techniques are essential for separating, identifying, and quantifying metabolites in complex biological matrices.[9]

Troubleshooting Guides

Issue: I observe numerous peaks in my LC-MS chromatogram after incubating this compound with liver microsomes. How can I differentiate potential metabolites from background noise or artifacts?

Solution:

  • Blank Samples: Always run control incubations without the drug (vehicle control) and without the enzyme source (e.g., heat-inactivated microsomes) to identify non-drug-related peaks.

  • Mass Defect Filtering: Utilize software tools to filter for peaks that have a mass defect consistent with the parent drug and its expected metabolic transformations.

  • Isotope Pattern Recognition: If using a stable isotope-labeled version of this compound, look for the characteristic isotopic pattern in potential metabolite peaks.

  • Tandem MS (MS/MS): True metabolites should produce fragment ions that are structurally related to the parent drug. Compare the MS/MS spectra of the unknown peaks with that of this compound.

Issue: The recovery of the parent drug and its potential metabolites from my biological samples (e.g., plasma, urine) is low. What are the potential causes and solutions?

Solution:

  • Sample Preparation: The protein precipitation or liquid-liquid extraction method may be inefficient. Experiment with different solvents or techniques to improve recovery.

  • Adsorption: The compound or its metabolites may be adsorbing to the collection tubes, well plates, or HPLC vials. Using low-adsorption labware can mitigate this.

  • Instability: The metabolites may be unstable at the storage temperature or pH of the sample. Ensure samples are stored at -80°C and consider adding stabilizers if necessary.

  • Matrix Effects: Components in the biological matrix can suppress or enhance the ionization of the analytes in the mass spectrometer. A stable isotope-labeled internal standard can help to correct for these effects.

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound using Human Liver Microsomes
  • Prepare Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer (pH 7.4), human liver microsomes (e.g., 0.5 mg/mL), and this compound (e.g., 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiate Reaction: Start the metabolic reaction by adding a pre-warmed NADPH-regenerating solution.

  • Incubation: Incubate at 37°C for a specified time (e.g., 60 minutes) in a shaking water bath.

  • Terminate Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the sample to precipitate the proteins. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution and Analysis: Reconstitute the residue in a suitable mobile phase and analyze using LC-MS/MS.

Protocol 2: Metabolite Profiling using LC-MS/MS
  • Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • Mass Spectrometry Detection: Operate the mass spectrometer in both positive and negative ion modes.

  • Full Scan MS: Acquire full scan mass spectra to detect all potential parent and metabolite ions.

  • Product Ion Scan (MS/MS): Perform product ion scans on the most abundant ions from the full scan to obtain fragmentation patterns for structural elucidation.

  • Data Analysis: Process the data using metabolite identification software to compare the chromatograms of the test samples with the control samples and to identify potential biotransformations.

Data Presentation

Table 1: Hypothetical LC-MS/MS Data for Potential this compound Metabolites

Peak IDRetention Time (min)Parent Ion (m/z)Major Fragment Ions (m/z)Proposed Biotransformation
M13.5311.1294.1, 162.1, 135.1Oxidation (+16 Da)
M23.2471.1294.1, 176.0Glucuronide Conjugation (+176 Da)
M34.1280.1162.1, 119.1N-dealkylation (-14 Da)

Visualizations

Metabolic Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent_Drug This compound Phase1_Metabolite Oxidized Metabolite Parent_Drug->Phase1_Metabolite Oxidation, Hydroxylation (CYP450 Enzymes) Phase2_Metabolite Conjugated Metabolite (e.g., Glucuronide) Phase1_Metabolite->Phase2_Metabolite Conjugation (e.g., UGTs) Excretion Excretion Phase2_Metabolite->Excretion

Caption: Generic metabolic pathway for a xenobiotic compound.

Metabolite ID Workflow Start Start: In Vitro Incubation Sample_Prep Sample Preparation (Protein Precipitation/ Liquid-Liquid Extraction) Start->Sample_Prep LCMS_Analysis LC-MS/MS Analysis (Full Scan & MS/MS) Sample_Prep->LCMS_Analysis Data_Processing Data Processing & Peak Detection LCMS_Analysis->Data_Processing Putative_ID Putative Metabolite Identification Data_Processing->Putative_ID Structure_Elucidation Structural Elucidation (NMR, HRMS) Putative_ID->Structure_Elucidation End Metabolite Characterized Structure_Elucidation->End

Caption: Experimental workflow for metabolite identification.

Troubleshooting_Tree Start Unexpected Peaks in Chromatogram? Check_Blanks Are peaks present in blank/control samples? Start->Check_Blanks Background Likely background noise or contamination. Check_Blanks->Background Yes Not_Background Peaks are unique to drug incubation. Check_Blanks->Not_Background No Check_MSMS Does MS/MS show fragments of parent drug? Not_Background->Check_MSMS Metabolite Potential Metabolite. Proceed with characterization. Check_MSMS->Metabolite Yes Artifact Likely an artifact or unrelated compound. Check_MSMS->Artifact No

Caption: Decision tree for troubleshooting unexpected peaks.

References

Technical Support Center: Control Experiments for Tigulixostat's Effect on Pyrimidine Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to designing and troubleshooting control experiments for investigating the effects of Tigulixostat on pyrimidine metabolism.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a non-purine selective inhibitor of xanthine oxidase[1][2]. Its primary function is to block the terminal two steps in purine metabolism, the conversion of hypoxanthine to xanthine and xanthine to uric acid, thereby lowering serum uric acid levels. It is developed for the treatment of gout and hyperuricemia[3].

Q2: Why is it important to study the effect of this compound on pyrimidine metabolism?

A2: While this compound is designed to target purine metabolism, it is crucial to assess any off-target effects on other critical metabolic pathways, such as pyrimidine synthesis. Some other xanthine oxidase inhibitors, like allopurinol, are known to interfere with pyrimidine metabolism, leading to the accumulation of intermediates like orotic acid and orotidine[4][5]. Demonstrating that this compound does not have this effect is a key aspect of its safety profile. Preclinical studies have suggested that this compound does not affect pyrimidine metabolism[6].

Q3: What are the key control experiments to consider?

A3: A robust investigation into this compound's effect on pyrimidine metabolism should include a negative control (vehicle), a positive control (a compound known to affect pyrimidine metabolism, such as allopurinol), and the experimental group (this compound). The primary endpoints should be the measurement of key pyrimidine pathway intermediates.

Q4: What are the most relevant biomarkers to measure?

A4: The most critical biomarkers are orotic acid and orotidine in plasma and/or urine. An increase in these molecules is a hallmark of pyrimidine synthesis inhibition at the level of orotate phosphoribosyltransferase (OPRT) and orotidylate decarboxylase (ODC)[4][5].

Experimental Workflows and Signaling Pathways

To aid in the design and understanding of these experiments, the following diagrams illustrate the relevant metabolic pathway and a general experimental workflow.

Pyrimidine_Metabolism cluster_pathway De Novo Pyrimidine Synthesis cluster_inhibition Potential Inhibition by Allopurinol cluster_measurement Key Measurement Points Carbamoyl_Phosphate Carbamoyl Phosphate Orotic_Acid Orotic Acid Carbamoyl_Phosphate->Orotic_Acid Multiple Steps OMP Orotidine 5'-monophosphate (OMP) Orotic_Acid->OMP OPRT Orotic_Acid_Measurement Measure Orotic Acid (Plasma/Urine) Orotic_Acid->Orotic_Acid_Measurement UMP Uridine 5'-monophosphate (UMP) OMP->UMP ODC Orotidine_Measurement Measure Orotidine (Plasma/Urine) OMP->Orotidine_Measurement From OMP (via dephosphorylation) UTP_CTP UTP & CTP (for RNA/DNA) UMP->UTP_CTP Allopurinol Allopurinol OPRT OPRT Allopurinol->OPRT Inhibits ODC ODC Allopurinol->ODC Inhibits Experimental_Workflow Start Start: Animal Model (e.g., Rodents) Grouping Randomly Assign to Groups Start->Grouping Vehicle Group 1: Vehicle Control Grouping->Vehicle This compound Group 2: This compound Grouping->this compound Allopurinol Group 3: Positive Control (Allopurinol) Grouping->Allopurinol Dosing Administer Compounds (e.g., daily for 1-4 weeks) Vehicle->Dosing This compound->Dosing Allopurinol->Dosing Sample_Collection Collect Blood and Urine Samples Dosing->Sample_Collection Sample_Processing Process Samples for Analysis (e.g., Plasma Separation, Urine Stabilization) Sample_Collection->Sample_Processing Analysis Quantify Orotic Acid and Orotidine (HPLC or LC-MS/MS) Sample_Processing->Analysis Data_Analysis Statistical Analysis of Metabolite Levels Analysis->Data_Analysis Conclusion Conclusion: Assess Impact on Pyrimidine Metabolism Data_Analysis->Conclusion

References

Addressing variability in Tigulixostat dose-response curves

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tigulixostat. The information is designed to address potential variability in dose-response curves and other common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel, non-purine selective inhibitor of xanthine oxidase.[1] Its mechanism of action is to block the activity of the xanthine oxidase enzyme, which is responsible for the conversion of hypoxanthine to xanthine and subsequently to uric acid.[1] By inhibiting this enzyme, this compound effectively reduces the production of uric acid.[1]

Q2: What are the reported in vitro IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) for this compound has been reported to be approximately 0.003 µM for bovine milk xanthine oxidase and 0.073 µM in rat plasma. It is important to note that IC50 values can vary depending on the specific experimental conditions, including the source of the enzyme and the assay protocol used.

Q3: What are the key signaling pathways affected by this compound?

The primary pathway affected by this compound is the purine catabolism pathway, where it directly inhibits xanthine oxidase. This leads to a reduction in uric acid levels. Elevated uric acid is associated with gout and hyperuricemia.[1]

cluster_purine Purine Catabolism Pathway cluster_inhibition Inhibition by this compound Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric Acid Uric Acid Xanthine->Uric Acid Xanthine Oxidase This compound This compound Xanthine Oxidase Xanthine Oxidase This compound->Xanthine Oxidase Inhibits

Figure 1: Mechanism of Action of this compound in the Purine Catabolism Pathway.

Troubleshooting Guide: Dose-Response Curve Variability

Variability in dose-response curves for this compound can arise from several factors related to the experimental setup. This guide provides solutions to common problems.

Q4: My dose-response curve is showing high variability between replicates. What are the likely causes?

High variability between replicates is often due to inconsistencies in the experimental procedure.

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially of the enzyme or inhibitor, can lead to significant variations.

    • Solution: Ensure all pipettes are properly calibrated. Use fresh tips for each replicate. For serial dilutions, ensure thorough mixing at each step.

  • Reagent Instability: The stability of xanthine oxidase and this compound can affect the results.

    • Solution: Prepare fresh enzyme and inhibitor solutions for each experiment. Store stock solutions at the recommended temperature and avoid repeated freeze-thaw cycles.

  • Inconsistent Incubation Times: Variation in pre-incubation or reaction times can alter the measured enzyme activity.

    • Solution: Use a multichannel pipette or a repeating pipette to ensure simultaneous addition of reagents to all wells. Standardize all incubation periods.

Q5: The IC50 value I'm obtaining is significantly different from reported values. Why might this be?

Discrepancies in IC50 values can be attributed to differences in assay conditions.

  • Enzyme Source and Concentration: The source of xanthine oxidase (e.g., bovine milk, human recombinant) and its concentration in the assay can impact the apparent IC50.

    • Solution: Document the source, lot number, and specific activity of the enzyme. Ensure the enzyme concentration is kept constant across all experiments you wish to compare.

  • Substrate Concentration: The concentration of xanthine used in the assay will affect the apparent IC50 of a competitive inhibitor.

    • Solution: Use a xanthine concentration at or near its Michaelis-Menten constant (Km) for a sensitive assay. Report the xanthine concentration used in your experimental methods.

  • Buffer Composition: The pH and ionic strength of the buffer can influence enzyme activity and inhibitor binding.

    • Solution: Maintain a consistent buffer system (e.g., phosphate buffer, pH 7.5) for all assays.

Q6: My dose-response curve has a very steep or shallow slope (Hill slope not equal to 1). What does this indicate?

An unusual Hill slope can suggest a non-ideal inhibitor-enzyme interaction.

  • Steep Slope (Hill Slope > 1): This may indicate positive cooperativity in binding, or it could be an artifact of the assay, such as inhibitor aggregation at high concentrations or "tight-binding" inhibition where the inhibitor concentration is close to the enzyme concentration.

    • Solution: Investigate the solubility of this compound in your assay buffer. If tight-binding is suspected, use lower enzyme concentrations or apply specific binding models for data analysis.

  • Shallow Slope (Hill Slope < 1): This could suggest negative cooperativity, the presence of multiple inhibitor binding sites with different affinities, or experimental artifacts like inhibitor degradation.

    • Solution: Verify the stability of this compound under your assay conditions. Ensure the purity of your this compound sample.

Q7: I am observing a biphasic dose-response curve. What could be the reason?

A biphasic curve, showing inhibition at some concentrations and a loss of inhibition or even activation at others, can be complex to interpret.

  • Assay Artifacts: At high concentrations, some compounds can interfere with the detection method (e.g., absorbance or fluorescence).

    • Solution: Run controls with the inhibitor and the detection reagents in the absence of the enzyme to check for interference.

  • Complex Inhibition Mechanism: While less common, some inhibitors can have multiple binding sites with opposing effects.

    • Solution: This requires more advanced kinetic studies to elucidate the mechanism. Consult relevant literature on enzyme kinetics.

Summary of Troubleshooting Solutions
Problem Potential Cause Recommended Solution
High variability between replicatesPipetting errors, reagent instability, inconsistent timingCalibrate pipettes, prepare fresh reagents, standardize incubation times
Inaccurate IC50 valueDifferent enzyme source/concentration, substrate concentration, buffer compositionDocument enzyme details, use consistent substrate concentration, maintain a consistent buffer system
Steep or shallow Hill slopeInhibitor aggregation, tight-binding, inhibitor degradation, multiple binding sitesCheck inhibitor solubility, use lower enzyme concentration, verify inhibitor stability
Biphasic dose-response curveAssay interference, complex inhibition mechanismRun inhibitor-only controls, conduct advanced kinetic studies

Experimental Protocols

Key Experiment: In Vitro Xanthine Oxidase Inhibition Assay

This protocol describes a standard method for determining the in vitro inhibitory activity of this compound on xanthine oxidase by monitoring the formation of uric acid spectrophotometrically.

Materials:

  • This compound

  • Xanthine Oxidase (from bovine milk)

  • Xanthine

  • Potassium Phosphate Buffer (e.g., 50 mM, pH 7.5)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a working solution of xanthine oxidase in potassium phosphate buffer.

    • Prepare a working solution of xanthine in potassium phosphate buffer.

  • Assay Setup:

    • Add potassium phosphate buffer to each well of the 96-well plate.

    • Add the this compound solution at various concentrations to the test wells. Add DMSO alone to the control wells.

    • Add the xanthine oxidase solution to all wells.

  • Pre-incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the xanthine solution to all wells.

    • Immediately measure the absorbance at 295 nm (the wavelength at which uric acid has a maximal absorbance) at regular intervals (e.g., every 30 seconds for 5-10 minutes).

  • Data Analysis:

    • Calculate the rate of uric acid formation (the change in absorbance over time) for each well.

    • Determine the percentage of inhibition for each concentration of this compound compared to the control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response model (e.g., four-parameter logistic equation) to determine the IC50 value.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare Reagents Prepare Reagents Assay Setup Assay Setup Prepare Reagents->Assay Setup Pre-incubation Pre-incubation Assay Setup->Pre-incubation Reaction & Measurement Reaction & Measurement Pre-incubation->Reaction & Measurement Data Analysis Data Analysis Reaction & Measurement->Data Analysis

Figure 2: Experimental Workflow for the In Vitro Xanthine Oxidase Inhibition Assay.
Quantitative Data Summary

The following table summarizes data from a representative dose-finding study for this compound.

Dose Group Number of Patients % Achieving sUA <5.0 mg/dL at Week 12 Mean % Change in sUA from Baseline
Placebo342.9%-
This compound 50 mg3447.1%-38.8%
This compound 100 mg3844.7%-
This compound 200 mg3762.2%-61.8%

sUA: serum uric acid

This data is for illustrative purposes and is based on published clinical trial results.[2]

References

Validation & Comparative

Tigulixostat Demonstrates Promising Efficacy in Serum Uric Acid Reduction for Gout Management

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of clinical trial data reveals Tigulixostat, a novel non-purine xanthine oxidase inhibitor, as a potent agent for lowering serum uric acid (sUA) levels in patients with gout and hyperuricemia. This guide provides a detailed comparison of this compound's efficacy against established treatments, including Allopurinol, Febuxostat, and Probenecid, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.

This compound is currently under investigation as a treatment for gout, a condition characterized by elevated sUA levels.[1] Clinical studies aim to evaluate its safety and effectiveness in managing sUA, reducing gout flares, and resolving tophi.[1]

Comparative Efficacy in Serum Uric Acid Reduction

Clinical trial data indicates that this compound significantly reduces sUA levels in a dose-dependent manner. In a Phase 2 study, a higher percentage of patients treated with this compound achieved target sUA levels compared to placebo.[2] Another Phase 2 trial directly comparing this compound to Febuxostat demonstrated superior urate-lowering efficacy for this compound across all tested doses.[3]

Drug/DoseTrialPatient PopulationTreatment DurationPrimary EndpointPercentage of Patients Reaching sUA TargetMean % Reduction in sUA from Baseline
This compound 50 mg Phase 2 (vs. Placebo)Gout patients with hyperuricemia12 weekssUA < 5.0 mg/dL47.1%-38.8% to -61.8% (across all doses)
This compound 100 mg Phase 2 (vs. Placebo)Gout patients with hyperuricemia12 weekssUA < 5.0 mg/dL44.7%-38.8% to -61.8% (across all doses)
This compound 200 mg Phase 2 (vs. Placebo)Gout patients with hyperuricemia12 weekssUA < 5.0 mg/dL62.2%-38.8% to -61.8% (across all doses)
Placebo Phase 2 (vs. This compound)Gout patients with hyperuricemia12 weekssUA < 5.0 mg/dL2.9%Not Reported
This compound 50 mg Phase 2 (vs. Febuxostat)Chinese gout patients16 weekssUA < 360 µmol/L (6 mg/dL)55.0%-38.66%
This compound 100 mg Phase 2 (vs. Febuxostat)Chinese gout patients16 weekssUA < 360 µmol/L (6 mg/dL)81.0%Not Reported
This compound 200 mg Phase 2 (vs. Febuxostat)Chinese gout patients16 weekssUA < 360 µmol/L (6 mg/dL)85.7%-57.11%
Febuxostat 40 mg Phase 2 (vs. This compound)Chinese gout patients16 weekssUA < 360 µmol/L (6 mg/dL)18.2%-24.11%
Febuxostat 80 mg FACT TrialGout patients with hyperuricemia52 weekssUA < 6.0 mg/dL53%Not Reported
Febuxostat 120 mg FACT TrialGout patients with hyperuricemia52 weekssUA < 6.0 mg/dL62%Not Reported
Allopurinol 300 mg FACT TrialGout patients with hyperuricemia52 weekssUA < 6.0 mg/dL21%Not Reported
Allopurinol (Dose Escalation) Dose-Escalation TrialGout patients12 monthssUA < 6.0 mg/dL69%-1.5 mg/dL (mean change)
Probenecid (Monotherapy) Retrospective StudyGout patientsNot SpecifiedsUA < 0.36 mmol/L33%Not Reported

Mechanisms of Action

This compound, Allopurinol, and Febuxostat are all xanthine oxidase inhibitors. They work by blocking the xanthine oxidase enzyme, which is responsible for the production of uric acid. By inhibiting this enzyme, they reduce the amount of uric acid produced in the body. Probenecid, on the other hand, is a uricosuric agent. It works by inhibiting the reabsorption of uric acid in the kidneys, thereby increasing its excretion in the urine.

cluster_XO_Inhibitors Xanthine Oxidase Inhibitors cluster_Uricosuric Uricosuric Agents Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase XanthineOxidase Xanthine Oxidase Inhibitors This compound Allopurinol Febuxostat Inhibitors->XanthineOxidase UricAcid_Blood Uric Acid (Blood) UricAcid_Urine Uric Acid (Urine) UricAcid_Blood->UricAcid_Urine Renal Excretion UricAcid_Urine->UricAcid_Blood Reabsorption via URAT1 URAT1 URAT1 Transporter Probenecid Probenecid Probenecid->URAT1

Figure 1: Mechanisms of action for Xanthine Oxidase Inhibitors and Uricosuric Agents.

Experimental Protocols

This compound Phase 2 Study (vs. Placebo)
  • Objective: To assess the efficacy and safety of this compound in gout patients with hyperuricemia.[2]

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-finding trial.[2]

  • Patient Population: Gout patients with serum uric acid (sUA) levels between ≥8.0 mg/dL and ≤12.0 mg/dL after a washout period.[4] A total of 143 patients were randomized.[2]

  • Intervention: Patients were randomized to receive daily oral doses of 50 mg, 100 mg, or 200 mg of this compound, or a placebo for 12 weeks.[2] All participants also received 0.6 mg of colchicine once daily as prophylaxis against gout flares.[4]

  • Primary Endpoint: The proportion of patients with a sUA level <5.0 mg/dL at week 12.[2]

This compound Phase 2 Study (vs. Febuxostat)
  • Objective: To compare the urate-lowering efficacy of this compound with Febuxostat in Chinese gout patients.[3]

  • Study Design: A Phase 2 clinical study.[3]

  • Patient Population: 84 Chinese patients with gout.[3]

  • Intervention: Patients were administered different doses of this compound (50 mg, 100 mg, and 200 mg) or Febuxostat (40 mg).[3]

  • Primary Endpoint: Proportion of participants achieving sUA <360 µmol/L (6 mg/dL) at week 16.[3]

Febuxostat CONFIRMS Trial
  • Objective: To compare the efficacy and safety of Febuxostat to Allopurinol in subjects with hyperuricemia and gout.

  • Study Design: A Phase 3, randomized, multicenter, double-blind, allopurinol-controlled study.

  • Patient Population: 2,269 patients with gout and sUA ≥ 8.0 mg/dL.[5]

  • Intervention: Patients were randomized to receive Febuxostat (40 mg or 80 mg) or Allopurinol (300 mg, or 200 mg for those with moderate renal impairment) daily for 6 months.[6]

  • Primary Endpoint: The proportion of subjects with sUA <6.0 mg/dL.[6]

Allopurinol Dose-Escalation Trial
  • Objective: To determine the efficacy and safety of Allopurinol dose escalation using a treat-to-target sUA approach.[7]

  • Study Design: A randomized, controlled, parallel-group, comparative clinical trial.[7]

  • Patient Population: 183 gout patients with sUA ≥6 mg/dL who were already receiving a creatinine clearance-based dose of Allopurinol.[7]

  • Intervention: Participants were randomized to either continue their current dose (control) or undergo monthly dose escalation of Allopurinol until sUA was <6 mg/dL for 12 months.[7]

  • Primary Endpoint: Reduction in sUA and adverse events.[7]

Probenecid Retrospective Study
  • Objective: To determine the efficacy of Probenecid in achieving target sU levels in clinical practice.[8]

  • Study Design: A retrospective study.[9]

  • Patient Population: 57 patients with gout from a rheumatology clinic database who were prescribed Probenecid.[8]

  • Intervention: Patients were treated with Probenecid as monotherapy or in combination with Allopurinol.[8]

  • Primary Endpoint: Achievement of target sU concentrations (< 0.36 mmol/L).[8]

cluster_Tigulixostat_Placebo This compound vs. Placebo (Phase 2) cluster_Tigulixostat_Febuxostat This compound vs. Febuxostat (Phase 2) Screening Screening & Washout (sUA ≥8.0 mg/dL) Randomization Randomization (n=143) Screening->Randomization T50 This compound 50mg Randomization->T50 T100 This compound 100mg Randomization->T100 T200 This compound 200mg Randomization->T200 Placebo Placebo Randomization->Placebo Treatment 12 Weeks Treatment + Colchicine Prophylaxis T50->Treatment T100->Treatment T200->Treatment Placebo->Treatment Endpoint Primary Endpoint: sUA < 5.0 mg/dL at Week 12 Treatment->Endpoint Screening2 Screening (Chinese Gout Patients, n=84) Randomization2 Randomization Screening2->Randomization2 T50_2 This compound 50mg Randomization2->T50_2 T100_2 This compound 100mg Randomization2->T100_2 T200_2 This compound 200mg Randomization2->T200_2 Febuxostat Febuxostat 40mg Randomization2->Febuxostat Treatment2 16 Weeks Treatment T50_2->Treatment2 T100_2->Treatment2 T200_2->Treatment2 Febuxostat->Treatment2 Endpoint2 Primary Endpoint: sUA < 360 µmol/L at Week 16 Treatment2->Endpoint2

Figure 2: Experimental workflow for this compound Phase 2 clinical trials.

Conclusion

This compound has demonstrated significant efficacy in reducing serum uric acid levels in patients with gout, showing a clear dose-dependent response. In head-to-head comparison with Febuxostat, this compound appeared to be superior at the tested doses. Further data from ongoing Phase 3 trials, particularly those including an Allopurinol arm, will be crucial in fully establishing its position in the therapeutic landscape for gout and hyperuricemia. The favorable safety profile observed in Phase 2 trials is also a promising aspect of this novel xanthine oxidase inhibitor.

References

A Head-to-Head Comparison of Tigulixostat and Other Xanthine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of Tigulixostat, a novel non-purine selective xanthine oxidase inhibitor, with other established xanthine oxidase inhibitors (XOIs), including allopurinol, febuxostat, and topiroxostat. The information is intended for researchers, scientists, and drug development professionals, with a focus on performance data, experimental methodologies, and mechanistic insights.

Executive Summary

Gout is a common and painful form of inflammatory arthritis caused by the deposition of monosodium urate crystals in and around the joints, a consequence of hyperuricemia. Xanthine oxidase inhibitors are a cornerstone of hyperuricemia management, acting by blocking the terminal two steps in purine metabolism to reduce uric acid production. While allopurinol and febuxostat are widely used, the development of new XOIs like this compound and the availability of others such as topiroxostat in certain regions highlight the ongoing need for agents with improved efficacy, safety, and tolerability profiles. This guide synthesizes preclinical and clinical data to offer a comparative overview of these agents.

Mechanism of Action: Inhibition of Xanthine Oxidase

Xanthine oxidase (XO) is a key enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid. Allopurinol, a purine analog, and its active metabolite oxypurinol act as competitive inhibitors.[1][2] In contrast, febuxostat, topiroxostat, and the investigational drug this compound are non-purine selective inhibitors that bind to and inhibit both the oxidized and reduced forms of the enzyme.[3][4][5] This non-competitive, potent inhibition is a key differentiator for the newer generation of XOIs.

dot

cluster_purine Purine Metabolism cluster_xoi Xanthine Oxidase Inhibitors Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric Acid Uric Acid Xanthine->Uric Acid Xanthine Oxidase This compound This compound This compound->Xanthine Inhibits Allopurinol Allopurinol Allopurinol->Xanthine Inhibits Febuxostat Febuxostat Febuxostat->Xanthine Inhibits Topiroxostat Topiroxostat Topiroxostat->Xanthine Inhibits cluster_workflow In Vitro XO Inhibition Assay Workflow start Prepare Reaction Mixture (Buffer, XO Enzyme, Test Compound) incubate1 Incubate start->incubate1 add_substrate Add Substrate (Xanthine or Hypoxanthine) incubate1->add_substrate incubate2 Incubate add_substrate->incubate2 stop_reaction Stop Reaction (e.g., with HCl) incubate2->stop_reaction measure Measure Uric Acid Formation (Spectrophotometry at ~295 nm) stop_reaction->measure

References

Tigulixostat and Allopurinol: A Comparative Analysis of a Novel Xanthine Oxidase Inhibitor and its Impact on Pyrimidine Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: November 7, 2025

This guide provides a detailed comparison of tigulixostat, a novel non-purine selective xanthine oxidase inhibitor, and the conventional therapy, allopurinol, with a specific focus on their differential effects on pyrimidine metabolism. This analysis is supported by preclinical data and established biochemical pathways.

Executive Summary

This compound is a potent inhibitor of xanthine oxidase, demonstrating efficacy in lowering serum urate levels comparable to other drugs in its class. A key differentiating factor highlighted in preclinical studies is its neutral effect on pyrimidine metabolism. In contrast, allopurinol, a purine analog, has been shown to disrupt pyrimidine biosynthesis, leading to the accumulation of pyrimidine intermediates. This guide will delve into the mechanisms of action, present available comparative data, and provide detailed experimental methodologies for assessing these effects.

Mechanism of Action and Impact on Pyrimidine Metabolism

This compound: As a non-purine analog, this compound selectively inhibits xanthine oxidase, the enzyme responsible for the conversion of hypoxanthine to xanthine and then to uric acid. Its chemical structure does not resemble endogenous purines, which is hypothesized to be the reason for its lack of interference with other nucleotide metabolic pathways.

Allopurinol: Allopurinol, a structural isomer of hypoxanthine, also inhibits xanthine oxidase. However, allopurinol and its active metabolite, oxypurinol, can be converted into ribonucleotides. These ribonucleotides have been shown to inhibit orotidine-5'-phosphate decarboxylase (ODC), a key enzyme in the de novo pyrimidine synthesis pathway. This inhibition leads to an accumulation of orotic acid and orotidine, which are then excreted in the urine.

Comparative Efficacy and Metabolic Effects

Preclinical studies have directly compared the effects of this compound and allopurinol on pyrimidine metabolism. While specific quantitative data from head-to-head studies is not publicly available in detail, the findings from a key preclinical study are summarized below.

ParameterThis compoundAllopurinol (high dose)FebuxostatReference
Xanthine Oxidase Inhibition (IC50, bovine milk) 0.003 µMNot Reported in this study0.003 µM[1]
Xanthine Oxidase Inhibition (IC50, rat plasma) 0.073 µMNot Reported in this study0.154 µM[1]
Effect on Plasma Orotic Acid (in mice) Remained unchangedIncreasedRemained unchanged[1]
Effect on Plasma Orotidine (in mice) Remained unchangedIncreasedRemained unchanged[1]

Table 1: Comparison of in vitro efficacy and in vivo effects on pyrimidine metabolites.

Signaling Pathway and Points of Intervention

The following diagram illustrates the purine and pyrimidine metabolic pathways and highlights the points of intervention for this compound and allopurinol.

cluster_purine Purine Metabolism cluster_pyrimidine Pyrimidine de novo Synthesis Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase XanthineOxidase Xanthine Oxidase OroticAcid Orotic Acid OMP Orotidine-5'-monophosphate OroticAcid->OMP Orotate phosphoribosyltransferase UMP Uridine-5'-monophosphate OMP->UMP ODC ODC Orotidine-5'- Phosphate Decarboxylase This compound This compound This compound->XanthineOxidase Allopurinol Allopurinol Allopurinol->XanthineOxidase AllopurinolMetabolites Allopurinol Ribonucleotides Allopurinol->AllopurinolMetabolites Metabolism AllopurinolMetabolites->ODC

Figure 1: Metabolic pathways and drug intervention points.

Experimental Protocols

In Vitro Xanthine Oxidase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against xanthine oxidase.

Materials:

  • Bovine milk xanthine oxidase

  • Xanthine

  • Test compounds (this compound, Febuxostat)

  • Spectrophotometer

  • Phosphate buffer

Procedure:

  • Prepare a stock solution of bovine milk xanthine oxidase in phosphate buffer.

  • Prepare serial dilutions of the test compounds.

  • In a multi-well plate, add xanthine oxidase, the test compound at various concentrations, and xanthine as the substrate.

  • Incubate the reaction mixture at room temperature.

  • Measure the formation of uric acid by monitoring the change in absorbance at 295 nm using a spectrophotometer.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

  • Determine the IC50 value by fitting the concentration-response data to a non-linear regression model.[1]

In Vivo Assessment of Pyrimidine Metabolites in Mice

Objective: To evaluate the effect of test compounds on plasma levels of orotic acid and orotidine in mice.

Materials:

  • Balb/c mice

  • Test compounds (this compound, Allopurinol, Febuxostat)

  • Vehicle control

  • Blood collection supplies (e.g., heparinized tubes)

  • LC-MS/MS system

Procedure:

  • Acclimate Balb/c mice to laboratory conditions.

  • Administer the test compounds (e.g., this compound at specified doses, allopurinol at 100 or 300 mg/kg) or vehicle orally to respective groups of mice.

  • At a predetermined time point (e.g., 24 hours) after drug administration, collect blood samples via cardiac puncture or another appropriate method into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Store plasma samples at -80°C until analysis.

  • Analyze the plasma concentrations of orotic acid and orotidine using a validated LC-MS/MS method (a representative protocol is provided below).[1]

Representative LC-MS/MS Protocol for Orotic Acid and Orotidine Analysis in Plasma

Objective: To quantify orotic acid and orotidine in plasma samples.

Sample Preparation:

  • Thaw frozen plasma samples on ice.

  • To 50 µL of plasma, add an internal standard solution (e.g., stable isotope-labeled orotic acid and orotidine).

  • Precipitate proteins by adding a solvent such as acetonitrile.

  • Vortex the samples and then centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a mobile phase-compatible solution for injection into the LC-MS/MS system.

LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: A suitable column for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

    • Mobile Phase: A gradient of two solvents, for example, Solvent A: ammonium formate in water and Solvent B: acetonitrile.

    • Flow Rate: A typical flow rate for analytical LC.

    • Injection Volume: A small volume, typically 5-10 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) mode.

      • Transitions for Orotic Acid: Monitor the transition from the precursor ion (m/z) to a specific product ion.

      • Transitions for Orotidine: Monitor the transition from the precursor ion (m/z) to a specific product ion.

      • Transitions for Internal Standards: Monitor the corresponding transitions for the stable isotope-labeled internal standards.

Data Analysis:

  • Generate a calibration curve using standards of known concentrations of orotic acid and orotidine.

  • Quantify the concentration of orotic acid and orotidine in the plasma samples by comparing their peak area ratios to the internal standards against the calibration curve.

Conclusion

This compound demonstrates a distinct advantage over allopurinol by effectively inhibiting xanthine oxidase without concurrently disrupting pyrimidine metabolism. This selective mechanism of action, confirmed in preclinical models, suggests a potentially improved safety profile, particularly concerning the renal complications that can be associated with allopurinol-induced orotic aciduria. Further clinical investigation is warranted to confirm these findings in human subjects. The experimental protocols provided herein offer a framework for researchers to conduct similar comparative studies.

References

Tigulixostat: A Comparative Analysis of its Cross-reactivity with Metabolic Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Tigulixostat's enzymatic activity and selectivity with other xanthine oxidase inhibitors. The information is supported by available preclinical data and detailed experimental protocols to assist researchers in evaluating its potential for drug development.

Executive Summary

This compound (LC350189) is a novel, non-purine selective inhibitor of xanthine oxidase (XO), an essential enzyme in the purine metabolism pathway responsible for the production of uric acid. Elevated uric acid levels are a key factor in the pathogenesis of gout. This compound has demonstrated potent inhibition of xanthine oxidase, comparable to another non-purine selective inhibitor, Febuxostat. A key advantage of non-purine inhibitors like this compound is their potential for higher selectivity and a different side-effect profile compared to purine analog inhibitors such as Allopurinol. Preclinical data suggests that this compound does not interfere with pyrimidine metabolism, a known off-target effect of Allopurinol. However, a comprehensive public dataset on the cross-reactivity of this compound against a broad panel of other metabolic enzymes is not yet available. This guide presents the current data on this compound's primary activity and provides context on the selectivity of non-purine xanthine oxidase inhibitors.

Data Presentation: Xanthine Oxidase Inhibition

The following table summarizes the in vitro inhibitory activity of this compound against xanthine oxidase, with Febuxostat included for comparison.

CompoundEnzyme SourceAssay MediumIC50 (µM)Reference
This compound Bovine MilkIn vitro assay0.003[1]
Febuxostat Bovine MilkIn vitro assay0.003[1]
This compound Rat PlasmaEx vivo assay0.073[1]
Febuxostat Rat PlasmaEx vivo assay0.154[1]

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cross-reactivity with Other Metabolic Enzymes

A critical aspect of drug development is understanding the selectivity of a compound to minimize off-target effects.

Pyrimidine Metabolism

Purine analog xanthine oxidase inhibitors, such as allopurinol, can interfere with pyrimidine metabolism due to their structural similarity to purines.[2] Preclinical studies have shown that this compound, being a non-purine inhibitor, does not affect pyrimidine metabolism. In a study with Balb/c mice, high doses of allopurinol led to an increase in plasma orotidine and orotic acid, indicators of altered pyrimidine metabolism. In contrast, administration of this compound or Febuxostat did not result in such changes.[1] This suggests a lower potential for side effects related to pyrimidine pathway interference.

Broader Metabolic Enzyme Selectivity

While the selectivity of this compound against enzymes of pyrimidine metabolism has been investigated, a broad, publicly available screening panel against other classes of metabolic enzymes (e.g., cytochrome P450s, kinases, other oxidoreductases) has not been identified in the current literature.

For context, a study on the non-purine inhibitor Febuxostat demonstrated a high degree of selectivity. At concentrations up to 100 µM, Febuxostat showed no significant inhibitory effects on the following enzymes involved in purine and pyrimidine metabolism:[2]

  • Guanine deaminase

  • Hypoxanthine-guanine phosphoribosyltransferase

  • Purine nucleoside phosphorylase

  • Orotate phosphoribosyltransferase

  • Orotidine-5'-monophosphate decarboxylase

Experimental Protocols

In Vitro Xanthine Oxidase Inhibition Assay (Spectrophotometric Method)

This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against xanthine oxidase.

Principle: The activity of xanthine oxidase is determined by measuring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid from the substrate xanthine. The inhibitory effect of a test compound is quantified by the reduction in uric acid formation.

Materials:

  • Xanthine Oxidase (from bovine milk or other sources)

  • Xanthine (substrate)

  • Phosphate buffer (e.g., 100 mM, pH 7.5)

  • Test compound (e.g., this compound)

  • Allopurinol or Febuxostat (as a positive control)

  • Spectrophotometer capable of reading at 295 nm

  • 96-well plates or cuvettes

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of xanthine in a suitable buffer.

    • Prepare a working solution of xanthine oxidase in a cold phosphate buffer immediately before use.

    • Prepare serial dilutions of the test compound and control inhibitor.

  • Assay Mixture Preparation:

    • In a 96-well plate or cuvette, add the phosphate buffer, the test compound solution (at various concentrations), and the xanthine oxidase solution.

    • Incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a pre-incubation period (e.g., 15 minutes).

  • Initiation of Reaction:

    • Add the xanthine solution to the assay mixture to start the enzymatic reaction.

  • Measurement:

    • Immediately measure the change in absorbance at 295 nm over a defined period (e.g., 5-10 minutes) using a spectrophotometer.

  • Data Analysis:

    • Calculate the rate of uric acid formation from the linear portion of the absorbance versus time curve.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity without inhibitor - Activity with inhibitor) / Activity without inhibitor] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Purine_Metabolism_Pathway Purine_Nucleotides Purine Nucleotides Hypoxanthine Hypoxanthine Purine_Nucleotides->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric Acid Xanthine->Uric_Acid Xanthine Oxidase This compound This compound Xanthine_Oxidase Xanthine Oxidase This compound->Xanthine_Oxidase Inhibition

Caption: Purine metabolism and the inhibitory action of this compound on Xanthine Oxidase.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, XO, Xanthine, Inhibitor) Mix Prepare Assay Mixture (Buffer + Inhibitor + XO) Reagents->Mix Preincubation Pre-incubate Mix->Preincubation Initiate Initiate Reaction (Add Xanthine) Preincubation->Initiate Measure Spectrophotometric Measurement (Absorbance at 295 nm) Initiate->Measure Calculate Calculate % Inhibition Measure->Calculate Determine_IC50 Determine IC50 Calculate->Determine_IC50

Caption: Experimental workflow for the in vitro Xanthine Oxidase inhibition assay.

References

A Head-to-Head Comparison of the Pharmacokinetic Profiles of Tigulixostat and Febuxostat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the pharmacokinetic properties of two key xanthine oxidase inhibitors, supported by experimental data.

In the landscape of hyperuricemia and gout treatment, the development of selective xanthine oxidase inhibitors has marked a significant therapeutic advancement. Febuxostat, a well-established non-purine selective inhibitor, has long been a cornerstone of therapy. More recently, Tigulixostat (also known as LC350189) has emerged as a novel non-purine selective xanthine oxidase inhibitor, showing promise in clinical trials. This guide provides a detailed comparison of the pharmacokinetic profiles of this compound and febuxostat, presenting key data from clinical studies to aid in research and development decisions.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound and febuxostat, derived from studies in healthy adult subjects.

Table 1: Single Ascending Dose (SAD) Pharmacokinetic Parameters in Healthy Subjects

ParameterThis compound (LC350189)Febuxostat
Dose 10 mg50 mg
Cmax (ng/mL) 180.4 ± 40.81035.3 ± 211.7
Tmax (hr) 1.0 (0.8 - 2.0)1.0 (0.8 - 2.0)
AUC_last (ng·h/mL) 622.3 ± 142.13583.9 ± 667.1
t½ (hr) 4.1 ± 0.74.7 ± 0.8

Data for this compound is presented as mean ± SD, with Tmax as median (range)[1]. Data for Febuxostat is approximated from graphical representations and reported ranges in literature[2][3].

Table 2: Multiple Ascending Dose (MAD) Pharmacokinetic Parameters in Healthy Subjects (Day 7)

ParameterThis compound (LC350189)Febuxostat
Dose (once daily) 100 mg200 mg
Cmax,ss (ng/mL) 2581.3 ± 514.95092.5 ± 1014.2
Tmax,ss (hr) 1.5 (1.0 - 2.0)1.3 (0.8 - 2.0)
AUC_tau,ss (ng·h/mL) 11098.3 ± 2219.723979.0 ± 4795.8
t½ (hr) 6.0 ± 1.17.4 ± 1.5

Data for this compound is presented as mean ± SD, with Tmax as median (range)[1]. Data for Febuxostat is approximated from literature[2][3]. Cmax,ss: Maximum plasma concentration at steady state; Tmax,ss: Time to reach Cmax at steady state; AUC_tau,ss: Area under the plasma concentration-time curve over a dosing interval at steady state.

Experimental Protocols

The pharmacokinetic data presented above were primarily derived from Phase 1, randomized, double-blind, placebo- and active-controlled, single- and multiple-ascending dose studies in healthy male subjects.

Study Design

For this compound (LC350189): A dose-block randomized, double-blind, active- and placebo-controlled study was conducted. The single ascending dose (SAD) part involved oral administration of this compound at doses ranging from 10 mg to 600 mg. The multiple ascending dose (MAD) part involved once-daily oral administration of this compound for 7 days at doses of 100 mg, 200 mg, 400 mg, and 800 mg. In the MAD study, febuxostat 80 mg was used as an active comparator[1]. Serial blood samples were collected at predefined time points to determine the plasma concentrations of the drug.

For Febuxostat: A phase I, dose-escalation study was performed in healthy subjects with dose groups ranging from 10 mg to 240 mg. Febuxostat was administered once daily. Blood and urine samples were collected to assess the pharmacokinetics of febuxostat and its metabolites after both single and multiple doses[2].

Bioanalytical Method for Drug Quantification

The concentration of both this compound and febuxostat in plasma samples was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Febuxostat Quantification: Several validated LC-MS/MS methods have been published for the quantification of febuxostat in human plasma. A common approach involves the following steps:

  • Sample Preparation: Protein precipitation or liquid-liquid extraction is used to isolate febuxostat from the plasma matrix. For liquid-liquid extraction, a solvent such as diethyl ether or methyl tert-butyl ether is used. An internal standard (e.g., febuxostat-d7 or indomethacin) is added to the plasma sample before extraction to ensure accuracy and precision[4][5][6].

  • Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. Separation is typically achieved on a C18 reversed-phase column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate or formic acid)[4][7].

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The analysis is performed in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. For febuxostat, the precursor to product ion transition is typically monitored at m/z 317.1 → 261.1 in positive ion mode or m/z 315.1 → 271.0 in negative ion mode[4][5][6].

While a specific, detailed protocol for the bioanalytical method for this compound is not publicly available, the pivotal pharmacokinetic study by Yoon et al. states that plasma concentrations of LC350189 were determined using a validated LC-MS/MS method[1].

Visualizing Key Processes

To better understand the context of these pharmacokinetic studies, the following diagrams illustrate the mechanism of action and a generalized experimental workflow.

purine_metabolism cluster_pathway Purine Metabolism Pathway cluster_inhibition Inhibition Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric_Acid Xanthine->Uric_Acid Xanthine Oxidase Xanthine_Oxidase Xanthine_Oxidase This compound This compound Inhibition This compound->Inhibition Febuxostat Febuxostat Febuxostat->Inhibition Inhibition->Xanthine_Oxidase

Caption: Mechanism of action of this compound and Febuxostat.

pk_workflow cluster_study Pharmacokinetic Study Workflow Subject_Recruitment Healthy Subject Recruitment Dosing Drug Administration (Single or Multiple Doses) Subject_Recruitment->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Analysis LC-MS/MS Analysis Plasma_Separation->Sample_Analysis Data_Analysis Pharmacokinetic Parameter Calculation Sample_Analysis->Data_Analysis

Caption: Generalized workflow for a clinical pharmacokinetic study.

References

Efficacy of Tigulixostat in Allopurinol-Intolerant Research Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of tigulixostat with alternative xanthine oxidase inhibitors in research models relevant to allopurinol intolerance. The data presented is based on preclinical studies, offering insights into the therapeutic potential of this compound for gout and hyperuricemia.

Executive Summary

This compound, a novel non-purine selective xanthine oxidase inhibitor, demonstrates significant promise as a uric acid-lowering therapy, particularly in contexts where allopurinol, the first-line treatment, may be unsuitable. Preclinical evidence from urate oxidase knockout (Uox-KO) mouse models, which mimic human hyperuricemia, indicates that this compound is not only effective at reducing serum uric acid levels but may also offer renal protective benefits. This guide will delve into the comparative efficacy of this compound, allopurinol, and another alternative, febuxostat, supported by experimental data and detailed methodologies.

Mechanism of Action: Targeting Xanthine Oxidase

Gout is primarily caused by the accumulation of uric acid crystals in the joints, a result of hyperuricemia. Uric acid is the final product of purine metabolism, with the enzyme xanthine oxidase playing a crucial role in its production by catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[1] Xanthine oxidase inhibitors block this enzyme, thereby reducing uric acid production.

This compound and febuxostat are non-purine selective inhibitors of xanthine oxidase, meaning their chemical structures are not similar to purines.[2][3] This contrasts with allopurinol, which is a purine analogue.[1] This structural difference may contribute to the differing safety and efficacy profiles of these drugs.

Purine_Metabolism Purine_Nucleotides Purine Nucleotides Hypoxanthine Hypoxanthine Purine_Nucleotides->Hypoxanthine Xanthine_Oxidase Xanthine Oxidase Hypoxanthine->Xanthine_Oxidase Xanthine Xanthine Xanthine->Xanthine_Oxidase Uric_Acid Uric Acid Xanthine_Oxidase->Xanthine Xanthine_Oxidase->Uric_Acid Inhibitors Xanthine Oxidase Inhibitors This compound This compound This compound->Xanthine_Oxidase Allopurinol Allopurinol Allopurinol->Xanthine_Oxidase Febuxostat Febuxostat Febuxostat->Xanthine_Oxidase

Figure 1: Purine Metabolism and Inhibition by Xanthine Oxidase Inhibitors.

Comparative Efficacy in a Uox-KO Mouse Model

A key preclinical study investigated the efficacy of this compound compared to allopurinol in a urate oxidase knockout (Uox-KO) mouse model. Uox-KO mice lack the enzyme urate oxidase, which in rodents breaks down uric acid into a more soluble compound. This genetic modification results in elevated serum uric acid levels, making these mice a relevant model for human hyperuricemia.

Data Presentation

The following tables summarize the key quantitative findings from this study.

Table 1: Serum Uric Acid (SUA) Levels in Uox-KO Mice

Treatment GroupWeek 5 (mg/dL)Week 7 (mg/dL)Week 9 (mg/dL)
Control (Wild-Type)~1.5~1.5~1.5
Uox-KO (Untreated)~8.0~9.5~10.0
Uox-KO + Allopurinol~8.0~6.0~5.5
Uox-KO + this compound~8.0~4.0~3.0

Data are approximated from graphical representations in the cited study.[4]

Table 2: Renal Function Markers in Uox-KO Mice at Week 9

Treatment GroupSerum Creatinine (mg/dL)Blood Urea Nitrogen (BUN) (mg/dL)
Control (Wild-Type)~0.2~20
Uox-KO (Untreated)~0.4~40
Uox-KO + Allopurinol~0.3~30
Uox-KO + this compound~0.2~25

Data are approximated from graphical representations in the cited study.[4]

Experimental Protocols

Uox-KO Mouse Model of Hyperuricemia

A detailed experimental protocol for a study comparing the efficacy of this compound and allopurinol in Uox-KO mice is outlined below. This protocol is a synthesized representation based on the methodologies described in the reference study.[4]

Experimental_Workflow Start Start: Uox-KO Mice (5 weeks old) Grouping Randomly assign to 4 groups (n=5/group): 1. Control (Wild-Type) 2. Uox-KO (Vehicle) 3. Uox-KO + Allopurinol 4. Uox-KO + this compound Start->Grouping Treatment Daily Oral Gavage for 4 weeks Grouping->Treatment Monitoring Weekly monitoring: - Body weight - Blood collection for SUA Treatment->Monitoring Endpoint Endpoint at Week 9: - Blood collection (cardiac puncture) - Kidney and liver tissue harvesting Monitoring->Endpoint Analysis Biochemical and Histological Analysis Endpoint->Analysis SUA_Cr Serum Uric Acid (SUA) and Creatinine Measurement Analysis->SUA_Cr Histology Kidney Histopathology (H&E staining) Analysis->Histology Flow_Cytometry Kidney Macrophage Polarization (Flow Cytometry) Analysis->Flow_Cytometry End End of Study SUA_Cr->End Histology->End Flow_Cytometry->End

Figure 2: Experimental Workflow for the Uox-KO Mouse Study.

1. Animal Model:

  • Male Uox-KO mice on a C57BL/6J background, aged 5 weeks, are used. Wild-type C57BL/6J mice of the same age serve as controls. The Uox gene is knocked out using CRISPR/Cas9 technology.[4]

2. Animal Husbandry:

  • Mice are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. They have ad libitum access to standard chow and water.

3. Experimental Groups:

  • Animals are randomly divided into four groups (n=5 per group):

    • Group 1: Wild-Type Control (Vehicle)

    • Group 2: Uox-KO Control (Vehicle)

    • Group 3: Uox-KO + Allopurinol (10 mg/kg)

    • Group 4: Uox-KO + this compound (5 mg/kg)

4. Drug Administration:

  • Allopurinol and this compound are suspended in a 0.5% carboxymethylcellulose (CMC) solution.

  • The drugs or vehicle are administered once daily via oral gavage for a period of 4 weeks. The volume of administration is typically 10 mL/kg of body weight.[5]

5. Sample Collection:

  • Blood: Blood samples are collected weekly from the tail vein for the measurement of serum uric acid (SUA). At the end of the study (week 9), terminal blood collection is performed via cardiac puncture under anesthesia.

  • Tissues: Kidneys and livers are harvested at the end of the study. One kidney is fixed in 10% neutral buffered formalin for histological analysis, and the other is processed for flow cytometry.

6. Biochemical Analysis:

  • Serum Uric Acid and Creatinine: Serum levels of uric acid and creatinine are measured using a commercial enzymatic assay kit or by UPLC-MS/MS for higher sensitivity and specificity.[6][7]

7. Histological Analysis:

  • Kidney Histopathology: Formalin-fixed kidney tissues are embedded in paraffin, sectioned at 4-5 µm, and stained with Hematoxylin and Eosin (H&E) to assess renal morphology and signs of injury, such as tubular damage and inflammatory cell infiltration.[8]

8. Flow Cytometry for Macrophage Polarization:

  • Cell Isolation: Kidneys are perfused with PBS to remove blood. The tissue is then minced and digested with collagenase and DNase I to obtain a single-cell suspension.

  • Staining: The cells are stained with fluorescently labeled antibodies against macrophage markers (e.g., F4/80, CD11b) and markers for M1 (e.g., CD86) and M2 (e.g., CD206) polarization.

  • Analysis: The stained cells are analyzed using a flow cytometer to quantify the populations of M1 and M2 macrophages in the kidney.[1][9]

Comparison with Febuxostat in Allopurinol-Intolerant Patients

While direct preclinical comparisons of this compound and febuxostat in allopurinol-intolerant models are limited, clinical data on febuxostat provides a valuable benchmark for a potential alternative to allopurinol.

Febuxostat has been shown to be effective in lowering serum urate levels in patients with gout, including those who are intolerant to allopurinol.[3] Clinical trials have demonstrated that febuxostat is more effective than allopurinol at standard doses in achieving target serum urate levels.[10] However, concerns have been raised regarding the cardiovascular safety of febuxostat, leading to an FDA boxed warning.[11] More recent studies have provided a more nuanced view of its cardiovascular risk profile.[12][13]

Conclusion

This compound emerges as a promising alternative to allopurinol for the management of hyperuricemia, particularly in the context of allopurinol intolerance. Preclinical data from Uox-KO mouse models demonstrate its superior efficacy in lowering serum uric acid and suggest potential renal protective effects compared to allopurinol. Its non-purine structure differentiates it from allopurinol and aligns it with febuxostat, another allopurinol alternative. As research progresses, further studies, including direct comparative trials with febuxostat in relevant preclinical models and continued clinical evaluation, will be crucial in fully elucidating the therapeutic position of this compound in the management of gout and hyperuricemia.

References

A Comparative Analysis of Tigulixostat's Impact on Renal Function Alongside Alternative Xanthine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the emerging xanthine oxidase inhibitor, Tigulixostat, and its impact on renal function, benchmarked against established alternatives such as Allopurinol, Febuxostat, and Topiroxostat. The content is supported by available preclinical and clinical data to offer an objective overview for research and development professionals.

Executive Summary

This compound, a novel non-purine selective xanthine oxidase inhibitor, is currently under investigation for the management of hyperuricemia in patients with gout.[1][2] Early data suggests that this compound may offer a favorable renal safety profile, a critical consideration in a patient population often presenting with compromised kidney function. This guide delves into the available data on this compound and compares it with the known renal effects of other widely used xanthine oxidase inhibitors.

Comparative Data on Renal Function Markers

The following tables summarize key quantitative data from preclinical and clinical studies, focusing on markers of renal function.

Table 1: Preclinical Data from a Hyperuricemic Nephropathy Mouse Model

ParameterControlHyperuricemic ModelThis compound-TreatedAllopurinol-Treated
Serum Creatinine (mg/dL) NormalElevatedReduced vs. ModelReduced vs. Model
Blood Urea Nitrogen (BUN) (mg/dL) NormalElevatedReduced vs. ModelReduced vs. Model
Urine Microalbumin (µ g/24h ) NormalSignificantly ElevatedSignificantly Reduced vs. ModelReduced vs. Model
Data synthesized from a study in a Uox-KO mouse model of hyperuricemic nephropathy.[3]

Table 2: Overview of Clinical Trial Data on Renal Function

DrugStudy PopulationKey Renal Function FindingsCitation(s)
This compound Participants with normal to severe renal impairment (Phase 1)No clinically meaningful changes in pharmacokinetic parameters observed. Efficacy in reducing serum uric acid was similar across all renal impairment groups, suggesting no dose adjustment is necessary.[4]
Gout patients with hyperuricemia (Phase 3, ongoing)Inclusion criteria allow for patients with eGFR ≥30 mL/min/1.73 m2. Renal safety is a monitored endpoint.[5][6][7]
Allopurinol Patients with chronic kidney disease (CKD)Some studies suggest a potential to slow the progression of renal disease and modestly improve eGFR over time.[2]
Febuxostat Patients with mild to severe renal impairmentGenerally well-tolerated with no dose adjustment required in mild to moderate impairment. Some studies suggest a potential for a positive long-term eGFR slope compared to a negative slope with allopurinol in CKD patients.[8]
Topiroxostat Hyperuricemic patients with CKDStudies indicate maintenance of eGFR and serum creatinine levels, suggesting a potential to slow the decline in renal function.[1]

Experimental Protocols

Detailed methodologies are crucial for the interpretation of comparative data. The following outlines the typical experimental protocols used in the assessment of renal function for these compounds.

Preclinical Assessment of this compound in a Hyperuricemic Nephropathy Model

A study utilized a Uox-KO (urate oxidase knockout) mouse model which develops hyperuricemia and subsequent kidney damage.[3]

  • Animal Model: Uox-KO mice.

  • Treatment Groups: Control, Uox-KO (untreated), Uox-KO + this compound, Uox-KO + Allopurinol.[3]

  • Duration: Treatment administered over several weeks.[3]

  • Renal Function Assessment:

    • Blood Chemistry: Serum creatinine and Blood Urea Nitrogen (BUN) levels were measured at specified time points.[3]

    • Urine Analysis: 24-hour urine collection to measure urine microalbumin levels, an early indicator of kidney damage.[3]

    • Histopathology: Kidney tissues were examined for pathological changes, including crystal deposition and inflammation.[3]

Clinical Assessment of Renal Function in a this compound Phase 1 Trial

This study evaluated the pharmacokinetics and pharmacodynamics of this compound in individuals with varying degrees of renal impairment.[4][9]

  • Study Design: Open-label, parallel-group, multiple-dose study.

  • Participant Groups:

    • Normal renal function (eGFR ≥90 mL/min/1.73m²)

    • Mild renal impairment (eGFR 60 to <90 mL/min/1.73m²)

    • Moderate renal impairment (eGFR 30 to <60 mL/min/1.73m²)

    • Severe renal impairment (eGFR <30 mL/min/1.73m²)

  • Renal Function Measurement: Estimated Glomerular Filtration Rate (eGFR) was calculated using the Modification of Diet in Renal Disease (MDRD) formula.[4][9]

  • Data Collection: Serial blood and urine samples were collected to assess pharmacokinetic and pharmacodynamic parameters. Safety assessments included monitoring of adverse events and laboratory safety tests.[4]

Signaling Pathways and Mechanisms of Action

The impact of xanthine oxidase inhibitors on renal function is intrinsically linked to the pathophysiology of hyperuricemia-induced kidney injury.

Hyperuricemia-Induced Renal Injury Signaling Pathway

Hyperuricemia can lead to renal damage through both crystal-dependent and crystal-independent mechanisms.[10][11] Soluble uric acid can induce inflammation, oxidative stress, and endothelial dysfunction.[12][13][14]

G cluster_0 Hyperuricemia cluster_1 Cellular Mechanisms cluster_2 Renal Pathophysiology UricAcid High Soluble Uric Acid Inflammation Inflammation (NF-κB, NLRP3 Inflammasome) UricAcid->Inflammation OxidativeStress Oxidative Stress (ROS Production) UricAcid->OxidativeStress EndoDysfunction Endothelial Dysfunction (Reduced NO) UricAcid->EndoDysfunction RAAS RAAS Activation UricAcid->RAAS TubulointerstitialFibrosis Tubulointerstitial Fibrosis Inflammation->TubulointerstitialFibrosis OxidativeStress->EndoDysfunction AfferentArteriolopathy Afferent Arteriolopathy EndoDysfunction->AfferentArteriolopathy GlomerularHypertension Glomerular Hypertension RAAS->GlomerularHypertension AfferentArteriolopathy->GlomerularHypertension GlomerularHypertension->TubulointerstitialFibrosis

Caption: Signaling pathways in hyperuricemia-induced renal injury.

Mechanism of Action of Xanthine Oxidase Inhibitors

This compound and its alternatives act by inhibiting xanthine oxidase, the enzyme responsible for the final two steps in uric acid synthesis. By reducing uric acid production, these drugs can mitigate the downstream inflammatory and fibrotic pathways in the kidney.[11]

G Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO UricAcid Uric Acid Xanthine->UricAcid XO RenalInjury Reduced Hyperuricemia-Induced Renal Injury UricAcid->RenalInjury Leads to XO Xanthine Oxidase XOi Xanthine Oxidase Inhibitors (this compound, Allopurinol, etc.) XOi->XO Inhibition XOi->RenalInjury Potential for Renoprotection

Caption: Mechanism of action of xanthine oxidase inhibitors.

Experimental Workflow for Clinical Trial Renal Assessment

The following diagram illustrates a typical workflow for assessing the renal safety and efficacy of a new drug like this compound in a clinical trial setting.

G Start Patient Screening (Inclusion/Exclusion Criteria, e.g., eGFR ≥30) Washout Washout of Existing Urate-Lowering Therapy Start->Washout Randomization Randomization Washout->Randomization Treatment Treatment Period (e.g., this compound vs. Allopurinol vs. Placebo) Randomization->Treatment Monitoring Regular Monitoring Visits Treatment->Monitoring Endpoint Primary & Secondary Endpoints (e.g., Change in eGFR, Serum Creatinine) Monitoring->Endpoint FollowUp Post-Treatment Follow-Up Endpoint->FollowUp Analysis Data Analysis and Reporting FollowUp->Analysis

Caption: Clinical trial workflow for renal function assessment.

Conclusion

This compound is a promising new agent for the management of hyperuricemia and gout. Preclinical data suggests it may ameliorate hyperuricemic nephropathy, and early clinical data in patients with renal impairment indicate a favorable pharmacokinetic and safety profile without the need for dose adjustment.[3][4] While direct, large-scale comparative clinical trials focusing on renal outcomes are still ongoing, the available evidence positions this compound as a potentially valuable therapeutic option, particularly for patients with underlying renal comorbidities. Further data from the ongoing Phase 3 trials will be critical in fully elucidating its comparative renal impact versus established therapies like allopurinol, febuxostat, and topiroxostat.

References

Tigulixostat Demonstrates Promising Urate-Lowering Efficacy in Clinical Trials, Offering a New Alternative for Gout Management

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 7, 2025 – Clinical trial data for Tigulixostat, a novel non-purine xanthine oxidase inhibitor, reveals significant urate-lowering effects in patients with hyperuricemia and gout. These findings position this compound as a promising new therapeutic option, with studies indicating comparable or superior efficacy to existing treatments such as Allopurinol and Febuxostat. This comparison guide provides a detailed analysis of the clinical trial data for this compound and its alternatives, offering valuable insights for researchers, scientists, and drug development professionals.

This compound works by selectively inhibiting xanthine oxidase, a key enzyme in the production of uric acid.[1][2] Elevated levels of uric acid are a hallmark of gout, a painful inflammatory arthritis.[2] By reducing uric acid production, this compound aims to alleviate the symptoms and progression of this condition.[1]

Comparative Efficacy of Urate-Lowering Therapies

Clinical trial data for this compound and other commonly prescribed urate-lowering therapies are summarized below. The data highlights the primary efficacy endpoints from various studies, focusing on the reduction of serum uric acid (sUA) levels.

Xanthine Oxidase Inhibitors:
DrugDosage(s)TrialKey Efficacy ResultsAdverse Events
This compound 50mg, 100mg, 200mgPhase II, Randomized, Double-Blind, Placebo-ControlledAt week 12, the proportion of patients achieving sUA <5.0 mg/dL was 47.1% (50mg), 44.7% (100mg), and 62.2% (200mg), compared to 2.9% for placebo. The mean percentage change in sUA from baseline ranged from -38.8% to -61.8% for this compound groups.The incidence of adverse events was similar across this compound and placebo groups (50.0% to 56.8%), with most being mild to moderate in severity. The rate of gout flares requiring rescue treatment was also comparable between the groups (9.4% to 13.2%).
Febuxostat 40mg, 80mgCONFIRMS Trial (Phase III, Randomized, Allopurinol-Controlled)At 6 months, the proportion of subjects achieving sUA <6.0 mg/dL was 45% (40mg) and 67% (80mg).[3] Febuxostat 80mg was superior to both Febuxostat 40mg and Allopurinol 300mg/200mg.[3]Rates of adverse events did not differ across treatment groups.[3] Adjudicated cardiovascular event rates were 0.0% for Febuxostat 40mg and 0.4% for both Febuxostat 80mg and Allopurinol.[3]
Allopurinol 300mg (or 200mg in renal impairment)CONFIRMS Trial (Phase III, Randomized, Febuxostat-Controlled)At 6 months, 42% of subjects achieved sUA <6.0 mg/dL.[3]Rates of adverse events did not differ across treatment groups.[3] Adjudicated cardiovascular event rate was 0.4%.[3]
Dose EscalationLong-term follow-up of a randomized controlled trialIn a long-term follow-up, 58.2% of participants maintained an sUA concentration below 0.36 mmol/L (<6.0 mg/dL).[4]No significant increase in the risk of rash or other adverse events was observed with gradual dose escalation.[5]
Uricosuric Agent:
DrugDosage(s)TrialKey Efficacy ResultsAdverse Events
Probenecid VariesRetrospective StudyAs monotherapy, lowered mean sUA from 9.8 mg/dL to 6.9 mg/dL.[6] As an add-on to allopurinol, it further lowered mean sUA from 8.4 mg/dL to 6.4 mg/dL.[6] 33% of patients on monotherapy and 37% on combination therapy achieved target sUA levels.[7]Adverse events were observed in 19% of patients with normal renal function and 13% of patients with impaired renal function.[7]

Experimental Protocols

A general overview of the methodologies employed in the key clinical trials is provided below. For complete and detailed protocols, referring to the specific trial documentation is recommended.

This compound Phase II Trial (NCT03934022)

This was a multicenter, randomized, double-blind, placebo-controlled, dose-finding study. Gout patients with hyperuricemia (sUA ≥8.0 mg/dL and ≤12.0 mg/dL) were enrolled.[8] After a washout period, participants were randomized to receive a once-daily oral dose of this compound (50 mg, 100 mg, or 200 mg) or a placebo for 12 weeks. All patients received colchicine as prophylaxis for gout flares. The primary endpoint was the proportion of subjects achieving an sUA level of less than 5.0 mg/dL at week 12.

Febuxostat CONFIRMS Trial (NCT00430248)

This was a 6-month, Phase III, randomized, double-blind, allopurinol-controlled study.[3] A total of 2,269 subjects with gout and sUA ≥8.0 mg/dL were randomized to receive daily doses of Febuxostat (40 mg or 80 mg) or allopurinol (300 mg, or 200 mg for those with moderate renal impairment).[3] The primary endpoint was the proportion of all subjects with a final sUA level of less than 6.0 mg/dL.[3]

Allopurinol Dose Escalation Trial

This was a randomized, controlled, parallel-group, comparative clinical trial.[9] Participants with gout who were already receiving a creatinine clearance-based dose of allopurinol but still had an sUA ≥6.0 mg/dL were randomized to either continue their current dose (control group) or undergo monthly dose escalation of allopurinol until their sUA was <6.0 mg/dL.[2][9] The primary endpoints were the reduction in SU and the occurrence of adverse events over 12 months.[9]

Probenecid Retrospective Study

This study involved a retrospective review of medical records from a rheumatology clinic.[10] Researchers identified 57 gout patients who had been treated with probenecid, either as monotherapy due to allopurinol intolerance or as an add-on therapy for inadequate response to allopurinol.[10] The study assessed the change in mean serum uric acid levels.[10]

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of action of the compared urate-lowering therapies and a typical clinical trial workflow.

cluster_moa Mechanism of Action of Urate-Lowering Therapies cluster_xoi Xanthine Oxidase Inhibitors cluster_uricosuric Uricosuric Agents Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric Acid Uric Acid Xanthine->Uric Acid Xanthine Oxidase Xanthine Oxidase Xanthine Oxidase This compound This compound This compound->Xanthine Oxidase Inhibits Allopurinol Allopurinol Allopurinol->Xanthine Oxidase Inhibits Febuxostat Febuxostat Febuxostat->Xanthine Oxidase Inhibits Uric Acid in Blood Uric Acid in Blood Kidney Tubule Kidney Tubule Uric Acid in Blood->Kidney Tubule Reabsorption Uric Acid in Urine Uric Acid in Urine Kidney Tubule->Uric Acid in Urine Excretion Probenecid Probenecid Probenecid->Kidney Tubule Inhibits Reabsorption

Caption: Mechanism of action for Xanthine Oxidase Inhibitors and Uricosuric Agents.

cluster_workflow Typical Randomized Controlled Trial Workflow Screening Screening Washout Washout Screening->Washout Randomization Randomization Washout->Randomization Treatment Group A Treatment Group A Randomization->Treatment Group A Drug A Treatment Group B Treatment Group B Randomization->Treatment Group B Drug B Placebo Group Placebo Group Randomization->Placebo Group Placebo Treatment Period Treatment Period Follow-up Follow-up Treatment Period->Follow-up Data Analysis Data Analysis Follow-up->Data Analysis Patient Population Patient Population Patient Population->Screening Treatment Group A->Treatment Period Treatment Group B->Treatment Period Placebo Group->Treatment Period

Caption: Generalized workflow of a randomized controlled clinical trial.

Conclusion

The clinical data accumulated to date for this compound strongly supports its efficacy in lowering serum urate levels in patients with gout and hyperuricemia. Phase II trial results demonstrate a clear dose-dependent response and a favorable safety profile. Ongoing and upcoming Phase III trials will provide more comprehensive data on its long-term safety and efficacy, including direct comparisons with Allopurinol.[1] The evidence suggests that this compound has the potential to be a valuable addition to the therapeutic armamentarium for the management of gout, offering a new and effective option for patients, including those who may not respond adequately to or tolerate existing therapies. Researchers and clinicians should continue to monitor the outcomes of ongoing clinical trials to fully ascertain the role of this compound in the evolving landscape of gout treatment.

References

Benchmarking Tigulixostat's safety profile against other gout therapies

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of the Safety Profiles of Gout Therapies for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the safety profile of tigulixostat, a novel non-purine selective xanthine oxidase inhibitor, with established gout therapies including allopurinol, febuxostat, probenecid, and colchicine. The information is intended for researchers, scientists, and drug development professionals, with a focus on data from clinical trials and established mechanisms of action.

Introduction to Gout Therapies and Mechanisms of Action

Gout is an inflammatory arthritis characterized by hyperuricemia, leading to the deposition of monosodium urate crystals in joints and tissues.[1] Therapeutic strategies primarily focus on lowering serum uric acid (sUA) levels or managing inflammation.

  • Xanthine Oxidase (XO) Inhibitors: This class of drugs, which includes this compound, allopurinol, and febuxostat, works by blocking the xanthine oxidase enzyme. This enzyme is critical in the metabolic pathway that converts purines into uric acid.[2][3][4][5] By inhibiting this enzyme, these drugs reduce the production of uric acid in the body.[6][7]

  • Uricosuric Agents: Probenecid is a uricosuric agent that increases the renal excretion of uric acid.[8][9] It acts on the renal tubules to inhibit the reabsorption of urate from the urine back into the blood.[10][11]

  • Anti-inflammatory Agents: Colchicine is used to manage and prevent acute gout flares. Its mechanism involves disrupting microtubule polymerization in neutrophils, which inhibits their migration to inflamed areas and dampens the inflammatory response to urate crystals.[12][13][14]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the primary mechanisms of action for each class of gout therapy.

cluster_XO Xanthine Oxidase Inhibition Pathway Purines Purines Hypoxanthine Hypoxanthine Purines->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO UricAcid Uric Acid Xanthine->UricAcid XO XO Xanthine Oxidase Inhibitors This compound Allopurinol Febuxostat Inhibitors->XO inhibit

Caption: Mechanism of Xanthine Oxidase Inhibitors.

cluster_Uricosuric Uricosuric Agent Pathway (Renal Tubule) Blood Bloodstream (High Uric Acid) Tubule Renal Tubule Cell Blood->Tubule Filtration Urine Urine (Uric Acid Excreted) Tubule->Blood Reabsorption via URAT1 Tubule->Urine Secretion URAT1 URAT1 Transporter Probenecid Probenecid Probenecid->URAT1 inhibits

Caption: Mechanism of Uricosuric Agents.

cluster_Colchicine Colchicine Anti-inflammatory Pathway UrateCrystals Urate Crystals Neutrophil Neutrophil UrateCrystals->Neutrophil activate Inflammation Inflammation (Gout Flare) Neutrophil->Inflammation migration & degranulation Tubulin β-tubulin Microtubules Microtubules Tubulin->Microtubules polymerization Colchicine Colchicine Colchicine->Tubulin binds & inhibits polymerization

Caption: Mechanism of Colchicine.

Comparative Safety Profile: Adverse Events from Clinical Trials

The safety of a gout therapy is a critical factor in its selection and long-term use. The following tables summarize adverse event (AE) data from various clinical trials. It is important to note that trial designs, patient populations, and durations vary, which can influence reported AE rates.

Table 1: Comparison of Common Adverse Events (Incidence %)

Adverse EventThis compoundAllopurinolFebuxostatProbenecidColchicinePlacebo
Any AE 50.0 - 56.8%[15][16]38.6 - 85%[17][18]41.8 - 80%[17][18]~26% (discontinuation rate)[18]Higher than placebo[19]50.0 - 56.8%[15]
Gout Flares 9.4 - 13.2%[15][20]VariableHigher initially[21]Increased initially[22]Prophylaxis use9.4%[20]
Diarrhea Mild/Moderate[23]LowReported[17]GI Upset[24]Common[19]Mild/Moderate[23]
Rash Mild/Moderate[23]1.5 - 7%[17][25]Reported[17]Hypersensitivity[9]RareMild/Moderate[23]
Nausea Mild/Moderate[23]LowReported[6]Common[22]CommonMild/Moderate[23]
Headache Mild/Moderate[23]LowLowCommon[22]LowMild/Moderate[23]
Abnormal LFTs Mild/Moderate[23]Reported[17]Reported[6][17]RareRareMild/Moderate[23]

Note: Data is aggregated from multiple studies and represents ranges or typical findings. Direct comparison should be made with caution.

Table 2: Serious Adverse Events and Key Safety Concerns

DrugKey Safety Concerns
This compound Generally well-tolerated in Phase II/III trials; AEs were mostly mild to moderate with no serious side effects reported in some studies.[20][26][27]
Allopurinol Allopurinol Hypersensitivity Syndrome (AHS): A rare but severe reaction with a mortality rate of 20-25%.[3] Risk is higher in the first few months and with certain genetic markers (HLA-B*5801).
Febuxostat Cardiovascular (CV) Events: FDA issued a warning due to a higher rate of CV death compared to allopurinol in the CARES trial.[28][29] Other meta-analyses have shown no significant difference in overall major adverse CV events.[30][31]
Probenecid Kidney Stones: Increased risk of uric acid stone formation.[22] Contraindicated in patients with a history of urolithiasis. Requires adequate fluid intake.
Colchicine Narrow Therapeutic Window: Overdose can be fatal.[14] Significant potential for drug-drug interactions. Gastrointestinal toxicity is common.

Experimental Protocols: A Representative Clinical Trial Workflow

The evaluation of a new gout therapy like this compound follows a rigorous clinical trial process. The diagram below illustrates a typical workflow for a Phase III, randomized, placebo-controlled trial.

cluster_Workflow Typical Phase III Gout Therapy Clinical Trial Workflow Start Patient Screening (Gout diagnosis, sUA ≥8.0 mg/dL) Washout Washout Period (Discontinue prior urate-lowering therapy) Start->Washout Randomization Randomization Washout->Randomization GroupA Group A (this compound Dose 1 + Prophylaxis) Randomization->GroupA GroupB Group B (this compound Dose 2 + Prophylaxis) Randomization->GroupB GroupC Group C (Placebo + Prophylaxis) Randomization->GroupC Treatment 12-24 Week Double-Blind Treatment Period Monitoring Monthly Visits: - sUA Levels - Adverse Event Reporting - Gout Flare Assessment Treatment->Monitoring Endpoint Primary Endpoint Analysis (% of patients with sUA < 6.0 mg/dL) Monitoring->Endpoint Safety Safety Profile Analysis (Incidence and severity of AEs) Monitoring->Safety End Study Conclusion Endpoint->End Safety->End

Caption: Workflow of a Randomized Controlled Trial for Gout.

Key Methodological Components of Cited Trials:

  • This compound Phase II Trial: A multicenter, randomized, double-blind, placebo-controlled, dose-finding study was conducted in gout patients with hyperuricemia (sUA ≥8.0 mg/dL).[16][27] Patients were randomized to receive daily oral doses of 50 mg, 100 mg, or 200 mg of this compound, or a placebo for 12 weeks.[16] All participants received colchicine for gout flare prophylaxis.[16] The primary endpoint was the proportion of patients achieving a target sUA level of <5.0 mg/dL at the 12-week mark.[16][20]

  • Allopurinol LASSO Study: This was a 6-month, open-label, multicenter safety study.[25] Eligible adults had a history of gout with ≥2 flares in the previous year.[25] Investigators were encouraged to titrate allopurinol doses (including above 300 mg/day) to achieve a target sUA <6.0 mg/dL.[25] The primary objective was to evaluate safety through clinical and laboratory examinations.[25]

  • Febuxostat vs. Allopurinol (CARES Trial): A randomized, double-blind, allopurinol-controlled trial involving 6,190 gout patients with established cardiovascular disease.[28] The primary endpoint was a composite of CV death, nonfatal myocardial infarction, nonfatal stroke, or urgent revascularization for unstable angina.[28]

Summary and Conclusion

  • This compound emerges as a promising novel XO inhibitor with a favorable safety profile in clinical trials to date.[32] It has demonstrated significant sUA-lowering efficacy, with adverse events being predominantly mild to moderate.[15][20]

  • Allopurinol remains a cornerstone of gout management and is generally considered safe, but carries the rare risk of the severe Allopurinol Hypersensitivity Syndrome.[3][18]

  • Febuxostat is a potent XO inhibitor, but its use is tempered by concerns over cardiovascular safety, particularly in patients with pre-existing cardiovascular disease.[28][30]

  • Probenecid is an effective uricosuric agent, but its utility is limited by the risk of kidney stone formation and the need for good renal function.[22]

  • Colchicine is effective for managing gout flares but has a narrow therapeutic index and a high incidence of gastrointestinal side effects.[14][19]

The development of this compound represents a potential advancement in gout therapy, offering a new option with a promising safety and efficacy profile. Further long-term data from ongoing Phase III trials will be crucial to fully establish its place in the therapeutic landscape and to provide a more definitive comparison with existing treatments.[1][33]

References

Safety Operating Guide

Navigating the Final Step: Proper Disposal Procedures for Tigulixostat

Author: BenchChem Technical Support Team. Date: November 2025

As a novel investigational drug, Tigulixostat requires meticulous handling and disposal to ensure the safety of laboratory personnel and the environment. While specific disposal guidelines for this compound are not yet standardized, a comprehensive approach based on established protocols for investigational pharmaceuticals and chemical waste provides a robust framework for its safe management. This guide offers procedural, step-by-step instructions to navigate the disposal process, ensuring compliance and minimizing risk.

Core Principles of this compound Disposal

The disposal of this compound, an orally active non-purine selective xanthine oxidase inhibitor, should be approached with the understanding that it is a biologically active chemical compound.[1][2] Therefore, its disposal must adhere to regulations governing chemical and pharmaceutical waste. The primary objective is to prevent its release into the environment and to protect personnel from potential exposure.

Quantitative Data Summary

For researchers handling this compound, understanding its physical and chemical properties is the first step toward safe handling and disposal.

PropertyValueSource
Molecular FormulaC₁₆H₁₄N₄O₂[3]
Molecular Weight294.31 g/mol [3]
CAS Number1287766-55-5[3]
Storage (Stock Solution)-80°C for 6 months; -20°C for 1 month[2]

Detailed Disposal Protocol

The following step-by-step process outlines the recommended procedure for the disposal of this compound waste, including unused product, contaminated materials, and empty containers.

Step 1: Waste Characterization and Segregation

  • Identify all this compound waste streams: This includes pure (unused) this compound, solutions containing this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, contaminated labware (e.g., vials, pipettes, flasks), and any spill cleanup materials.

  • Segregate waste:

    • Pure this compound and concentrated solutions: Treat as hazardous chemical waste.

    • Contaminated labware and PPE: Place in a designated, clearly labeled hazardous waste container.

    • Empty containers: Triple-rinse with a suitable solvent (e.g., ethanol or a solvent in which this compound is soluble). The rinsate should be collected and disposed of as hazardous chemical waste. After rinsing, the container can be disposed of as non-hazardous waste, provided all labels are defaced.

Step 2: Packaging and Labeling

  • Use appropriate containers: All hazardous waste must be collected in containers that are compatible with the waste, in good condition, and have a secure lid.

  • Label containers clearly: Each waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the contents (e.g., "this compound waste," "Contaminated gloves with this compound"). Include the accumulation start date.

Step 3: Storage of Waste

  • Designated storage area: Store hazardous waste in a designated, secure area that is away from general laboratory traffic.

  • Secondary containment: Place liquid waste containers in secondary containment to prevent spills.

  • Follow storage time limits: Adhere to institutional and local regulations regarding the maximum amount of time hazardous waste can be stored on-site.

Step 4: Disposal

  • Engage a licensed hazardous waste vendor: The disposal of this compound waste must be handled by a licensed and reputable hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) office will have approved vendors.

  • Manifesting: Ensure that a hazardous waste manifest is completed for the transportation and disposal of the waste. This document tracks the waste from your facility to its final disposal site.

  • Incineration: High-temperature incineration is the preferred method of disposal for many pharmaceutical compounds to ensure complete destruction.[4]

Special Considerations:

  • Spill Response: In the event of a spill, contain the spill using absorbent materials.[5] Wear appropriate PPE, including gloves, eye protection, and a lab coat. Collect all cleanup materials and place them in a sealed container for disposal as hazardous waste.

  • Investigational Drug Protocols: For clinical trial materials, all disposal procedures must be documented and comply with the specific protocols outlined by the study sponsor and relevant regulatory bodies.[4]

Experimental Workflow Visualization

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Tigulixostat_Disposal_Workflow cluster_0 Waste Generation & Identification cluster_1 Segregation & Packaging cluster_2 Interim Storage cluster_3 Final Disposal start This compound Waste Generated identify Identify Waste Type (Pure, Contaminated, Empty) start->identify segregate Segregate Waste Streams identify->segregate package Package in Labeled Hazardous Waste Container segregate->package storage Store in Designated Secure Area package->storage ehs Contact Environmental Health & Safety (EHS) storage->ehs vendor Arrange Pickup by Licensed Waste Vendor ehs->vendor disposal Transport for Incineration vendor->disposal

This compound Disposal Workflow

By adhering to these procedures, researchers and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines for any additional requirements.

References

Personal protective equipment for handling Tigulixostat

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols for laboratory professionals handling Tigulixostat. The following procedures are based on established best practices for handling potent chemical compounds in a research setting. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the recommendations outlined below are derived from safety guidelines for handling hazardous drugs and related xanthine oxidase inhibitors.

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment are paramount to ensure the safety of laboratory personnel. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications
Hand Protection GlovesWear two pairs of chemotherapy-grade, powder-free nitrile gloves. The outer glove should be removed immediately after handling the compound and the inner glove upon leaving the work area.[1][2][3]
Body Protection GownA disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[1][4]
Eye Protection Safety GogglesChemical splash goggles are mandatory to protect against accidental splashes.[4][5][6]
Respiratory Protection RespiratorA NIOSH-approved respirator should be used when handling the powdered form of the compound or when there is a risk of aerosolization.[5][6]

Operational Plan: Handling and Preparation of this compound Solutions

This section outlines the step-by-step procedure for safely preparing this compound solutions.

1. Preparation of the Work Area:

  • Ensure all work with solid this compound is conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

  • Cover the work surface with a disposable, absorbent bench liner.

2. Reconstitution of the Compound:

  • This compound is soluble in DMSO.[7][8] For example, to prepare a stock solution, dissolve this compound in DMSO to a concentration of 80 mg/mL (271.82 mM) with the aid of sonication if necessary.[7]

  • When preparing stock solutions, always use the batch-specific molecular weight provided on the product vial.[8]

  • For cell-based experiments, it is common to dilute the DMSO stock solution with PBS, physiological saline, or culture medium. Ensure the final DMSO concentration in cell experiments does not exceed 0.1% to avoid solvent-induced cellular toxicity.[7]

3. Storage of Solutions:

  • Stock solutions should be aliquoted and stored at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[8][9]

  • Avoid repeated freeze-thaw cycles to maintain the stability of the compound.[7]

Workflow for this compound Handling

Figure 1. Procedural Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Cleanup prep_area Prepare Designated Work Area (Fume Hood/BSC) don_ppe Don Appropriate PPE (Double Gloves, Gown, Goggles) prep_area->don_ppe weigh Weigh Solid this compound don_ppe->weigh dissolve Dissolve in Appropriate Solvent (e.g., DMSO) weigh->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store Store at -20°C or -80°C aliquot->store decontaminate Decontaminate Work Surface store->decontaminate After Use dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe

Caption: Procedural Workflow for Safe Handling of this compound.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

1. Waste Segregation:

  • Solid Waste: Unused this compound powder, contaminated gloves, gowns, bench liners, and other disposable materials should be collected in a designated hazardous waste container.[3]

  • Liquid Waste: Aqueous solutions containing minor residues of solvents like DMSO may be permissible for drain disposal, but this is highly dependent on institutional and local regulations.[10] It is recommended to treat all liquid waste containing this compound as hazardous chemical waste.

  • Sharps Waste: Needles and syringes used for handling this compound solutions must be disposed of in a designated sharps container.[3]

2. Waste Container Labeling:

  • All waste containers must be clearly labeled with the contents, including "Hazardous Chemical Waste" and the name "this compound."

3. Final Disposal:

  • All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.

Disposal Workflow for this compound and Contaminated Materials

Figure 2. Disposal Workflow for this compound Waste cluster_waste_streams Waste Segregation cluster_containers Containment cluster_disposal Final Disposal start Waste Generation solid_waste Solid Waste (Gloves, Gowns, Liners) start->solid_waste liquid_waste Liquid Waste (Unused Solutions) start->liquid_waste sharps_waste Sharps Waste (Needles, Syringes) start->sharps_waste hazardous_container Labeled Hazardous Waste Container solid_waste->hazardous_container liquid_waste->hazardous_container sharps_container Sharps Container sharps_waste->sharps_container ehs_pickup Arrange for Pickup by Environmental Health & Safety hazardous_container->ehs_pickup sharps_container->ehs_pickup

Caption: Disposal Workflow for this compound Waste.

Emergency Procedures

In the event of accidental exposure, immediate and appropriate action is critical.

1. Skin Contact:

  • Immediately remove contaminated clothing.[3]

  • Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes.[3]

  • Seek immediate medical attention.

2. Eye Contact:

  • Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[3]

  • Seek immediate medical attention.

3. Inhalation:

  • Move the individual to fresh air immediately.

  • If breathing is difficult, provide oxygen.

  • Seek immediate medical attention.

4. Ingestion:

  • Do NOT induce vomiting.

  • If the person is conscious, rinse their mouth with water.

  • Seek immediate medical attention.

5. Spills:

  • Evacuate the area and restrict access.

  • Wear appropriate PPE, including a respirator, double gloves, a gown, and eye protection.

  • Contain the spill with absorbent materials.

  • Collect the absorbed material and place it in a sealed, labeled hazardous waste container.

  • Clean the spill area with a suitable decontaminating solution.

This guide is intended to provide essential safety information. Always consult with your institution's Environmental Health and Safety department for specific guidelines and protocols.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tigulixostat
Reactant of Route 2
Tigulixostat

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.